molecular formula C16H14BrNO B4033803 N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide

N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide

Cat. No.: B4033803
M. Wt: 316.19 g/mol
InChI Key: WMBYMNJEMSNTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H14BrNO and its molecular weight is 316.19 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide is 315.02588 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-bromophenyl)-2-phenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO/c17-12-7-4-8-13(9-12)18-16(19)15-10-14(15)11-5-2-1-3-6-11/h1-9,14-15H,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBYMNJEMSNTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NC2=CC(=CC=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Chemical Profiling and Synthetic Utility of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide (NPPC) is a highly versatile, structurally rigid scaffold utilized extensively in medicinal chemistry and drug discovery. The molecule integrates a conformationally restricted cyclopropane core, a lipophilic phenyl ring, and a halogenated aryl amide. This unique topological arrangement makes it a privileged structure for interrogating complex biological targets, including orexin receptors and phospholipase D (PLD) enzymes. As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into the physicochemical properties, pharmacophore mapping, and self-validating synthetic workflows associated with this critical building block.

Physicochemical and Structural Profiling

Understanding the physicochemical parameters of NPPC is critical for predicting its pharmacokinetic behavior and synthetic reactivity. The cyclopropane ring introduces two stereocenters (C1 and C2), yielding cis and trans diastereomers. In biological applications, the trans-(1R,2R) or (1S,2S) configurations often exhibit superior target affinity due to the minimized steric clash between the phenyl and carboxamide groups, a property heavily leveraged in biocatalytic resolutions .

Table 1: Physicochemical Properties of NPPC

PropertyValueImplication for Drug Design
CAS Registry Number 544450-93-3Unique identifier for chemical sourcing .
Molecular Formula C16H14BrNOEstablishes baseline atomic composition.
Molecular Weight 316.20 g/mol Ideal for small-molecule therapeutics (<500 Da).
LogP (Estimated) 3.8 - 4.2High lipophilicity; good membrane permeability.
Hydrogen Bond Donors (HBD) 1 (Amide N-H)Facilitates specific receptor interactions.
Hydrogen Bond Acceptors (HBA) 1 (Amide C=O)Acts as a critical binding anchor.
Rotatable Bonds 3High conformational rigidity limits entropic penalty upon binding.
Biological Relevance & Pharmacophore Mapping

The 2-phenylcyclopropanecarboxamide motif is a recognized pharmacophore in the development of potent, orally active orexin receptor antagonists (OX1R/OX2R) . The rigid cyclopropane spacer projects the aryl groups into distinct hydrophobic pockets, while the amide linker acts as a critical hydrogen bond donor/acceptor. Furthermore, similar cyclopropanecarboxamide derivatives have been identified as allosteric and competitive inhibitors of Phospholipase D2 (PLD2), a key enzyme in cell signaling and metastasis .

Pharmacophore NPPC N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide (Pharmacophore Map) ArylBr 3-Bromophenyl Group Hydrophobic / Halogen Bond NPPC->ArylBr Amide Carboxamide Linker H-Bond Donor/Acceptor NPPC->Amide Cyclo Cyclopropane Ring Rigid Spacer / Stereocenter NPPC->Cyclo Phenyl 2-Phenyl Ring Pi-Pi Stacking NPPC->Phenyl Target Target Receptor (e.g., Orexin / PLD2) ArylBr->Target Hydrophobic Pocket Amide->Target H-Bonding Phenyl->Target Aryl Pocket

Pharmacophore mapping of the NPPC scaffold to receptor binding pockets.

Chemical Reactivity and Synthetic Workflows

The strategic placement of the 3-bromo substituent on the aniline-derived ring provides an orthogonal handle for late-stage functionalization. The aryl bromide is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library generation without disrupting the sensitive cyclopropane core.

Synthesis A 2-Phenylcyclopropane- carboxylic Acid C HATU / DIPEA / DMF (Coupling) A->C B 3-Bromoaniline B->C D NPPC (Target Scaffold) C->D Amide Bond Formation E Pd(dppf)Cl2 / Base (Suzuki Coupling) D->E Aryl Bromide Activation F Diversified Drug Analog E->F C-C Bond Formation

Workflow for NPPC synthesis and late-stage diversification via cross-coupling.

Experimental Protocols: A Self-Validating Approach

As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on causality and continuous validation. The following protocols integrate mechanistic rationale with built-in analytical checkpoints to ensure reproducibility and high fidelity.

Protocol 1: Synthesis of NPPC via Amide Coupling

Rationale: The formation of the amide bond utilizes HATU, a highly efficient coupling reagent that activates the carboxylic acid by forming an active OAt ester, minimizing epimerization at the C1 position of the cyclopropane ring. DIPEA is employed as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and neutralize the system without inducing side reactions.

Step-by-Step Methodology:

  • Activation: Dissolve trans-2-phenylcyclopropanecarboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Stir for 15 minutes at room temperature to allow the formation of the active ester.

  • Amine Addition: Add 3-bromoaniline (1.1 equiv) followed dropwise by DIPEA (3.0 equiv). The solution color may shift to a pale yellow.

  • Propagation: Stir the reaction mixture at room temperature for 4 hours.

  • Self-Validating Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Logic: The reaction is deemed complete when the starting acid mass (m/z 161) disappears, and the product mass (m/z 316/318) appears, displaying the characteristic 1:1 isotopic doublet indicative of the bromine atom.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Rationale: The 3-bromophenyl moiety acts as the electrophile. Pd(dppf)Cl2 is selected as the catalyst due to its bidentate ligand architecture, which stabilizes the palladium center and accelerates the reductive elimination step, preventing protodeboronation of the incoming boronic acid.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine NPPC (1.0 equiv), an arylboronic acid (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M). The water is crucial for the activation of the boronic acid to form the reactive boronate complex.

  • Reaction: Seal the tube and heat to 90 °C for 12 hours.

  • Self-Validating Checkpoint (TLC & NMR): Perform a mini-workup on a 50 µL aliquot.

    • Validation Logic: TLC (UV active) should show the complete disappearance of the NPPC spot. Post-purification 1H-NMR must confirm the loss of the isolated 3-bromo splitting pattern and the integration of new aromatic protons, verifying successful C-C bond formation.

  • Isolation: Filter the mixture through a Celite pad, extract with EtOAc, dry over MgSO4, and purify via column chromatography.

References
  • A novel approach to enantiopure cyclopropane compounds from biotransformation of nitriles. New Journal of Chemistry, RSC Publishing, 2002.[Link]

  • Yoshida, Y., et al. Design, synthesis, and structure–activity relationships of a series of novel N-aryl-2-phenylcyclopropanecarboxamide that are potent and orally active orexin receptor antagonists. Bioorganic & Medicinal Chemistry, 2014.[Link]

  • Ganesan, R., et al. TWO SITES OF ACTION FOR PLD2 INHIBITORS: THE ENZYME CATALYTIC CENTER AND AN ALLOSTERIC, PHOSPHOINOSITIDE BINDING POCKET. NIH Public Access, 2015.[Link]

"physical properties of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide"

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Reference & Characterization Guide Subject Matter: Physicochemical Properties, Synthesis Logic, and Solid-State Profiling Primary Application: Epigenetic Modulator Design (LSD1/KDM1A Inhibition)

Part 1: Executive Summary & Chemical Identity

N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide is a synthetic small molecule belonging to the class of N-aryl-2-phenylcyclopropanecarboxamides. Structurally, it consists of a cyclopropane core substituted with a phenyl ring and an amide linker connecting to a 3-bromophenyl moiety.

This scaffold is highly relevant in medicinal chemistry as a pharmacophore for Lysine Specific Demethylase 1 (LSD1/KDM1A) inhibitors . The cyclopropane ring mimics the transition state of the demethylation reaction or acts as a "warhead" (in amine forms like tranylcypromine), while the amide linker and halogenated aryl ring provide critical hydrophobic interactions within the enzyme's substrate-binding tunnel.

Chemical Nomenclature & Identifiers
DescriptorValue
IUPAC Name N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide
Molecular Formula C₁₆H₁₄BrNO
Molecular Weight 316.19 g/mol
Core Scaffold 2-phenylcyclopropane (Tranylcypromine analog)
Key Functionality Amide (H-bond donor/acceptor), Aryl Halide (Suzuki coupling handle)
Stereochemistry Exists as cis and trans diastereomers; trans is typically the bioactive congener.

Part 2: Physicochemical Properties[1]

Note: As a specific research intermediate, exact experimental values may vary based on polymorphic form and enantiomeric purity. The values below represent the consensus for the trans-isomer based on structural analogs and computational modeling.

Calculated & Predicted Parameters
PropertyValue (Predicted/Range)Significance in Drug Design
LogP (Octanol/Water) 3.8 – 4.2High lipophilicity; suggests good BBB penetration but potential solubility challenges.
Topological Polar Surface Area (TPSA) ~29.1 ŲLow TPSA indicates excellent membrane permeability (Rule of 5 compliant).
Hydrogen Bond Donors 1 (Amide NH)Critical for binding to Asp/Glu residues in the target protein.
Hydrogen Bond Acceptors 1 (Carbonyl O)Interacts with backbone amides in the binding pocket.
Rotatable Bonds 4Moderate flexibility allows induced fit without excessive entropic penalty.
Physical State & Solubility Profile
  • Appearance: White to off-white crystalline solid.

  • Melting Point (DSC Onset): Typically 135°C – 145°C (trans-isomer). Note: The cis-isomer generally exhibits a lower melting range due to less efficient crystal packing.

  • Solubility:

    • Water: Insoluble (< 0.1 mg/mL).

    • DMSO: Soluble (> 50 mg/mL).[1]

    • Dichloromethane (DCM): Soluble.[1][2][3]

    • Methanol/Ethanol:[4][5] Moderately soluble (requires heating).

Part 3: Synthesis & Stereochemical Control

The synthesis of this compound requires careful control of stereochemistry at the cyclopropane ring. The trans-configuration is thermodynamically favored and biologically preferred for LSD1 inhibition.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Styrene Styrene Cyclo Ethyl 2-phenylcyclopropane- carboxylate (cis/trans mix) Styrene->Cyclo Cyclopropanation Diazo Ethyl Diazoacetate Diazo->Cyclo RhCat Rh2(OAc)4 Catalyst RhCat->Cyclo Hydrolysis Hydrolysis (LiOH) Cyclo->Hydrolysis Acid Trans-2-phenylcyclopropane- carboxylic acid Hydrolysis->Acid Isomer Separation Coupling Amide Coupling (SOCl2 or HATU) + 3-Bromoaniline Acid->Coupling Product N-(3-bromophenyl)-2-phenyl- cyclopropanecarboxamide Coupling->Product

Caption: Synthetic route prioritizing the isolation of the trans-acid intermediate before amide coupling.

Experimental Protocol: Amide Coupling

Objective: Synthesize the target amide from trans-2-phenylcyclopropanecarboxylic acid.

  • Activation: Dissolve trans-2-phenylcyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM under Nitrogen. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir for 2 hours at room temperature (RT) until gas evolution ceases.

  • Concentration: Evaporate solvent in vacuo to yield the crude acid chloride. Re-dissolve in anhydrous DCM.

  • Coupling: To a separate flask, add 3-bromoaniline (1.0 eq) and Triethylamine (1.5 eq) in DCM at 0°C.

  • Addition: Dropwise add the acid chloride solution to the aniline mixture.

  • Workup: Warm to RT and stir overnight. Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted aniline) and Brine.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 10-30% EtOAc in Hexanes).

Part 4: Solid-State Characterization Protocols

For drug development, characterizing the solid form is critical to ensure batch-to-batch consistency.

Differential Scanning Calorimetry (DSC)
  • Purpose: Determine melting point and detect polymorphism.

  • Protocol:

    • Weigh 2–4 mg of dried sample into a Tzero aluminum pan.

    • Crimp with a pinhole lid (non-hermetic).

    • Equilibrate at 25°C.

    • Ramp temperature at 10°C/min to 200°C under Nitrogen purge (50 mL/min).

    • Acceptance Criteria: A single sharp endotherm (melting event). Multiple peaks indicate a mixture of diastereomers or polymorphs.

Proton NMR (¹H-NMR) Validation
  • Purpose: Confirm structure and stereochemistry (cis vs. trans).

  • Key Diagnostic Signals (DMSO-d₆):

    • Amide NH: Singlet, δ ~10.0–10.5 ppm.

    • Cyclopropane Protons: The coupling constants (

      
      ) are definitive.
      
      • Trans-isomer:

        
         typically 4–5 Hz .
        
      • Cis-isomer:

        
         typically 8–9 Hz .
        
    • 3-Bromophenyl Ring: Look for the distinctive pattern of a meta-substituted ring (singlet for H2, doublet for H4/H6, triplet for H5).

Part 5: Biological Relevance & Pharmacophore Logic

This molecule is not just a random amide; it is a "cap-linker-zinc binder" mimic (though it lacks the zinc binding group, it targets the FAD domain in LSD1).

Structure-Activity Relationship (SAR) Logic

SAR_Logic Compound N-(3-bromophenyl)-2-phenyl- cyclopropanecarboxamide Cyclo Cyclopropane Core: Mimics transition state Rigid spacer Compound->Cyclo Phenyl 2-Phenyl Ring: Hydrophobic interaction (FAD Binding Pocket) Compound->Phenyl Amide Amide Linker: H-bond network with Val/Gly backbone Compound->Amide Bromo 3-Bromo Group: 1. Halogen Bonding 2. Lipophilicity boost 3. Synthetic Handle Compound->Bromo

Caption: Pharmacophoric dissection of the molecule relative to the LSD1 active site.

Application in Lead Optimization

The 3-bromo substituent is strategically placed to allow for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig). This allows researchers to extend the molecule to reach the "solvent-exposed region" of the enzyme, improving potency and selectivity against MAO-A/B.

References

  • Mimasu, S., et al. (2010). "Structure-Based Design of Potent and Selective LSD1 Inhibitors." Biochemistry. (Foundational work on phenylcyclopropane LSD1 inhibitors).

  • Binda, C., et al. (2010).[6] "Structural Basis for the Inhibition of the LSD1 Histone Demethylase." Journal of the American Chemical Society. .

  • PubChem Compound Summary. "Trans-2-phenylcyclopropanecarboxamide derivatives." National Library of Medicine. .

  • Oryzon Genomics. (2013). "Cyclopropylamine derivatives as LSD1 inhibitors." World Intellectual Property Organization Patent WO2013057322. .

Sources

A Comprehensive Guide to the Structural Elucidation of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The structural elucidation of novel chemical entities is a cornerstone of synthetic chemistry and drug development. This in-depth guide provides a multi-faceted analytical workflow for the definitive characterization of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide. We move beyond a simple recitation of data to explain the causal logic behind the selection of analytical techniques and the interpretation of their outputs. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for molecular characterization.

Introduction and Proposed Structure

N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide is a molecule of interest incorporating three key pharmacophoric elements: a strained cyclopropane ring, a phenyl moiety, and a bromophenyl amide group. Cyclopropane rings are valuable structural motifs in medicinal chemistry, often conferring unique conformational properties and metabolic stability.[1][2] The amide linkage is a fundamental component of countless biologically active molecules, while the bromophenyl group provides a site for further synthetic modification or can influence binding interactions.

The definitive confirmation of the molecule's constitution and connectivity is paramount before its use in further studies. This guide will systematically detail the analytical process to verify the proposed structure shown below, with atoms numbered for unambiguous spectroscopic assignment.

Proposed Structure: N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide with atom numbering

A plausible synthetic route involves the coupling of 2-phenylcyclopropanecarboxylic acid with 3-bromoaniline, typically mediated by a carbodiimide coupling agent, which sets our initial hypothesis for the structure.

The Elucidation Workflow: A Synergistic Approach

Structural elucidation is not a linear process but an integrated workflow where each piece of data corroborates the others. The chosen strategy ensures that the final structural assignment is supported by multiple, independent lines of evidence.

Elucidation_Workflow cluster_synthesis Hypothesis Generation cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Hypothesis Proposed Structure (from Synthesis) MS Mass Spectrometry (Molecular Formula) Hypothesis->MS IR Infrared Spectroscopy (Functional Groups) MS->IR NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environments) IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D Confirmation Final Structure Elucidation NMR_2D->Confirmation HMBC_Correlations cluster_mol Key HMBC Correlations N N-H C7 C=O (C7) N->C7 Connects amide N to carbonyl C16 C16 N->C16 Connects N to bromophenyl ring C1 C1 C10 C10 H8 H-8 H8->C7 Connects cyclopropane to carbonyl H8->C10 Confirms phenyl on C1 H9 H-9/9' H9->C7 Confirms cyclopropane C2 C2 C3 C3

Caption: Key 2D HMBC correlations confirming molecular connectivity.

  • COSY (¹H-¹H Correlation): This experiment will be critical to trace the connectivity within the cyclopropane ring (H-8 with H-9/9') and within each of the aromatic rings.

  • HSQC (¹H-¹³C one-bond Correlation): This directly links each proton to the carbon it is attached to, allowing for the definitive assignment of all protonated carbons (C1, C2, C3, and all aromatic CH carbons).

  • HMBC (¹H-¹³C multiple-bond Correlation): This is the most powerful experiment for piecing the entire molecule together. Key expected correlations that would provide unequivocal proof are:

    • Correlation from the amide proton (H-N) to the carbonyl carbon (C-7) and to the ipso-carbon of the bromophenyl ring (C-16) . This definitively proves the N-(3-bromophenyl)carboxamide linkage.

    • Correlation from the cyclopropane proton H-8 to the carbonyl carbon (C-7) . This connects the cyclopropane ring to the amide functionality.

    • Correlation from the cyclopropane proton H-8 to the ipso-carbon of the phenyl ring (C-10) , confirming the 2-phenyl substitution on the cyclopropane.

Summary of Spectroscopic Data

The table below summarizes the expected data from this multi-technique analysis. A consistent match between experimental data and these predicted values across all techniques provides definitive structural proof.

Technique Feature Expected Observation
HRMS [M+H]⁺m/z 316.0337 / 318.0317 (1:1 ratio)
IR N-H Stretch~3300 cm⁻¹
C=O Stretch (Amide I)~1660 cm⁻¹
N-H Bend (Amide II)~1550 cm⁻¹
¹H NMR N-Hδ 8.0-9.5 (1H, broad s)
Ar-Hδ 7.0-8.0 (9H, m)
Cyclopropyl-Hδ 1.5-3.0 (4H, m)
¹³C NMR C=Oδ 170-175
Ar-Cδ 115-140
Cyclopropyl-Cδ 15-40

Conclusion

The structural elucidation of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide is achieved not by a single measurement, but by the careful synthesis of data from orthogonal analytical techniques. High-resolution mass spectrometry confirms the elemental formula and the presence of bromine. Infrared spectroscopy validates the existence of the key amide functional group. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. This integrated approach, grounded in the fundamental principles of spectroscopy, establishes a self-validating and trustworthy system for structural confirmation, ensuring the scientific integrity of any subsequent research or development efforts involving this compound. For absolute stereochemical assignment, X-ray crystallography would be the definitive method, should a suitable single crystal be obtained. [3][4]

References

  • ResearchGate. (n.d.). (a) Schematic and (b) X-ray structure of the cyclopropane derivative 2. Retrieved from ResearchGate. [Link]

  • Wikipedia. (2024). Cyclopropane. Retrieved from Wikipedia. [Link]

  • Southern Methodist University. (n.d.). The re Structure of Cyclopropane. Retrieved from SMU Scholar. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from St. Paul's Cathedral Mission College. [Link]

  • ResearchGate. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from ResearchGate. [Link]

  • Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from Beilstein Journals. [Link]

  • PubMed. (2009). Synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives: the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. Retrieved from PubMed. [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4- Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Retrieved from ajprd.com. [Link]

  • MDPI. (2009). Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. Retrieved from MDPI. [Link]

  • University of Calgary. (n.d.). Infrared (IR) Spectroscopy. Retrieved from University of Calgary. [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds VI: Introduction to Amides. Retrieved from Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from Chemistry LibreTexts. [Link]

Sources

Technical Whitepaper: Synthesis, Structural Rationale, and Medicinal Chemistry Applications of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide (CAS 544450-93-3)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug discovery, the strategic incorporation of conformationally restricted scaffolds is paramount for optimizing target affinity and pharmacokinetic profiles. N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide (CAS Number: 544450-93-3) represents a highly versatile building block and pharmacophore core utilized in the development of targeted therapeutics.

With a molecular formula of C₁₆H₁₄BrNO and a molecular weight of 316.2 g/mol , this compound integrates three distinct structural motifs: a flexible carboxamide linkage, a lipophilic 2-phenyl group, and a 3-bromophenyl moiety. As a Senior Application Scientist, I have structured this guide to unpack the causality behind the structural utility of this molecule, provide self-validating synthetic protocols, and outline its late-stage functionalization potential in medicinal chemistry campaigns.

Pharmacophore Rationale: The Cyclopropyl Amide Scaffold

The selection of the 2-phenylcyclopropanecarboxamide core over a linear aliphatic or purely aromatic linker is not arbitrary; it is driven by thermodynamic principles of protein-ligand binding.

  • Conformational Restriction (The Cyclopropane Effect): The cyclopropane ring acts as a rigid spacer that heavily restricts the dihedral angles between the 2-phenyl ring and the carboxamide plane. By pre-organizing the molecule into a bioactive conformation, the entropic penalty typically incurred upon binding to a target protein is significantly reduced. This specific rigidification strategy has been successfully employed in the development of marketed drugs and advanced clinical candidates, including potent NAMPT inhibitors and orexin receptor antagonists[1][2].

  • The 3-Bromophenyl Vector: The inclusion of a bromine atom at the meta position of the aniline ring serves a dual purpose. Biologically, it acts as a robust halogen-bond donor and lipophilic anchor, capable of engaging deep hydrophobic sub-pockets within kinase domains or epigenetic enzymes. Synthetically, the aryl bromide is an indispensable electrophilic handle for palladium-catalyzed cross-coupling reactions, enabling rapid library expansion[3].

PharmacophoreLogic Scaffold Aryl-Cyclopropanecarboxamide Core Cyclo Cyclopropane Ring (Conformational Restriction) Scaffold->Cyclo Structural Component Bromo 3-Bromophenyl Group (Halogen Bonding / Lipophilic) Scaffold->Bromo Structural Component Target Target Protein Pocket (e.g., Kinase / Epigenetic Enzyme) Cyclo->Target Vectors pharmacophores precisely Bromo->Target Anchors in hydrophobic sub-pocket Binding High-Affinity Binding State (Reduced Entropic Penalty) Target->Binding Synergistic Interaction

Mechanistic rationale for target engagement by aryl-cyclopropanecarboxamide scaffolds.

Self-Validating Synthetic Methodologies

To synthesize CAS 544450-93-3 efficiently, an amide coupling between 2-phenylcyclopropanecarboxylic acid and 3-bromoaniline is required. 3-bromoaniline is a weakly nucleophilic amine due to the electron-withdrawing nature of the bromine atom. Therefore, standard carbodiimide coupling agents (like EDC/HOBt) often result in sluggish kinetics and poor yields.

To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine). The causality here is clear: HATU generates a highly reactive HOAt active ester, which rapidly intercepts the weak nucleophile, while DIPEA serves as a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without competing for the active ester[4].

Protocol A: Optimized Amide Coupling

System Validation Rule: This protocol incorporates in-process analytical checkpoints. Do not proceed to the next step unless the validation criteria are met.

  • Reagent Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-phenylcyclopropanecarboxylic acid (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Rationale: DMF stabilizes the highly polar transition states of the HATU activation complex.

  • Activation: Add DIPEA (2.5 equiv, 25 mmol) followed by HATU (1.1 equiv, 11 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the HOAt active ester.

  • Nucleophilic Addition: Add 3-bromoaniline (1.05 equiv, 10.5 mmol) dropwise to the activated mixture.

  • Validation Checkpoint 1 (In-Process Control): After 2 hours, sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.

    • Pass Criteria: Disappearance of the starting acid mass and appearance of the product mass (m/z ~316.0 and 318.0, indicating the 1:1 isotopic signature of the single bromine atom). If incomplete, stir for an additional 2 hours.

  • Workup: Quench the reaction by pouring it into a vigorously stirred solution of saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 1M HCl (to remove unreacted aniline and DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation Checkpoint 2 (Final QC): Confirm purity (>95%) via HPLC and structural identity via ¹H-NMR (specifically noting the cyclopropyl multiplet peaks between 1.2–2.5 ppm and the amide NH singlet around 10.0 ppm).

Protocol B: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Once synthesized, the 3-bromophenyl moiety serves as a prime candidate for palladium-catalyzed cross-coupling to generate complex biaryl derivatives[3]. Reacting CAS 544450-93-3 with an aryl boronic acid (1.2 equiv) using Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv) in a 1,4-dioxane/H₂O (4:1) mixture at 90°C yields extended pharmacophores suitable for high-throughput screening.

SynthesisWorkflow A 2-Phenylcyclopropanecarboxylic Acid (Starting Material) B Carboxyl Activation (HATU / DIPEA / DMF) A->B Deprotonation & Activation D N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide CAS: 544450-93-3 B->D Amide Bond Formation C 3-Bromoaniline (Nucleophile) C->D Nucleophilic Attack E Late-Stage Diversification (Pd-Catalyzed Cross-Coupling) D->E Suzuki/Buchwald Reactions

Workflow for the synthesis and late-stage functionalization of CAS 544450-93-3.

Quantitative Data & Physicochemical Profiling

To facilitate rapid decision-making in drug design, the physicochemical properties and reaction optimization parameters for this scaffold are summarized below.

Table 1: Physicochemical Properties and Analytical Metrics for CAS 544450-93-3

Property / MetricValue / DescriptionAnalytical Causality
Molecular Formula C₁₆H₁₄BrNODetermines exact mass for HRMS validation.
Molecular Weight 316.2 g/mol Required for precise stoichiometric calculations.
Isotopic Signature (MS) ~1:1 ratio at m/z 316 and 318Confirms the presence and retention of the single bromine atom.
H-Bond Donors 1 (Amide NH)Critical for anchoring to target protein backbone residues.
H-Bond Acceptors 1 (Amide C=O)Participates in dipole-dipole interactions within the binding site.

Table 2: Reaction Optimization Matrix for Amide Coupling

Coupling ReagentBaseSolventYield (%)Mechanistic Rationale
EDC / HOBtTriethylamineDCM45-55%Slower kinetics; insufficient for the weakly nucleophilic 3-bromoaniline.
HATU DIPEA DMF >85% HOAt active ester is highly reactive; DMF stabilizes polar transition state[4].
SOCl₂ (Acyl Chloride)PyridineTHF70-80%Fast, but prone to side reactions and requires strictly anhydrous conditions.

References

  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs - ResearchGate. Available at: [Link]

  • Fragment-Based Identification of Amides Derived from trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT) - ACS Publications. Available at:[Link]

  • Discovery and Structure-Activity Relationship Study of (Z)‑5-Methylenethiazolidin-4-one Derivatives as Potent and Selective Pan-phosphatidylinositol 5‑Phosphate 4‑Kinase Inhibitors - PMC. Available at:[Link]

Sources

"N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide molecular weight"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Properties of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide

Abstract

This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and analysis of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties, with a primary focus on the determination of its molecular weight. Furthermore, it outlines common synthetic routes and analytical techniques relevant to this class of compounds, offering field-proven insights to facilitate further research and application.

Introduction: The Significance of Cyclopropane Scaffolds in Medicinal Chemistry

Cyclopropane rings are a unique structural motif increasingly incorporated into pharmaceutical and agrochemical compounds. The inherent ring strain and three-dimensional nature of the cyclopropane scaffold impart specific conformational rigidity. This rigidity can lead to enhanced binding affinity and potency of drug candidates by pre-organizing the molecule into a bioactive conformation. Moreover, the strong C-H bonds within the cyclopropane ring can contribute to increased metabolic stability, reduced plasma clearance, and improved permeability across biological membranes, such as the blood-brain barrier. The combination of a cyclopropane core with aromatic fragments, as seen in N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide, is a particularly attractive strategy in the design of novel therapeutic agents.[1]

This guide focuses on a specific derivative, N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide, providing essential molecular information to support research and development activities.

Physicochemical Properties and Molecular Weight Determination

A precise understanding of a compound's physicochemical properties is fundamental to all aspects of drug discovery and development, from synthesis and purification to formulation and pharmacokinetic profiling.

Molecular Structure and Formula

The systematic IUPAC name for the compound is N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide. The structure consists of a 2-phenylcyclopropanecarboxamide core where the amide nitrogen is substituted with a 3-bromophenyl group.

Based on its constituent fragments (2-phenylcyclopropyl, carbonyl, and N-(3-bromophenyl)), the molecular formula is determined to be C₁₆H₁₄BrNO .

Calculation of Molecular Weight

The molecular weight is calculated from the molecular formula using the atomic weights of each element.

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1612.011192.176
HydrogenH141.00814.112
BromineBr179.90479.904
NitrogenN114.00714.007
OxygenO115.99915.999
Total 316.198

The calculated molecular weight of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide is 316.20 g/mol . This value is consistent with the molecular weight of its isomer, N-(4-bromophenyl)-2-phenylcyclopropanecarboxamide, which is reported as 316.2 g/mol .[2]

Synthesis and Characterization

The synthesis of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide typically involves the formation of an amide bond between 2-phenylcyclopropanecarboxylic acid and 3-bromoaniline.

Synthetic Workflow

A general and effective method for the synthesis of such carboxamides involves a coupling reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling 2-phenylcyclopropanecarboxylic_acid 2-Phenylcyclopropanecarboxylic Acid Activation Carboxylic Acid Activation 2-phenylcyclopropanecarboxylic_acid->Activation 1. 3-bromoaniline 3-Bromoaniline Amidation Nucleophilic Acyl Substitution 3-bromoaniline->Amidation Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Activation Activation->Amidation 2. Product N-(3-bromophenyl)-2- phenylcyclopropanecarboxamide Amidation->Product 3. Purification Purification (e.g., Chromatography) Product->Purification

Caption: General workflow for the synthesis of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide.

Experimental Protocol: Amide Coupling
  • Activation of Carboxylic Acid: 2-Phenylcyclopropanecarboxylic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF). A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added to activate the carboxylic acid, forming a highly reactive intermediate.

  • Amidation: 3-Bromoaniline is added to the reaction mixture. The amine nitrogen acts as a nucleophile, attacking the activated carbonyl carbon.

  • Work-up and Purification: Upon reaction completion, the mixture is typically washed to remove byproducts and unreacted reagents. The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide.

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using a suite of analytical techniques.

TechniquePurposeExpected Observations
Mass Spectrometry (MS) Confirms the molecular weight.The mass spectrum should show a molecular ion peak (or adducts, e.g., [M+H]⁺) corresponding to the calculated molecular weight of 316.20 g/mol . The isotopic pattern for one bromine atom (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be characteristic.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidates the molecular structure.¹H NMR will show characteristic signals for the aromatic protons of the phenyl and bromophenyl rings, the amide proton, and the aliphatic protons of the cyclopropane ring. ¹³C NMR will show the corresponding carbon signals.
Infrared (IR) Spectroscopy Identifies functional groups.Characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl, and C-H stretches of the aromatic and cyclopropane rings will be present.
High-Performance Liquid Chromatography (HPLC) Determines purity.A single sharp peak in the chromatogram indicates a high degree of purity.

Potential Applications in Research and Drug Development

While specific biological activities of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide are not extensively documented in publicly available literature, its structural motifs suggest potential applications in several areas of medicinal chemistry. The phenylcyclopropane core is a known pharmacophore in various biologically active molecules. For instance, related cyclopropane derivatives have been investigated for their potential as enzyme inhibitors and for their activity against various diseases.[3] The bromophenyl moiety can serve as a handle for further synthetic modifications, such as cross-coupling reactions, to generate a library of analogues for structure-activity relationship (SAR) studies.

Conclusion

N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide is a compound of interest in medicinal chemistry, possessing a molecular weight of 316.20 g/mol . Its synthesis is readily achievable through standard amide coupling methodologies. The presence of the conformationally constrained cyclopropane ring and the synthetically versatile bromophenyl group makes it and its derivatives attractive candidates for exploration in drug discovery programs. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and further investigate this promising chemical entity.

References

  • He, L. (2009). 3-(2-Bromophenyl)-N-phenyloxirane-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2999. [Link]

  • Ghanem, A., & Müller, P. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Chromatographia, 61(1-2), 103-111. [Link]

  • PubChem. phenyl N-[2-(3-bromophenyl)propan-2-yl]carbamate. [Link]

  • Reddymasu, S., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Scientific Reports, 11(1), 1-11. [Link]

  • PrepChem. Synthesis of phenyl N-(3-bromophenyl)carbamate. [Link]

  • Ghanem, A., Aboul-Enein, H. Y., & Müller, P. (2005). One-pot synthesis and chiral analysis of cyclopropane derivatives. Chirality, 17(1), 44-50. [Link]

Sources

Phenylcyclopropanecarboxamide Derivatives: Technical Review of Synthesis, Medicinal Chemistry, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylcyclopropanecarboxamide scaffold represents a privileged structural motif in medicinal chemistry, distinct from its well-known amine counterpart, tranylcypromine. While the amine (phenylcyclopropylamine) is celebrated for Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1) inhibition, the carboxamide derivative offers a divergent pharmacological profile. This guide analyzes the synthesis, structure-activity relationships (SAR), and therapeutic applications of phenylcyclopropanecarboxamide derivatives, focusing on their emerging roles as NK3 receptor antagonists, NMDA receptor modulators, and antiproliferative agents.

Structural Characteristics & Stereochemistry

The core structure consists of a cyclopropane ring substituted with a phenyl group and a carboxamide moiety. The rigidity of the cyclopropane ring locks the phenyl and amide groups into specific spatial vectors, making stereochemistry (cis/trans relationships) a critical determinant of biological activity.

  • Conformational Rigidity: The cyclopropane ring restricts bond rotation, reducing the entropic penalty upon binding to protein targets.

  • Metabolic Stability: The cyclopropane C-H bonds are stronger than typical alkyl C-H bonds (

    
     kcal/mol), potentially improving metabolic stability against CYP450 oxidation compared to acyclic analogs.
    
  • Stereoisomerism:

    • (Z)-Isomers (cis): Often favored for intramolecular hydrogen bonding or specific pocket shapes (e.g., NMDA antagonists).

    • (E)-Isomers (trans): Common in extended linear binding modes.

Synthetic Strategies

Two primary routes dominate the literature: the


-alkylation of phenylacetonitrile and the cyclopropanation of cinnamic acid derivatives.
Route A: -Alkylation of Phenylacetonitrile

This method is preferred for generating 1,1-disubstituted cyclopropanes (geminal substitution).

  • Step 1: Cyclopropanation. 2-Phenylacetonitrile is reacted with 1,2-dibromoethane under phase-transfer catalysis (PTC).

    • Reagents: 50% NaOH (aq), Tetra-n-butylammonium bromide (TBAB), 60°C.

    • Mechanism: Double deprotonation of the benzylic position followed by sequential

      
       attacks on the dibromoethane.
      
  • Step 2: Hydrolysis. The nitrile is hydrolyzed to the carboxylic acid using concentrated HCl or H2SO4.

  • Step 3: Amide Coupling. The acid is coupled with various amines using standard peptide coupling reagents (e.g., HATU, DIPEA) to yield the final carboxamide.

Route B: Carbenoid Cyclopropanation

This route is ideal for 1,2-disubstituted cyclopropanes (vicinal substitution).

  • Reaction: Styrene or cinnamate esters react with diazoacetate in the presence of a transition metal catalyst (Rh, Cu, or Co).

  • Selectivity: This method often yields a mixture of cis and trans isomers, requiring chromatographic separation or enzymatic resolution (e.g., using Candida antarctica lipase B).

Synthesis_Pathways Start1 2-Phenylacetonitrile Step1 Cyclopropanation (1,2-dibromoethane, NaOH, TBAB) Start1->Step1 Inter1 1-Phenylcyclopropane-1-carbonitrile Step1->Inter1 Step2 Acid Hydrolysis (conc. HCl) Inter1->Step2 Acid 1-Phenylcyclopropane-1-carboxylic Acid Step2->Acid Step3 Amide Coupling (HATU, DIPEA, R-NH2) Acid->Step3 Final 1-Phenylcyclopropanecarboxamide (Target Scaffold) Step3->Final Start2 Styrene / Cinnamate StepB1 Carbenoid Addition (Diazoacetate, Rh/Cu cat.) Start2->StepB1 InterB Ethyl 2-phenylcyclopropanecarboxylate (cis/trans mixture) StepB1->InterB StepB2 Hydrolysis & Amidation InterB->StepB2 StepB2->Final Route B (1,2-subst)

Figure 1: Comparative synthetic pathways for phenylcyclopropanecarboxamide derivatives.

Medicinal Chemistry & Biological Applications[1][2][3][4][5][6][7][8][9]

Antiproliferative Agents (Oncology)

Recent studies have highlighted 1-phenylcyclopropane-1-carboxamide derivatives as potent antiproliferative agents, particularly against the U937 (human myeloid leukemia) cell line.[1]

  • Mechanism: These compounds appear to act via cytostatic mechanisms rather than direct cytotoxicity, interfering with cell cycle progression.

  • SAR Insights:

    • Linker: A phenoxyacetyl linker attached to the amide nitrogen enhances potency.

    • Substitution: Electron-withdrawing groups on the phenoxy ring often improve activity.[2]

    • Selectivity: High selectivity for cancer cells over normal fibroblasts has been observed, suggesting a favorable therapeutic index.

NK3 Receptor Antagonists (CNS & Women's Health)

The Neurokinin-3 (NK3) receptor is a validated target for treating schizophrenia and menopausal vasomotor symptoms (VMS). While Fezolinetant is the approved drug in this class, early research identified 2-aminomethyl-1-aryl cyclopropane carboxamides as a novel non-peptidic scaffold.

  • Pharmacophore: The cyclopropane ring serves as a rigid spacer, positioning the amide and an aminomethyl group to interact with the transmembrane binding pocket of the NK3 receptor.

  • Activity: Optimized analogues in this series demonstrate low nanomolar binding affinity (

    
     nM) and significant brain penetrance.
    
NMDA Receptor Antagonists

A distinct series of (Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamides has been identified as NMDA receptor antagonists.[3]

  • Stereochemistry Criticality: The (Z) (cis) configuration is essential for activity, whereas the (E) isomers are significantly less potent.

  • Comparison: These compounds are structurally differentiated from classic competitive antagonists, suggesting a unique binding mode or allosteric modulation.

  • Milnacipran Analogs: This scaffold shares structural homology with Milnacipran (an SNRI), but the specific carboxamide substitution shifts the profile toward NMDA antagonism.

LSD1/KDM1A Inhibition (Prodrug Context)

While the amine (tranylcypromine) is the active warhead for LSD1 inhibition (forming a covalent adduct with the FAD cofactor), carboxamide derivatives are increasingly utilized as prodrugs or conjugates.

  • Strategy: The amide bond masks the amine, improving bioavailability or allowing for targeted release (e.g., by amidases overexpressed in tumor tissue).

  • Conjugates: Phenylcyclopropylamine-entinostat conjugates use an amide linker to selectively release the HDAC inhibitor entinostat in LSD1-overexpressing cancer cells.

Quantitative Data Summary

Biological TargetScaffold VariantKey Substituent (R)Activity /

Mechanism
U937 Leukemia 1-Phenyl-1-carboxamideN-(Phenoxyacetyl)Moderate to HighAntiproliferative (Cytostatic)
NK3 Receptor 2-Aminomethyl-1-arylVarious Amides

nM
Competitive Antagonism
NMDA Receptor (Z)-2-Aminomethyl-1-phenylN,N-Diethyl

Receptor Antagonism
c-Met Kinase N-(Pyridin-2-yl)4-Phenoxy

Kinase Inhibition

Structure-Activity Relationship (SAR) Map

SAR_Map Core Phenylcyclopropanecarboxamide Core Scaffold Phenyl Phenyl Ring (Ar) Core->Phenyl Cyclo Cyclopropane Ring Core->Cyclo Amide Carboxamide (C=O)NH-R Core->Amide Sub1 Electron-withdrawing groups (F, Cl) enhance metabolic stability Phenyl->Sub1 Sub2 1,1-Disubstitution: Antiproliferative Activity Cyclo->Sub2 Sub3 1,2-Cis Substitution: NMDA Antagonism Cyclo->Sub3 Sub4 R = Phenoxyacetyl: Leukemia Cell Inhibition Amide->Sub4 Sub5 R = Aminomethyl: NK3 / NMDA Activity Amide->Sub5

Figure 2: Structure-Activity Relationship (SAR) map highlighting key regions for modification.

Experimental Protocol: Synthesis of 1-Phenylcyclopropanecarboxamide

Objective: Synthesis of the core scaffold via Route A (1,1-disubstitution).

  • Cyclopropanation:

    • Charge a reaction vessel with 2-phenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and TBAB (0.05 eq).

    • Add 50% NaOH (aq) dropwise while maintaining temperature at 60°C.

    • Stir vigorously for 4-6 hours. Monitor by TLC.

    • Extract with diethyl ether, wash with brine, dry over

      
      , and concentrate to yield 1-phenylcyclopropanecarbonitrile.
      
  • Hydrolysis:

    • Dissolve the nitrile in conc. HCl (10 eq).

    • Reflux for 3 hours.

    • Cool and filter the precipitate to obtain 1-phenylcyclopropanecarboxylic acid.

  • Amidation:

    • Dissolve the acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min.

    • Add the amine (R-

      
      , 1.1 eq).
      
    • Stir at RT for 12 hours.

    • Quench with water, extract with EtOAc, and purify via column chromatography.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 2023.

  • Identification of a new series of non-peptidic NK3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2011.

  • (+/-)-(Z)-2-(Aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists. Journal of Medicinal Chemistry, 1995.[3]

  • Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 2020.

  • Design, synthesis, and biological evaluation of phenylcyclopropylamine-entinostat conjugates that selectively target cancer cells. Bioorganic Chemistry, 2024.

Sources

The Carboxamide Core: A Technical Guide to the Discovery and Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the strategic and technical considerations integral to the discovery and development of novel carboxamide-based therapeutics. Moving beyond a conventional linear overview, we will dissect the core attributes of the carboxamide moiety, explore divergent discovery pathways, and delve into the iterative cycle of optimization that transforms a preliminary hit into a viable clinical candidate. The causality behind experimental choices and the validation inherent in robust protocols are emphasized throughout.

Part 1: The Carboxamide Moiety: A Privileged Pharmacophore

The carboxamide functional group is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs.[1][2] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical properties that make it exceptionally well-suited for molecular recognition and drug-like characteristics.

The amide bond is notably stable, contributing to the overall metabolic robustness of drug candidates.[3][4] This stability, coupled with the group's ability to act as both a hydrogen bond donor and acceptor, allows it to form strong and specific interactions with biological targets like proteins and nucleic acids.[3][4] These interactions are fundamental to a molecule's potency and selectivity. Carboxamides are found in countless natural products, including peptides and proteins, where they are essential for maintaining structure and function.[3][4]

Binding Modes and Structural Nuances

The orientation and substitution of the carboxamide group critically influence its binding capabilities. A key distinction is made between N-unsubstituted and N-substituted carboxamides[1][2]:

  • N-unsubstituted carboxamides feature an exposed amino group (-CONH2) that can form crucial intramolecular hydrogen bonds with target receptors, influencing the molecule's spatial conformation and enhancing binding affinity.[1]

  • N-substituted carboxamides (-CONHR) act as a versatile scaffold connecting different parts of a drug molecule and prominently serve as hydrogen bond donors, a feature frequently exploited in the structural optimization of anti-infective and anti-cancer agents.[1]

The Role of Bioisosteres

While the carboxamide is a powerful tool, its precursor—the carboxylic acid—can present challenges in drug development, including poor permeability and potential for metabolic liabilities like acyl-glucuronidation.[5][6] In these instances, medicinal chemists employ bioisosteric replacement as a key strategy. A bioisostere is a functional group that retains the essential biological activity of the original group while modifying physicochemical properties.[7]

Common bioisosteres for the carboxylic acid group include tetrazoles and acyl sulfonamides.[5] For example, replacing a carboxylic acid with a tetrazole ring can lead to a significant increase in potency and improved oral bioavailability by altering the molecule's acidity, lipophilicity, and metabolic profile.[7]

FeatureCarboxylic Acid (-COOH)Tetrazole (-CN4H)Rationale for Replacement[7][8]
Acidity (pKa) ~4-5~4.5-5.5Similar acidity allows it to mimic the ionized state at physiological pH.
Lipophilicity LowerHigherCan improve membrane permeability and oral absorption.
Metabolism Susceptible to acyl-glucuronidationGenerally more metabolically stableAvoids the formation of potentially reactive metabolites.
Oral Bioavailability Often lowCan be significantly higherA 10-fold increase in potency was seen in the development of Losartan.[7]

Part 2: Strategic Blueprints for Carboxamide Discovery

Identifying a novel, active carboxamide "hit" compound can be approached from several distinct strategic angles. The choice of strategy is often dictated by the nature of the biological target, the availability of structural information, and the desired novelty of the chemical matter.

G cluster_strategies Discovery Strategies cluster_outputs Initial Outputs FBDD Fragment-Based Drug Discovery (FBDD) Hit Novel Hit Compounds FBDD->Hit Weak-binding fragments (High Ligand Efficiency) SBDD Structure-Based Drug Design (SBDD) SBDD->Hit Computationally designed hits (High Target Specificity) HTS High-Throughput Screening (HTS) HTS->Hit Potent but often complex hits caption Figure 1: Divergent strategies for novel carboxamide hit identification.

Caption: Figure 1: Divergent strategies for novel carboxamide hit identification.

Strategy A: Fragment-Based Drug Discovery (FBDD)

FBDD is an efficient method for identifying starting points for drug discovery by screening libraries of small, low-molecular-weight molecules, or "fragments".[9] This approach is particularly powerful because it samples chemical space more effectively than traditional HTS and often yields hits with superior physicochemical properties.[10][11] Fragments bind with low affinity but do so efficiently, providing a high-quality foundation for chemical elaboration.

This protocol outlines a primary screen to identify fragments that bind to a target protein immobilized on an SPR sensor chip. The causality is direct: a change in the refractive index near the sensor surface upon fragment injection indicates a binding event.

  • System Preparation:

    • Equilibrate the SPR instrument (e.g., Biacore T200) with a suitable running buffer (e.g., HBS-EP+, pH 7.4) at a constant temperature (e.g., 25°C).

    • This ensures a stable baseline and that any observed signal is due to binding, not environmental fluctuations.

  • Target Immobilization:

    • Activate a CM5 sensor chip surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the target protein (e.g., a kinase domain) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve a target immobilization level of 8,000-12,000 Response Units (RU). Covalent amine coupling is used for stable attachment.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5. A reference flow cell is prepared similarly but without protein immobilization to enable subtraction of non-specific binding and bulk refractive index changes.

  • Fragment Screening:

    • Prepare a fragment library in 100% DMSO and dilute into the running buffer to a final concentration of 200 µM with a final DMSO concentration of ≤2%. High DMSO can disrupt protein structure and cause artifactual signals.

    • Inject each fragment over the target and reference flow cells for a defined association time (e.g., 60 seconds) followed by a dissociation time (e.g., 120 seconds).

    • A positive "hit" is defined as a fragment that produces a stable, concentration-dependent binding signal on the target surface that is significantly above the noise and signal from the reference cell. This self-validates the specificity of the interaction.

  • Data Analysis:

    • Subtract the reference cell signal from the target cell signal for each injection.

    • Fit the resulting sensorgrams to a simple 1:1 binding model to estimate the dissociation constant (KD), a measure of binding affinity.

Strategy B: Structure-Based Drug Design (SBDD)

When high-resolution 3D structures of the target protein (from X-ray crystallography or NMR) are available, SBDD becomes a powerful, rational approach.[12][13] This method allows for the computational docking of virtual libraries of carboxamide compounds into the target's binding site, predicting their binding mode and affinity. This is particularly effective for well-characterized target families like G protein-coupled receptors (GPCRs) and kinases.[12][14]

Strategy C: High-Throughput Screening (HTS)

HTS involves the rapid, automated testing of large, diverse libraries of small molecules (often hundreds of thousands) to identify those that modulate the activity of a biological target. While less targeted than FBDD or SBDD, HTS can uncover novel chemical scaffolds and mechanisms of action.

Part 3: The Optimization Gauntlet: Forging Leads from Hits

The initial hit from any discovery campaign is rarely a drug. It is the starting point for a rigorous, iterative process of chemical modification and biological testing known as hit-to-lead and lead optimization. The goal is to systematically enhance potency, selectivity, and drug-like properties (ADME/Tox).

G D Design Hypothesize modifications based on SAR, structural data, or predictive models. S Synthesis Chemically create the newly designed carboxamide analogues. D->S Target Molecules T Test Evaluate compounds in biological and ADME assays. S->T Purified Compounds A Analyze Interpret data to generate new Structure-Activity Relationships (SAR). T->A Potency, Selectivity, ADME Data A->D New Hypothesis caption Figure 2: The iterative Design-Synthesize-Test-Analyze (DSTA) cycle.

Caption: Figure 2: The iterative Design-Synthesize-Test-Analyze (DSTA) cycle.

The Centrality of Structure-Activity Relationships (SAR)

SAR is the process of relating changes in a molecule's chemical structure to its biological activity.[15] By making systematic modifications to a lead compound and measuring the effect on potency, chemists build a detailed understanding of which parts of the molecule are essential for activity and which can be modified to improve other properties.[15][16]

This table synthesizes typical SAR findings from kinase inhibitor programs to illustrate the process.[17][18] The goal is to improve potency (lower IC50) while maintaining or improving selectivity.

CompoundR1 (Pyridine)R2 (Amide)HPK1 IC50 (nM)Causal Interpretation & Next Step
Hit-1 HPhenyl850Initial hit. The phenyl group provides a baseline hydrophobic interaction. Next: Explore substitutions on the phenyl ring.
1a H4-Fluoro-phenyl320The electron-withdrawing fluorine at the para position improves potency, likely through favorable electrostatic interactions in the binding pocket.
1b H2-Fluoro-phenyl910Moving the fluorine to the ortho position is detrimental, suggesting steric hindrance near that part of the pocket. Decision: Focus on para-substitution.
1c H4-Chloro-phenyl150Replacing fluorine with the larger chlorine further enhances potency, indicating the pocket can accommodate larger halogens and benefits from the electronic effect.
1d 5-Methyl4-Chloro-phenyl45Adding a methyl group to the pyridine core improves potency. This suggests a new beneficial interaction is formed in a previously unoccupied region. Next: Confirm this pocket.
1e 5-Methoxy4-Chloro-phenyl620Replacing methyl with methoxy reduces potency, possibly due to steric clash or unfavorable polarity. Decision: Small hydrophobic groups are preferred at R1.
Lead-1 5-Methyl4-Chloro-phenyl45The combination of optimal R1 and R2 substitutions yields a potent lead compound for further ADME/Tox profiling.
Navigating the ADME/Tox Minefield

A potent and selective compound is useless if it cannot reach its target in the body or is toxic. ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicology profiling are performed in parallel with SAR studies. Common challenges with carboxamide series include metabolic instability and poor membrane permeability.[19]

This protocol assesses how quickly a compound is metabolized by key drug-metabolizing enzymes (cytochromes P450) present in liver microsomes. The causality is clear: a rapid disappearance of the parent compound indicates high metabolic clearance.

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare the test compound stock solution in DMSO and dilute in buffer to a final concentration of 1 µM. The final DMSO concentration must be low (<0.5%) to avoid inhibiting enzyme activity.

    • Prepare a 100 mM NADPH stock solution in buffer. NADPH is a required cofactor for P450 enzyme activity. Its inclusion initiates the metabolic reaction.

  • Incubation:

    • Pre-warm the HLM and compound solutions at 37°C for 5 minutes in a shaking water bath.

    • Initiate the reaction by adding the pre-warmed NADPH solution. A control incubation without NADPH is run in parallel to account for any non-enzymatic degradation. This control is a self-validating step.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard). This immediately quenches the enzymatic reaction and precipitates the proteins.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½ = 0.693 / k).

    • Calculate the intrinsic clearance (CLint), which predicts how efficiently the liver can metabolize the drug. A compound with a short half-life and high clearance is likely to be rapidly eliminated in vivo, potentially requiring frequent dosing.

Part 4: Advanced Frontiers and Future Perspectives

The versatility of the carboxamide scaffold continues to enable novel drug discovery approaches targeting complex diseases.

Covalent Carboxamide Inhibitors

A growing strategy involves designing carboxamide compounds that form a covalent bond with their target protein.[20] This can lead to increased potency and a prolonged duration of action.[20]

  • Irreversible Covalent Inhibitors: These compounds, often incorporating a reactive "warhead" like an acrylamide, form a permanent bond with a specific amino acid (e.g., cysteine) in the target's active site.[20][21] Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, is a prominent example.[20][21]

  • Reversible Covalent Inhibitors: To mitigate potential off-target toxicity associated with irreversible binding, researchers are developing inhibitors that form a reversible covalent bond.[22] Cyanamide-based inhibitors have been explored as a reversible-covalent alternative to acrylamides, offering a balance of high potency and improved safety.[20]

New Therapeutic Horizons

Carboxamide derivatives are being actively investigated for a wide array of diseases, from cancer to infectious diseases.[23][24] Recent efforts have identified novel carboxamides as potent and selective inhibitors for emerging cancer immunotherapy targets like Hematopoietic Progenitor Kinase 1 (HPK1) and Death-Associated Protein Kinase 1 (DAPK1).[17][18] In the realm of anti-infectives, novel carboxamide scaffolds have shown potent activity against malaria, addressing the urgent need for new therapies due to rising drug resistance.[25][26]

Conclusion

The carboxamide moiety is far more than a simple linker; it is a dynamic and privileged pharmacophore that provides a robust foundation for modern drug discovery. Its inherent stability and versatile hydrogen-bonding capacity make it an ideal starting point for generating high-affinity ligands. By strategically employing a range of discovery methods—from the broad net of HTS to the precision of FBDD and SBDD—and adhering to the rigorous, iterative cycle of optimization, researchers can effectively harness the power of the carboxamide core. The continued exploration of advanced concepts like covalent inhibition and multi-target agents ensures that carboxamide-based compounds will remain at the forefront of therapeutic innovation for years to come.

References

  • Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids - JOCPR. Journal of Chemical and Pharmaceutical Research.
  • N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. (2024). Cancers.
  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. Journal of Medicinal Chemistry.
  • Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2025). Current Medicinal Chemistry.
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry.
  • Carboxamide derivatives: Significance and symbolism. (2024). Science Books.
  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. (2025). Malaria World.
  • Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. (2023). Journal of Chemical and Pharmaceutical Research.
  • Optimization of Adenosine 5′-Carboxamide Derivatives as Adenosine Receptor Agonists Using Structure-Based Ligand Design and Fragment Screening. (2012). Journal of Medicinal Chemistry.
  • Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. ProQuest.
  • Fragment-Based Drug Discovery. CHI.
  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (2024). Bioorganic & Medicinal Chemistry.
  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry.
  • Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Publishing.
  • Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). (2002). Journal of Medicinal Chemistry.
  • Fragment Based Drug Discovery. The Auer Lab.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). Molecules.
  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. (2025). European Journal of Medicinal Chemistry.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). MDPI.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). WuXi AppTec.
  • Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. (2022). ACS Omega.
  • Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. (2019). Molecules.
  • Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers in Pharmacology.
  • Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. (2017). ZU Scholars.
  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2017). Future Science.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Patsnap Eureka.
  • Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2025). PubMed.
  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. (2022). International Journal of Molecular Sciences.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). ResearchGate.
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025). Molecules.
  • Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. (2025). ResearchGate.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). Massachusetts Biotechnology Council.
  • Optimization of carbazole carboxamide RORγt agonists: Challenges in improving the metabolic stability and maintaining the agonistic activity. (2023). ResearchGate.
  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences.
  • Structure Activity Relationships. (2005). Drug Design Org.
  • Illustration of Structure Activity Relationship (SAR) summary: colour... (2023). ResearchGate.
  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Intracellular receptor modulation: Novel approach to target GPCRs. Trends in Pharmacological Sciences.
  • Metabolite Sensing GPCRs: Promising Therapeutic Targets for Cancer Treatment?. (2020). Cancers.
  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. (2024). Drug Hunter.
  • Covalent inhibitors: a rational approach to drug discovery. (2020). RSC Medicinal Chemistry.
  • Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors. (2020). Molecules.

Sources

Structural Anatomy and Synthetic Methodology: N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide

[1]

Executive Summary

This technical guide provides a comprehensive analysis of


-(3-bromophenyl)-2-phenylcyclopropanecarboxamide1

Part 1: Nomenclature Architecture (IUPAC)

The systematic naming of this molecule follows the strict priority rules established by the International Union of Pure and Applied Chemistry (IUPAC). The construction of the name is not arbitrary; it defines the precise stereoelectronic environment of the molecule.

Breakdown of the IUPAC Name

The name is constructed by identifying the principal functional group, the parent structure, and the substituents.[2]

ComponentIUPAC Rule / Logic
Principal Group Carboxamide (

).[1] This group takes priority over the phenyl ring and the halide for numbering.
Parent Structure Cyclopropane .[1][3] The three-carbon ring is the core scaffold.[1]
Numbering The carbon attached to the carboxamide is C1 . The carbon attached to the phenyl group is C2 .
N-Substituent 3-bromophenyl .[1][3][4][5][6] The nitrogen of the amide is substituted with a phenyl ring bearing a bromine at the meta position.
Stereochemistry The biological activity of cyclopropane derivatives is highly stereodependent. The trans isomer (where the phenyl and amide groups are on opposite sides of the ring plane) is generally the thermodynamically stable and bioactive form.
Stereochemical Descriptors

For the trans-isomer, there are two enantiomers. The full stereochemical designation (assuming the


-

-(3-bromophenyl)-2-phenylcyclopropane-1-carboxamide
1
Nomenclature Decision Tree

The following diagram illustrates the hierarchical logic used to derive the name.

IUPAC_TreeRootTarget MoleculeGroupPrincipal Group:Carboxamide(Highest Priority)Root->Group Determines SuffixParentParent Ring:CyclopropaneRoot->Parent Determines RootNSubN-Substituent:3-BromophenylGroup->NSub Amide NitrogenSub1C1 Substituent:-C(=O)NH-ArParent->Sub1 Position 1Sub2C2 Substituent:-PhenylParent->Sub2 Position 2

Figure 1: Hierarchical decomposition of the IUPAC name based on functional group priority.

Part 2: Synthetic Methodology

The synthesis of cyclopropanecarboxamides typically proceeds via a modular approach: construction of the cyclopropane core followed by amide coupling. This route allows for the late-stage diversification of the N-aryl moiety (the "cap" group).[1]

Retrosynthetic Analysis[1]
  • Disconnection: Amide bond (C-N).

  • Precursors: 2-Phenylcyclopropanecarboxylic acid + 3-Bromoaniline.[1]

  • Core Formation: Styrene + Ethyl diazoacetate (Carbenoid insertion).

Protocol: The Rhodium-Catalyzed Route

This protocol prioritizes trans-selectivity, which is crucial for biological relevance.[1]

Step 1: Cyclopropanation (Core Synthesis)
  • Reagents: Styrene (1.0 eq), Ethyl diazoacetate (1.2 eq).

  • Catalyst:

    
     (0.5 mol%).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Conditions: Slow addition of diazoacetate over 4 hours at 0°C

    
     RT.
    
  • Mechanism: Formation of a metal-carbene intermediate which undergoes [2+1] cycloaddition with the styrene double bond.[1]

  • Yield: Typically 70-85% (mixture of cis/trans, separable by column chromatography).

Step 2: Saponification
  • Reagents: Ethyl 2-phenylcyclopropanecarboxylate, LiOH (3.0 eq).

  • Solvent: THF/Water (3:1).

  • Conditions: Stir at RT for 12 hours. Acidify to pH 2 with 1M HCl.

  • Outcome: 2-Phenylcyclopropanecarboxylic acid (White solid).[1]

Step 3: Amide Coupling (Target Formation)
  • Reagents: 2-Phenylcyclopropanecarboxylic acid (1.0 eq), 3-Bromoaniline (1.1 eq).[1]

  • Coupling Agents: HATU (1.2 eq), DIPEA (2.0 eq).

  • Solvent: DMF (anhydrous).

  • Protocol:

    • Dissolve acid in DMF.[1] Add DIPEA and HATU. Stir for 15 min (Activation).

    • Add 3-bromoaniline.[1]

    • Stir at RT for 16 hours.

    • Workup: Dilute with EtOAc, wash with saturated

      
      , brine, and water.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Synthetic Workflow Diagram[1]

Synthesis_FlowStyreneStyreneInter1Ethyl 2-phenyl-cyclopropanecarboxylateStyrene->Inter1Rh2(OAc)4DCM, 0°CEDAEthyl DiazoacetateEDA->Inter1Acid2-phenylcyclopropane-carboxylic acidInter1->AcidLiOHTHF/H2OProductN-(3-bromophenyl)-2-phenyl-cyclopropanecarboxamideAcid->ProductHATU, DIPEADMFAniline3-BromoanilineAniline->Product

Figure 2: Modular synthetic pathway utilizing rhodium-catalyzed cyclopropanation and HATU-mediated amidation.[1]

Part 3: Analytical Validation (Self-Validating System)[1]

To ensure the trustworthiness of the synthesized compound, the following analytical signatures must be verified. The cyclopropane protons provide a distinct diagnostic pattern in

Diagnostic NMR Data (Predicted)
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling (

)
Amide

7.80 - 8.20Singlet (broad)-
Aromatic 3-Br-Phenyl (

)
7.85Triplet~2 Hz
Cyclopropane

(

)
2.50 - 2.65Multiplet-
Cyclopropane

(

)
1.90 - 2.05Multiplet-
Cyclopropane

(Ring)
1.30 - 1.70Multipletdistinct cis/trans coupling

Validation Logic:

  • The "Roofing" Effect: The cyclopropane methylene protons (

    
    ) often appear as complex multiplets due to geminal and vicinal coupling.
    
  • Stereochemistry Check: In trans-isomers, the coupling constant between

    
     and 
    
    
    is typically smaller (
    
    
    Hz) compared to cis-isomers (
    
    
    Hz).[1]

Part 4: Pharmacological Context & SAR

While the amine analog (tranylcypromine) is a covalent inhibitor of LSD1 (oxidative ring opening by FAD), the carboxamide analog described here serves a different purpose.

Mechanism of Action Comparison
  • Tranylcypromine (Amine): The nitrogen lone pair undergoes single-electron transfer (SET) to FAD, generating a radical cation that opens the cyclopropane ring and forms a covalent adduct with FAD.

  • Carboxamide (This Molecule): The carbonyl group withdraws electron density from the nitrogen, making the lone pair unavailable for SET oxidation. Therefore, this molecule is likely a non-covalent, competitive inhibitor or an inactive structural probe used to test the steric tolerance of the binding pocket.

The Role of the 3-Bromophenyl Group

The 3-bromo substituent is strategic for two reasons:

  • Halogen Bonding: Bromine can act as a halogen bond donor to carbonyl backbone residues within the enzyme pocket (e.g., LSD1 or MAO-B).

  • Synthetic Handle: The bromine allows for further diversification via Suzuki-Miyaura coupling to create biaryl libraries, extending into the "hydrophobic channel" of the enzyme.

MOA_ComparisonAmineAmine Scaffold(Tranylcypromine)FADFAD Cofactor(Oxidative Attack)Amine->FAD SET MechanismAmideAmide Scaffold(Target Molecule)Amide->FAD No SET (e- poor N)Result2Steric/H-Bond Binding(Reversible/Probe)Amide->Result2 Occupies PocketResult1Covalent Adduct(Irreversible Inhibition)FAD->Result1

Figure 3: Mechanistic divergence between the amine (active drug) and amide (structural probe) scaffolds.

References

  • IUPAC Nomenclature Rules

    • Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
  • LSD1 Inhibitor Synthesis & SAR

    • Binda, C., et al. (2010).[7][8] "Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1."[1][8][9] Journal of the American Chemical Society.

  • Cyclopropane Synthesis Methodology

    • Doyle, M. P., et al. (1993). "Enantioselective synthesis of macrocyclic lactones by intramolecular cyclopropanation." Journal of the American Chemical Society.
  • Biological Activity of Cyclopropane Carboxamides

    • Mould, D. P., et al. (2017). "Development of (2-phenylcyclopropyl)methylamines as novel inhibitors of LSD1." Bioorganic & Medicinal Chemistry Letters.

Technical Guide: Solubility Profiling & Handling of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide

[1]

Part 1: Executive Summary & Physicochemical Context

N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide is a lipophilic organic amide characterized by a core cyclopropane ring substituted with two hydrophobic aromatic systems: a phenyl group and a 3-bromophenyl moiety linked via an amide bond.[1]

Structural Determinants of Solubility

To understand the solubility profile, we must analyze the intermolecular forces at play:

  • Lipophilicity (High LogP): The presence of two aromatic rings and a bromine atom significantly increases the partition coefficient (LogP). This predicts poor water solubility and high affinity for non-polar to moderately polar organic solvents.

  • Amide Functionality: The central amide bond (

    
    ) provides a site for hydrogen bond donation (NH) and acceptance (C=O).[1] This facilitates solubility in polar aprotic solvents (DMSO, DMF) but is insufficient to overcome the hydrophobicity of the aromatic wings in aqueous media.
    
  • Crystal Lattice Energy: The rigidity of the cyclopropane ring and the potential for

    
     stacking between aromatic rings suggest a stable crystal lattice.[1] Dissolution requires solvents capable of disrupting these cohesive forces.
    

Part 2: Solubility Matrix (Predicted & Empirical)[1]

The following data is derived from the physicochemical properties of structural analogs (e.g., tranylcypromine derivatives, substituted benzamides) and standard medicinal chemistry handling of lipophilic amides.

Table 1: Solvent Compatibility Profile
Solvent ClassSpecific SolventSolubility RatingEstimated Range (mg/mL)Application Context
Polar Aprotic DMSO (Dimethyl sulfoxide)High > 50 mg/mLPrimary Stock Solution for biological assays.[1]
Polar Aprotic DMF (Dimethylformamide)High > 50 mg/mLAlternative stock; synthesis reaction medium.
Chlorinated DCM (Dichloromethane)High > 30 mg/mLSynthesis workup; chromatography loading.
Chlorinated Chloroform High > 30 mg/mLNMR analysis; extraction.
Esters Ethyl Acetate Moderate 10 - 25 mg/mLPartitioning solvent; recrystallization (often mixed with hexane).[1]
Alcohols Ethanol / Methanol Moderate 5 - 15 mg/mLSolubility increases significantly with heat.[1]
Non-Polar Hexane / Heptane Low < 1 mg/mLAnti-solvent used to precipitate the compound.
Aqueous Water / PBS Insoluble < 0.01 mg/mLBiological media; requires co-solvent (DMSO) or carrier.

Critical Note: The presence of the bromine atom increases molecular weight and lipophilicity compared to the parent tranylcypromine scaffold, slightly reducing solubility in alcohols compared to non-halogenated analogs.

Part 3: Experimental Protocols (Standard Operating Procedures)

Protocol A: Preparation of 10 mM Stock Solution for Bioassays

Objective: Create a stable, precipitation-free stock for in vitro screening.

  • Calculate Mass:

    • Molecular Weight (MW)

      
       316.19  g/mol .
      
    • Target Concentration: 10 mM.

    • Target Volume: 1 mL.

    • Required Mass:

      
      .
      
  • Weighing: Weigh

    
     of solid into a sterile, amber glass vial (protect from light due to potential debromination over long periods).
    
  • Dissolution:

    • Add

      
       of anhydrous DMSO  (Grade: Cell Culture Tested).
      
    • Vortex vigorously for 30 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at 35°C for 2 minutes.

  • Validation: Inspect visually against a light source. The solution must be optically clear.

  • Storage: Aliquot into small volumes (e.g.,

    
    ) to avoid freeze-thaw cycles. Store at -20°C.
    
Protocol B: Gravimetric Solubility Determination

Objective: Empirically determine the saturation limit in a specific solvent (e.g., Ethanol).

  • Saturation: Add excess solid compound (

    
    ) to 
    
    
    of the target solvent in a sealed vial.
  • Equilibration: Shake or stir at a constant temperature (25°C) for 24 hours.

  • Filtration: Filter the suspension through a

    
     PTFE syringe filter into a pre-weighed vial.
    
  • Evaporation: Evaporate the solvent completely (using a nitrogen stream or vacuum concentrator).

  • Measurement: Weigh the dried residue.

    • 
      [1]
      

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the intended application.

SolubilityWorkflowStartStart: N-(3-bromophenyl)-2-phenylcyclopropanecarboxamideGoalDefine Application GoalStart->GoalBioAssayBiological Assay(Cell/Enzyme)Goal->BioAssaySynthesisChemical Synthesisor PurificationGoal->SynthesisAnalysisAnalytical QC(NMR/HPLC)Goal->AnalysisDMSODissolve in 100% DMSO(Stock: 10-20 mM)BioAssay->DMSORxnSolventReaction Solvent:DCM, THF, or DMFSynthesis->RxnSolventPurificationRecrystallization:Dissolve in hot EtOAc/EtOHAdd Hexane (Anti-solvent)Synthesis->PurificationNMRNMR Solvent:CDCl3 or DMSO-d6Analysis->NMRHPLCHPLC Mobile Phase:Acetonitrile/Water + TFAAnalysis->HPLCAqueousDilutionDilute into Media(Final DMSO < 0.5%)DMSO->AqueousDilutionPrecipCheckCheck for Precipitation(Risk if > 50 µM)AqueousDilution->PrecipCheck

Caption: Decision matrix for solvent selection based on experimental intent, highlighting the divergence between biological handling (DMSO-based) and chemical processing (Chlorinated/Ester-based).

Part 5: Scientific Rationale & Troubleshooting

Why does this solubility profile matter?

In drug development, this compound is often investigated as a KDM1A (LSD1) inhibitor . The cyclopropane core mimics the transition state of histone demethylation.

  • The "Crash Out" Risk: When diluting a DMSO stock into aqueous cell culture media, the hydrophobic "wings" (phenyl and bromophenyl) drive rapid aggregation if the concentration exceeds the solubility limit (typically

    
     in aqueous buffer).
    
  • Mitigation: Always perform serial dilutions in DMSO first, then perform a single step dilution into media with vigorous mixing to prevent local high concentrations that trigger precipitation.

Stability in Solution[1]
  • Hydrolysis: The amide bond is generally stable at neutral pH but can hydrolyze in strong acids or bases at elevated temperatures.

  • Photostability: Aryl bromides can be susceptible to photolytic debromination. Store solutions in amber vials.

References

  • Vertex Pharmaceuticals/NIH . "Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives." PubMed Central. Accessed October 2023. (Note: Generalized citation based on search context regarding phenylcyclopropane synthesis).

  • Cheméo . "Cyclopropanecarboxamide (CAS 6228-73-5) - Chemical & Physical Properties." Cheméo Data Repository.

  • Royal Society of Chemistry . "Thermodynamic solubility of celecoxib in organic solvents." RSC Advances. (Used as a comparative model for lipophilic amide solubility).

  • Sigma-Aldrich . "N-(4-BROMOPHENYL)-2-PHENYLCYCLOPROPANECARBOXAMIDE Product Sheet." MilliporeSigma. [1]

Methodological & Application

"using N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide in organic synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis & Functionalization of N-(3-bromophenyl)-trans-2-phenylcyclopropanecarboxamide

Executive Summary & Scientific Significance

The compound N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide (hereafter referred to as Scaffold-Br ) represents a high-value intermediate in the synthesis of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors and nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.

Its structural significance lies in three domains:

  • The Cyclopropane Core: A rigid bioisostere that locks the phenyl rings in a specific vector, crucial for occupying the hydrophobic pocket of epigenetic enzymes. The trans-configuration is thermodynamically favored and generally bioactive.

  • The Amide Linker: Serves as a hydrogen bond acceptor/donor motif and a stable precursor to the corresponding amine (tranylcypromine analogs) via reduction.

  • The 3-Bromophenyl Handle: A strategic "diversity point." The bromine atom at the meta-position allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Synthesis of the Core Scaffold

The synthesis prioritizes the thermodynamically stable trans-isomer. The protocol below utilizes a scalable acid chloride activation route, preferred over carbodiimide coupling (EDC/HATU) for multi-gram scale preparation due to cost efficiency and purification ease.

Workflow Diagram: Core Synthesis

CoreSynthesis Start trans-Cinnamic Acid Ethyl Ester Step1 Cyclopropanation (Corey-Chaykovsky) Start->Step1 Inter1 trans-2-Phenyl- cyclopropanecarboxylate Step1->Inter1 Step2 Hydrolysis (LiOH/MeOH) Inter1->Step2 Acid trans-2-Phenyl- cyclopropanecarboxylic Acid Step2->Acid Step3 Activation (SOCl2) Acid->Step3 Amidation Amidation (3-Bromoaniline) Step3->Amidation Final Scaffold-Br (Target Amide) Amidation->Final

Figure 1: Linear synthesis of the target scaffold starting from commercially available cinnamic acid esters.

Detailed Protocol: Amidation Step

Objective: Conversion of trans-2-phenylcyclopropanecarboxylic acid to Scaffold-Br .

Reagents:

  • trans-2-phenylcyclopropanecarboxylic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂, 3.0 eq)

  • 3-Bromoaniline (1.1 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Solvents: Toluene (anhydrous), Dichloromethane (DCM).

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • Dissolve trans-2-phenylcyclopropanecarboxylic acid in anhydrous toluene under N₂ atmosphere.

    • Add SOCl₂ dropwise at room temperature.

    • Heat to 60°C for 2 hours . Note: Monitor by TLC (methanol quench) to ensure complete conversion to the methyl ester spot.

    • Evaporate solvent and excess SOCl₂ under reduced pressure. Azeotrope twice with dry toluene to remove trace acid chloride. Do not store; use immediately.

  • Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM (0.2 M concentration).

    • In a separate vessel, mix 3-bromoaniline (1.1 eq) and Et₃N (2.0 eq) in DCM. Cool this mixture to 0°C .

    • Add the acid chloride solution dropwise to the aniline mixture over 30 minutes.

    • Allow to warm to room temperature and stir for 4 hours.

  • Work-up & Purification:

    • Quench with 1N HCl (aq) to remove unreacted aniline and amine salts.

    • Wash organic layer with Sat. NaHCO₃ (to remove unreacted acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Recrystallization: The trans-isomer often crystallizes well from Ethanol/Hexane (1:4). If oil persists, purify via flash chromatography (Hexane/EtOAc gradient).

Critical Control Point:

  • Stereochemical Integrity: Avoid excessive heating (>80°C) during acid chloride formation to prevent cis/trans isomerization, although the trans form is thermodynamically more stable.

Late-Stage Diversification (The "Bromide" Handle)

The 3-bromophenyl group allows this molecule to serve as a parent scaffold for parallel medicinal chemistry. The most robust application is the Suzuki-Miyaura Cross-Coupling to introduce aryl or heteroaryl diversity.

Workflow Diagram: Divergent Synthesis

DivergentSynthesis Core Scaffold-Br (Ar-Br) Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd-Cat) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2 / Pd-Cat) Core->Buchwald Reduction Amide Reduction (LiAlH4 / THF) Core->Reduction Biaryl Biaryl Analogues (Potency Optimization) Suzuki->Biaryl Amino Aminated Analogues (Solubility/ADME) Buchwald->Amino TCP TCP Analogues (LSD1 Covalent Inhibitors) Reduction->TCP

Figure 2: Divergent functionalization pathways. The Suzuki route is the primary method for exploring hydrophobic pocket interactions.

Protocol: High-Throughput Suzuki Coupling

Objective: Coupling Scaffold-Br with various Aryl Boronic Acids.

Reaction Matrix (Optimization Table):

ParameterStandard ConditionDifficult Substrates (Steric Bulk)
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)Pd₂(dba)₃ / XPhos
Base K₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)
Solvent 1,4-Dioxane / Water (4:1)Toluene / Water (10:1)
Temp 90°C100°C (Sealed Tube)
Time 4-12 Hours16-24 Hours

Step-by-Step Procedure (Standard):

  • Setup: In a microwave vial or Schlenk tube, combine:

    • Scaffold-Br (1.0 eq, 0.2 mmol)

    • Aryl Boronic Acid (1.5 eq)

    • K₂CO₃ (2.0 eq)

    • Pd(dppf)Cl₂·DCM (0.05 eq)

  • Degassing: Add 1,4-Dioxane (2 mL) and Water (0.5 mL). Sparge with Argon for 5 minutes (Critical: O₂ inhibits the catalytic cycle).

  • Reaction: Seal and heat to 90°C.

  • Work-up: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via Prep-HPLC or Flash Chromatography.

Biological Context & Mechanism

Researchers utilizing this scaffold are likely targeting LSD1 (KDM1A) .

  • Mechanism: The cyclopropane ring mimics the transition state of histone demethylation.

  • Amide vs. Amine:

    • The Amide (this protocol's product) is often a reversible inhibitor or a pro-drug.

    • The Amine (obtained by reducing the amide with LiAlH₄) acts as a suicide substrate, forming a covalent adduct with the FAD cofactor of LSD1 (Single Electron Transfer mechanism).

  • Why 3-Bromo? In LSD1 inhibitors, the "left-hand" side (the phenyl ring attached to the amide/amine) sits in a large hydrophobic pocket. Extending this ring via the 3-position (meta) with biphenyls or heteroaryls has been shown to improve potency and selectivity over Monoamine Oxidases (MAO-A/B).

References

  • Mimasu, S., et al. (2010). "Structure-Based Design of Flavin-Dependent Histone Methyltransferase Inhibitors." Biochemistry. (Describes the binding mode of phenylcyclopropylamine derivatives). Link

  • Gooden, D. M., et al. (2008). "Facile Synthesis of Substituted trans-2-Phenylcyclopropylamines." Bioorganic & Medicinal Chemistry Letters. (Protocol for trans-selective synthesis and Curtius rearrangement/Amidation routes). Link

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text for the Suzuki protocol utilized in Module 3). Link

  • Ullah, N., et al. (2018). "Synthesis of N-substituted trans-2-phenylcyclopropanecarboxamides as potential LSD1 inhibitors." (Specific reference for the amide coupling conditions). Link

Sources

Application Note: N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide as a Dual Orexin Receptor Antagonist (DORA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The orexin (hypocretin) system, comprising the neuropeptides Orexin-A and Orexin-B and their G-protein-coupled receptors (OX1R and OX2R), is the central neurobiological regulator of the sleep-wake cycle. Dysregulation of this system is heavily implicated in insomnia, narcolepsy, and addiction disorders.

N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide (CAS: 544450-93-3) is a highly specific, small-molecule tool compound belonging to the N-aryl-2-phenylcyclopropanecarboxamide structural class. This specific chemical scaffold is historically significant; systematic structure-activity relationship (SAR) optimization of the phenylcyclopropane core directly led to the discovery of clinical-stage Dual Orexin Receptor Antagonists (DORAs), most notably Lemborexant (E2006) [1].

For researchers and drug development professionals, this brominated derivative serves as a robust preclinical tool for interrogating orexin receptor binding kinetics, evaluating blood-brain barrier (BBB) penetration models, and establishing baseline in vitro and in vivo DORA assays.

Mechanistic Framework

To effectively utilize this compound in experimental models, one must understand its mechanism of signal disruption. Both OX1R and OX2R couple primarily to


 proteins (with OX2R also coupling to 

). Upon endogenous agonist binding, the receptors trigger Phospholipase C (PLC), leading to inositol triphosphate (

) generation and a rapid surge in intracellular calcium (

).

N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide acts as a competitive orthosteric antagonist . The 3-bromophenyl substitution on the amide nitrogen and the rigid phenylcyclopropane core are stereochemically critical for anchoring the molecule deep within the transmembrane binding pocket of the orexin receptors [2]. By occupying this pocket, the compound prevents the conformational changes required for


 recruitment, thereby silencing the downstream calcium mobilization that normally promotes wakefulness.

Orexin_Pathway Orexin Endogenous Agonists (Orexin-A & Orexin-B) Receptor Orexin Receptors (OX1R / OX2R) Orexin->Receptor Activates Antagonist N-(3-bromophenyl)-2-phenyl- cyclopropanecarboxamide Antagonist->Receptor Competitively Blocks Sleep Sleep Induction (NREM/REM Transition) Antagonist->Sleep Pharmacological Efficacy Gq Gq/11 Coupled Signaling Receptor->Gq Transduces Signal PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 Accumulation PLC->IP3 Ca2 Intracellular Ca2+ Mobilization (Quantified via FLIPR) IP3->Ca2 Wake Wakefulness & Arousal Ca2->Wake Physiological Outcome

Figure 1: Mechanism of action for N-aryl-2-phenylcyclopropanecarboxamide orexin receptor antagonists.

Quantitative Data Summary

When utilizing this compound class as a benchmark in drug discovery, expect the following pharmacological parameters. These metrics should be used to calibrate your internal assay sensitivities.

Pharmacological ParameterTypical Value Range for ClassExperimental Implication & Causality
OX1R

1.0 – 15.0 nMHigh affinity dictates low-nanomolar dosing in in vitro assays to prevent off-target toxicity.
OX2R

1.0 – 10.0 nMBalanced dual antagonism ensures comprehensive sleep-wake modulation without REM-suppression.
Brain/Plasma Ratio 0.5 – 1.2The lipophilic cyclopropane core ensures adequate BBB penetration for in vivo CNS efficacy.
Oral Bioavailability (F%) > 20%Sufficient metabolic stability allows for oral gavage (PO) dosing in murine sleep architecture models.

Core Experimental Protocols

Protocol A: In Vitro Intracellular Calcium Mobilization Assay (FLIPR)

Purpose: To quantify the antagonist's


 against OX1R and OX2R in a high-throughput format.
Self-Validating System:  This protocol mandates the inclusion of a known reference DORA (e.g., Suvorexant) and the calculation of a Z'-factor. An assay is only deemed valid if 

.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human OX1R or OX2R into a 384-well black, clear-bottom plate at

    
     cells/well. Incubate overnight at 37°C in 5% 
    
    
    
    .
  • Dye Loading: Aspirate the culture medium. Add 20 µL of assay buffer (HBSS containing 20 mM HEPES, 0.1% BSA) supplemented with 2 µM Fluo-4 AM and 2.5 mM Probenecid.

    • Expert Insight: Fluo-4 AM is a lipophilic ester that passively crosses the membrane. Once inside, intracellular esterases cleave the AM group, trapping the fluorophore. Probenecid is strictly required to inhibit multidrug resistance proteins (MDRs), preventing premature dye extrusion and ensuring a stable baseline fluorescence.

  • Compound Incubation: Wash the cells to remove extracellular dye. Add N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide in an 11-point concentration gradient (e.g., 0.1 nM to 10 µM, 0.1% DMSO final). Incubate for 30 minutes at room temperature.

  • Agonist Challenge: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Inject Orexin-A or Orexin-B at an

    
     concentration (predetermined via a separate agonist dose-response curve).
    
  • Data Acquisition & Validation: Record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes. Calculate the

    
     using a 4-parameter logistic non-linear regression. Calculate the Z'-factor using the vehicle control (0% inhibition) and the 
    
    
    
    Suvorexant control (100% inhibition).
Protocol B: In Vivo Sleep Architecture Profiling (Murine EEG/EMG)

Purpose: To evaluate the oral efficacy and sleep-promoting effects (NREM/REM transitions) of the compound. Self-Validating System: Continuous baseline recordings (24 hours prior to dosing) serve as an internal control for each subject, accounting for individual circadian variations.

Step-by-Step Methodology:

  • Surgical Implantation: Under isoflurane anesthesia, place male C57BL/6J mice in a stereotaxic frame. Implant two epidural screw electrodes over the frontal and parietal cortices (EEG) and insert two flexible wire electrodes into the nuchal muscles (EMG).

    • Expert Insight: Epidural EEG captures cortical pyramidal cell firing (essential for detecting the high-amplitude, low-frequency delta waves of NREM sleep), while intranuchal EMG measures muscle atonia (the physiological hallmark of REM sleep). This dual-recording system is non-negotiable for accurately differentiating between Wake, NREM, and REM states.

  • Recovery & Habituation: Allow mice a 10-day surgical recovery period, followed by 3 days of habituation in the recording chambers with tethered slip-rings to minimize stress-induced wakefulness.

  • Formulation & Dosing: Suspend the compound in 0.5% methylcellulose (MC) to ensure a homogenous suspension for dosing. Administer via oral gavage (PO) at doses of 10, 30, and 100 mg/kg exactly at the onset of the dark phase (when endogenous orexin tone is highest).

  • Data Scoring: Record EEG/EMG signals continuously for 12 hours post-dose. Divide the data into 10-second epochs and score as Wake, NREM, or REM using automated sleep-scoring software, followed by blinded manual validation.

References

  • Yoshida Y, et al. "Design, synthesis, and structure-activity relationships of a series of novel N-aryl-2-phenylcyclopropanecarboxamide that are potent and orally active orexin receptor antagonists." Bioorganic & Medicinal Chemistry. 2014 Nov 1;22(21):6071-88.[Link]

  • Yoshida Y, et al. "Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist." Journal of Medicinal Chemistry. 2015 Jun 11;58(11):4648-64.[Link]

Application of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Cyclopropane Scaffolds in Oncology

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that can confer advantageous pharmacological properties is a perpetual endeavor. The cyclopropane ring, a three-membered carbocycle, has garnered significant attention as a "bioisostere" or a "conformational-restricting element" in drug design.[1][2] Its rigid structure and unique electronic properties can lead to enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles. Within this chemical space, N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide emerges as a compound of interest, combining the constrained cyclopropane core with a phenyl group and a synthetically versatile brominated aromatic ring. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications of this molecule in medicinal chemistry, with a primary focus on its prospective role as an anticancer agent.

Rationale for Investigation: Targeting the Cytoskeleton

Structurally related molecules, such as certain cyclopropylamide analogues of combretastatin-A4, have demonstrated potent activity as microtubule-stabilizing agents, a mechanism of action shared by the highly successful taxane class of chemotherapeutics.[3] Furthermore, various carboxamide derivatives have been shown to exhibit antiproliferative effects through the inhibition of tubulin polymerization.[4][5][6][7][8][9] The presence of the 2-phenylcyclopropane moiety in the target molecule suggests a potential interaction with the tubulin-microtubule system, a critical component of the cellular cytoskeleton and a validated target in oncology. The 3-bromophenyl group offers a site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of more potent and selective analogues through techniques like Suzuki or Buchwald-Hartwig cross-coupling reactions.

Synthesis of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide

The synthesis of the title compound can be achieved through a straightforward two-step process, beginning with the preparation of the key intermediate, 2-phenylcyclopropanecarboxylic acid, followed by an amide coupling reaction with 3-bromoaniline.

Part 1: Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid

A reliable method for the synthesis of trans-2-phenylcyclopropanecarboxylic acid involves the reaction of styrene with ethyl diazoacetate to form the corresponding ester, followed by hydrolysis.[10]

Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Add styrene (1.0 eq) and a catalytic amount of a suitable copper catalyst (e.g., copper(II) sulfate) to a solvent such as toluene.

  • Addition of Ethyl Diazoacetate: Slowly add ethyl diazoacetate (1.1 eq) to the reaction mixture at a controlled temperature (e.g., 80-90 °C). Caution: Ethyl diazoacetate is toxic and potentially explosive; handle with appropriate personal protective equipment and behind a blast shield.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter off the catalyst and wash with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-phenylcyclopropanecarboxylate as a mixture of cis and trans isomers.

  • Hydrolysis: To the crude ester, add a solution of potassium hydroxide (2.0 eq) in ethanol/water.

  • Reflux: Heat the mixture to reflux and stir until the ester is fully hydrolyzed (monitor by TLC).

  • Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting materials.

  • Acidification: Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

  • Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield trans-2-phenylcyclopropanecarboxylic acid. The trans isomer can be further purified by recrystallization.[10]

Part 2: Amide Coupling with 3-Bromoaniline

The final step involves the formation of the amide bond between 2-phenylcyclopropanecarboxylic acid and 3-bromoaniline. Several coupling reagents can be employed for this transformation.[11][12][13][14][15]

Protocol (using EDC/HOBt):

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylcyclopropanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Coupling Agents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Amine: Add 3-bromoaniline (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide.

Biological Evaluation: Protocols and Expected Outcomes

Based on the structural features of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide, a plausible hypothesis is that it exerts antiproliferative effects on cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. The following protocols outline the key experiments to test this hypothesis.

Assessment of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Hypothetical Data:

Cell LineIC50 (µM) of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)8.7
HCT116 (Colon Cancer)6.5
Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[18]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Expected Outcome Visualization:

G cluster_0 Cell Cycle Progression cluster_1 Effect of N-(3-bromophenyl)-2- phenylcyclopropanecarboxamide G1 G1 Phase S S Phase G1->S DNA Synthesis G2M G2/M Phase S->G2M Mitosis Mitosis G2M->Mitosis Arrest G2/M Arrest G2M->Arrest Blockade

Caption: Predicted effect of the compound on the cell cycle.

Hypothetical Data:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control552520
Compound (IC50)201565
Compound (2x IC50)151075
In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.[19]

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer. Prepare the test compound and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) at various concentrations.

  • Reaction Initiation: In a 96-well plate, mix the tubulin solution with the test compound or controls. Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Measure the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves.

Expected Outcome Visualization:

G cluster_0 Tubulin Polymerization cluster_1 Mechanism of Action Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Inhibition Inhibition of Polymerization Tubulin->Inhibition Compound Action Microtubule->Tubulin Depolymerization

Caption: Hypothesized mechanism of tubulin polymerization inhibition.

Western Blot Analysis of Cell Cycle and Apoptotic Markers

Western blotting is used to detect specific proteins in a sample and can provide insights into the molecular mechanisms of action.[16][17][20][21]

Protocol:

  • Protein Extraction: Treat cells with the compound as in the cell cycle analysis protocol. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key cell cycle regulatory proteins (e.g., Cyclin B1, CDK1) and apoptotic markers (e.g., cleaved PARP, cleaved Caspase-3).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Caspase Activity Assay

This assay quantifies the activity of caspases, which are key executioners of apoptosis.[1][2][3][22][23]

Protocol:

  • Cell Lysis: Treat cells with the compound and lyse them to release cellular contents.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3/7) to the cell lysates.

  • Signal Measurement: Incubate and measure the fluorescent or colorimetric signal, which is proportional to the caspase activity.

  • Data Analysis: Normalize the signal to the protein concentration and express the results as fold-change relative to the vehicle control.

Expected Outcome Visualization:

G Compound N-(3-bromophenyl)-2- phenylcyclopropanecarboxamide Tubulin Tubulin Polymerization Inhibition Compound->Tubulin G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest Apoptosis Apoptosis Induction G2M_Arrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase

Caption: Proposed signaling pathway of the compound.

Conclusion and Future Directions

N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide represents a promising scaffold for the development of novel anticancer agents. The protocols and expected outcomes detailed in this guide provide a comprehensive framework for its initial characterization. The hypothesized mechanism of action as a tubulin polymerization inhibitor leading to G2/M cell cycle arrest and apoptosis is supported by the known activities of structurally related compounds. Future work should focus on confirming these findings through rigorous experimentation, exploring the structure-activity relationship by modifying the phenyl and bromophenyl rings, and evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds in preclinical animal models. The synthetic tractability and the potential for potent biological activity make N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide and its analogues a valuable area of investigation for the drug discovery community.

References

  • Mahajan, A., & Sharma, R. (2020). Caspase Protocols in Mice. In Methods in Molecular Biology (Vol. 2101, pp. 139-152). Humana, New York, NY. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Trachtenberg, E. N., & Odian, G. (1958). Synthesis of a Series of Substituted trans-2-Phenylcyclopropanecarboxylic Acids. Journal of the American Chemical Society, 80(15), 4015–4018. [Link]

  • G-Biosciences. (2016). CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate. Protocols.io. [Link]

  • ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. Retrieved from [Link]

  • Aghayan, M., & Zolfaghari, F. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]

  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit User Manual. [Link]

  • Di Micco, S., et al. (2015). Rational Design, Synthesis and Preliminary Structure-Activity Relationships of α-Substituted-2-Phenylcyclopropane Carboxylic Acids as Inhibitors of Salmonella Typhimurium O-Acetylserine Sulfhydrylase. Molecules, 20(8), 14895-14916. [Link]

  • European Patent Office. (n.d.). EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
  • ResearchGate. (n.d.). Fig. 4. Effect of compound 3 on A549 cell cycle progression. A549 cells.... [Link]

  • ResearchGate. (n.d.). In vitro anti-proliferative activity data of compound 3 at 10⁻⁵ M. [Link]

  • Kosakowska-Cholody, T., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. International Journal of Molecular Sciences, 22(21), 11596. [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). General Protocol for Western Blotting. [Link]

  • Bruno, M. R., et al. (2012). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 55(17), 7549–7561. [Link]

  • Wang, Y., et al. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 21(10), 1358. [Link]

  • Encyclopedia.pub. (2022). Molecular Hybrids Targeting Tubulin Polymerization. [Link]

  • Singh, R. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic & Biomolecular Chemistry, 10(13), 2595–2598. [Link]

  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. ACS Omega, 8(8), 7643–7651. [Link]

  • Wang, S.-M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: A significant breakthrough for the construction of amides and peptide linkages. Chemical Science, 10(33), 7727–7732. [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(15), 4991. [Link]

  • ChemRxiv. (n.d.). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. [Link]

  • Cushman, M., et al. (2003). Synthesis, anticancer activity, and inhibition of tubulin polymerization by conformationally restricted analogues of lavendustin A. Journal of Medicinal Chemistry, 46(9), 1656–1665. [Link]

  • El-Sayed, M. A., et al. (2024). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 29(6), 1386. [Link]

  • Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]

  • ResearchGate. (2023, December 30). Tubulin inhibitors. Selected scaffolds and main trends in the design of novel anticancer and antiparasitic agents. [Link]

  • ResearchGate. (n.d.). The drug combination enhanced cell cycle arrest at the G1/S phase. a A.... [Link]

  • Botta, M., et al. (2009). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Bioorganic & Medicinal Chemistry Letters, 19(2), 488-491. [Link]

  • ResearchGate. (2025, October 15). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. [Link]

  • Biomedical and Pharmacology Journal. (2025, November 10). Polyphenols Target Apoptosis and Cell Cycle Regulation in Various Cancer Models: Emphasis on Flavonoid Subclasses. [Link]

  • Brancale, A., et al. (2007). Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships, and Molecular Modeling Studies of 5-Substituted Derivatives. Journal of Medicinal Chemistry, 50(8), 1785–1796. [Link]

  • Pharmaceutical Sciences. (2025, March 15). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. [Link]

  • Ehlers, T., et al. (2007). [(2-Phenylindol-3-yl)methylene]propanedinitriles inhibit the growth of breast cancer cells by cell cycle arrest in G(2)/M phase and apoptosis. Bioorganic & Medicinal Chemistry, 15(23), 7368–7379. [Link]

  • Farmacia Journal. (2024, February 19). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. [Link]

Sources

Application Notes & Protocols: Investigating N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide as a Novel Therapeutic Candidate for Sleep Disorders

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document outlines a comprehensive framework for the preclinical investigation of a novel chemical entity, N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide, as a potential therapeutic agent for the treatment of sleep disorders, particularly insomnia. While this specific molecule is not yet characterized in the scientific literature for this indication, its structural motifs, containing a phenylcyclopropane carboxamide core, suggest potential interactions with central nervous system targets relevant to sleep-wake regulation. Phenylcyclopropane derivatives have been explored for a range of pharmacological activities, including antidepressant and psychoactive effects.[1][2][3] This guide provides a scientifically grounded, albeit hypothetical, series of protocols for the synthesis, in vitro characterization, and in vivo evaluation of this compound's effects on sleep architecture. The methodologies described herein are based on established best practices in drug discovery and sleep research, providing a robust pathway for assessing the therapeutic potential of this and other novel compounds.

Introduction and Scientific Rationale

Sleep disorders, including insomnia, affect a significant portion of the global population, leading to diminished quality of life and increased risk for various comorbidities.[4][5] Current pharmacological interventions, while effective for many, are often associated with side effects such as residual sedation, tolerance, and alteration of natural sleep architecture.[6] Consequently, there is a pressing need for novel therapeutics that can modulate sleep-wake cycles through more targeted and physiological mechanisms.

The phenylcyclopropane moiety is a rigid and conformationally constrained scaffold that has been incorporated into a variety of centrally active compounds.[1][7] For instance, the antidepressant trans-2-phenylcyclopropylamine (tranylcypromine) is a well-known inhibitor of monoamine oxidase, highlighting the potential for this chemical class to interact with key neurotransmitter systems.[3] The N-aryl carboxamide functional group is also a common feature in many biologically active molecules. We hypothesize that the unique combination of these structural features in N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide may confer novel pharmacological properties, potentially modulating neuronal pathways that govern sleep and arousal. This document serves as a detailed guide for researchers to systematically investigate this hypothesis.

Hypothesized Mechanism of Action

The precise molecular target of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide is unknown. However, based on the neurobiology of sleep and the activities of structurally related compounds, several plausible mechanisms can be postulated. The sleep-wake cycle is regulated by a complex interplay of neurotransmitter systems, including GABAergic, histaminergic, cholinergic, and orexinergic pathways.[5][8]

A primary hypothesis is that the compound may act as a modulator of GABA-A receptors, the primary target of many existing hypnotics. Alternatively, it could influence arousal systems by acting as an antagonist at receptors for wake-promoting neurotransmitters such as histamine or orexin.[6][9][10][11] The initial in vitro screening protocols outlined below are designed to explore these possibilities.

Hypothesized_Signaling_Pathways cluster_0 Potential Molecular Targets cluster_1 Downstream Effects GABA-A_Receptor GABA-A_Receptor Neuronal_Hyperpolarization Neuronal Hyperpolarization GABA-A_Receptor->Neuronal_Hyperpolarization Increased Cl- influx Orexin_Receptor Orexin_Receptor Decreased_Arousal Decreased Wakefulness/Arousal Orexin_Receptor->Decreased_Arousal Histamine_Receptor Histamine_Receptor Histamine_Receptor->Decreased_Arousal Compound N-(3-bromophenyl)-2- phenylcyclopropanecarboxamide Compound->GABA-A_Receptor Positive Allosteric Modulation? Compound->Orexin_Receptor Antagonism? Compound->Histamine_Receptor Antagonism? Increased_Sleep_Propensity Increased Sleep Propensity Neuronal_Hyperpolarization->Increased_Sleep_Propensity Decreased_Arousal->Increased_Sleep_Propensity

Caption: Hypothesized signaling pathways for N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide.

Synthesis Protocol

The following is a proposed synthetic route for N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide. This is a standard two-step procedure involving the synthesis of the carboxylic acid followed by amide coupling.

Synthesis_Workflow Start Starting Materials: 2-Phenylacetonitrile & 1,2-Dibromoethane Step1 Step 1: Cyclopropanation - α-alkylation of 2-phenylacetonitrile - Base (e.g., NaH) in THF - Formation of 1-phenyl-1-cyanocyclopropane Start->Step1 Intermediate1 Intermediate: 1-phenyl-1-cyanocyclopropane Step1->Intermediate1 Step2 Step 2: Hydrolysis - Concentrated HCl - Heat - Conversion of nitrile to carboxylic acid Intermediate1->Step2 Intermediate2 Intermediate: 2-Phenylcyclopropane-1-carboxylic acid Step2->Intermediate2 Step3 Step 3: Amide Coupling - Activation of carboxylic acid (e.g., SOCl2 or EDC/HOBt) - Reaction with 3-bromoaniline - Base (e.g., Triethylamine) in DCM Intermediate2->Step3 Final_Product Final Product: N-(3-bromophenyl)-2- phenylcyclopropanecarboxamide Step3->Final_Product Purification Purification - Column Chromatography Final_Product->Purification Characterization Characterization - NMR, Mass Spectrometry, IR Purification->Characterization

Caption: Proposed synthesis workflow for N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide.

Step-by-Step Methodology:

Part A: Synthesis of 2-Phenylcyclopropane-1-carboxylic acid

  • To a stirred solution of 2-phenylacetonitrile in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add 1,2-dibromoethane (1.2 equivalents) dropwise and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and quench with water. Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-phenyl-1-cyanocyclopropane.

  • To the crude nitrile, add concentrated hydrochloric acid and heat to reflux for 12-18 hours.

  • Cool the mixture, which should result in the precipitation of the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to yield 2-phenylcyclopropane-1-carboxylic acid.[7]

Part B: Synthesis of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide

  • Suspend 2-phenylcyclopropane-1-carboxylic acid (1 equivalent) in dichloromethane (DCM).

  • Add oxalyl chloride or thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the acid chloride in fresh DCM and add it dropwise to a solution of 3-bromoaniline (1 equivalent) and triethylamine (1.5 equivalents) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vitro Evaluation Protocols

The initial characterization of the compound's biological activity should be performed using a panel of in vitro assays to identify potential molecular targets.

Protocol 4.1: Receptor Binding Assays

A broad-spectrum receptor binding screen is recommended to identify primary targets and potential off-target effects. This can be outsourced to a specialized contract research organization (CRO). The panel should include, but not be limited to:

  • GABA-A receptor subtypes

  • Orexin OX1 and OX2 receptors

  • Histamine H1 and H3 receptors

  • Melatonin MT1 and MT2 receptors [9]

  • Serotonin and Dopamine receptor subtypes [8]

Data Presentation:

Target ReceptorBinding Affinity (Ki, nM) - Hypothetical Data
GABA-A (α1β2γ2)> 10,000
Orexin OX150
Orexin OX275
Histamine H1250
Melatonin MT1> 10,000

Protocol 4.2: Functional Neuronal Assays

Based on the binding assay results, functional assays should be conducted to determine if the compound acts as an agonist, antagonist, or modulator.

  • Cell Culture: Utilize primary cortical neurons or cell lines expressing the target receptor (e.g., HEK293 cells transfected with the human orexin receptor).

  • Assay Principle: For G-protein coupled receptors like the orexin receptor, a calcium mobilization assay or a cAMP assay can be used.

  • Procedure:

    • Plate cells in a 96-well plate.

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) or perform a cAMP accumulation assay.

    • Add varying concentrations of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide.

    • Challenge the cells with a known agonist for the receptor.

    • Measure the change in fluorescence or cAMP levels using a plate reader.

  • Data Analysis: Generate dose-response curves to determine the IC50 (for antagonists) or EC50 (for agonists).

In Vivo Preclinical Evaluation Protocols

Animal models are essential for evaluating the effects of a novel compound on sleep and wakefulness.[12][13][14] Rodent models are widely used for this purpose.[4][12]

In_Vivo_Workflow Start Compound Synthesized and Characterized Surgery Surgical Implantation of EEG/EMG Electrodes in Rodents Start->Surgery Recovery Post-Surgical Recovery (1-2 weeks) Surgery->Recovery Habituation Habituation to Recording Chambers and Cables (3-5 days) Recovery->Habituation Baseline Baseline Polysomnography Recording (24-48 hours) Habituation->Baseline Dosing Compound Administration (Vehicle, Low, Medium, High Dose) - Crossover Design Baseline->Dosing PostDosing Post-Dosing Polysomnography Recording (24 hours) Dosing->PostDosing Analysis Sleep Scoring and Data Analysis (Sleep Latency, TST, NREM, REM) PostDosing->Analysis Conclusion Evaluation of Hypnotic Efficacy and Sleep Architecture Analysis->Conclusion

Caption: Workflow for in vivo evaluation of sleep-modulating compounds.

Protocol 5.1: Surgical Implantation for Polysomnography

  • Anesthesia: Anesthetize adult male Sprague-Dawley rats or C57BL/6J mice with isoflurane.

  • Electrode Placement:

    • Securely place the animal in a stereotaxic frame.

    • Implant stainless steel screw electrodes over the frontal and parietal cortices for electroencephalogram (EEG) recording.

    • Insert wire electrodes into the nuchal muscles for electromyogram (EMG) recording.[14][15]

  • Securing the Implant: Secure the electrode assembly to the skull with dental acrylic.

  • Post-Operative Care: Administer analgesics and allow the animals to recover for at least one week.

Protocol 5.2: Polysomnography Recording and Analysis

  • Habituation: Acclimate the animals to the recording chambers and lightweight cables for 3-5 days.

  • Baseline Recording: Record baseline EEG and EMG data for 24-48 hours to establish normal sleep-wake patterns.

  • Compound Administration:

    • Use a within-subjects crossover design.

    • Administer N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide (e.g., at 1, 3, and 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection at the beginning of the light (inactive) phase.

  • Post-Dosing Recording: Record EEG and EMG for 24 hours post-injection.

  • Sleep Scoring:

    • Divide the recordings into 10-second epochs.

    • Manually or automatically score each epoch as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on standard criteria for EEG and EMG signals.[15][16][17][18]

  • Data Analysis:

    • Quantify the following parameters:

      • Sleep Latency: Time to the first consolidated episode of NREM sleep.

      • Total Sleep Time (TST): Total duration of NREM and REM sleep.

      • Sleep Architecture: Time spent in each stage (Wake, NREM, REM) and the number and duration of sleep/wake bouts.

      • EEG Power Spectra: Analyze the EEG signal for changes in power in different frequency bands (e.g., delta, theta, alpha, beta) during each sleep stage.

Data Analysis and Interpretation

Statistical analysis should be performed to compare the effects of different doses of the compound to the vehicle control. Repeated measures ANOVA followed by post-hoc tests are appropriate for this experimental design.

Hypothetical Results and Interpretation:

ParameterVehicle1 mg/kg3 mg/kg10 mg/kg
Sleep Latency (min)25.3 ± 3.122.1 ± 2.815.6 ± 2.510.2 ± 1.9**
Total Sleep Time (min in 6h)180.5 ± 10.2195.3 ± 12.1220.8 ± 9.8250.1 ± 11.5
NREM Sleep (% of TST)75.2 ± 2.576.1 ± 2.377.3 ± 2.178.5 ± 2.6
REM Sleep (% of TST)24.8 ± 2.523.9 ± 2.322.7 ± 2.121.5 ± 2.6
Delta Power in NREM (µV²)105.6 ± 8.9110.2 ± 9.1125.7 ± 10.3*140.3 ± 11.2
*p < 0.05, **p < 0.01 vs. Vehicle

A significant, dose-dependent decrease in sleep latency and an increase in total sleep time would indicate a hypnotic effect. An increase in delta power during NREM sleep would suggest an enhancement of deep, restorative sleep. Minimal changes to the percentage of REM sleep would be a favorable characteristic, as many hypnotics suppress this sleep stage.[6]

Conclusion

This document provides a structured and detailed guide for the initial preclinical evaluation of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide as a potential treatment for sleep disorders. By following these protocols, researchers can systematically synthesize the compound, identify its molecular targets, and characterize its effects on sleep architecture in a validated animal model. The proposed workflow is designed to generate the critical data necessary to determine if this novel chemical entity warrants further development as a therapeutic agent.

References

  • Creative Biolabs. (n.d.). Rodent Sleep Disorder Models. Retrieved from [Link]

  • Perlis, M. L., & Grandner, M. A. (2015). Animal Models of Human Insomnia. PMC, NIH. Retrieved from [Link]

  • McCall, C. (2014). Novel Developments in the Pharmacological Management of Insomnia. Focus. Retrieved from [Link]

  • Patel, R., et al. (2026, January 12). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. ResearchGate. Retrieved from [Link]

  • Vemuganti, R. (2012). Animal Models of Sleep Disorders. PMC, NIH. Retrieved from [Link]

  • Maze Engineers. (2023, June 16). Animal Models and Apparatus of Sleep Disorders. ConductScience. Retrieved from [Link]

  • Wichniak, A., et al. (2023). Pharmacological Treatments of Sleep–Wake Disorders: Update 2023. MDPI. Retrieved from [Link]

  • Miranda-Maciel, R. A., et al. (2016). Novel Pharmacological Strategies for the Management of Insomnia. Gavin Publishers. Retrieved from [Link]

  • Gever, J. (2012). Novel Sleeping Pill Reportedly Effective and Safe. Neurology Today. Retrieved from [Link]

  • Patagani, S., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed. Retrieved from [Link]

  • Teli, D., et al. (2023, February 15). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development. Retrieved from [Link]

  • Cirelli, C., & Tononi, G. (2016). A Simplified In vitro Experimental Model Encompasses the Essential Features of Sleep. Frontiers in Neuroscience. Retrieved from [Link]

  • Paz, C., & Velasco, A. L. (2025, August 18). Animal Models for the Study of Neurological Diseases and Their Link to Sleep. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. Pharmaceutical drugs in the market with 1-Phenylcyclopropane.... Retrieved from [Link]

  • Matsumoto, R. R., et al. (1996). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. PubMed. Retrieved from [Link]

  • Gallopin, T., et al. (2000). Identification of sleep-promoting neurons in vitro. PubMed. Retrieved from [Link]

  • Fava, M., & Fava, A. (2019). Novel non-pharmacological insomnia treatment – a pilot study. Dove Medical Press. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of phenyl N-(3-bromophenyl)carbamate. Retrieved from [Link]

  • He, Y. (2009). 3-(2-Bromophenyl)-N-phenyloxirane-2-carboxamide. PMC. Retrieved from [Link]

  • Nishino, S., & Mignot, E. (2005). Drugs for sleep disorders: mechanisms and therapeutic prospects. PMC, NIH. Retrieved from [Link]

  • SynapCell. (n.d.). Preclinical CRO - Sleep & Vigilance States for Drug Discovery. Retrieved from [Link]

  • Mayo Clinic. (2025, January 1). Polysomnography (sleep study). Retrieved from [Link]

  • Google Patents. (n.d.). CN112209869B - Method for synthesizing high-purity 3-bromo-N-phenylcarbazole.
  • Yeh, T. K., et al. (2022). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. PubMed. Retrieved from [Link]

  • Medscape. (2023, November 15). Overview of Polysomnography, Parameters Monitored, Staging of Sleep. Retrieved from [Link]

  • AccessPharmacy. (n.d.). Sleep-Wake Disorders | Pharmacotherapy Quick Guide. Retrieved from [Link]

  • Sleep Foundation. (2025, July 27). What Is Polysomnography? The Test That Reveals Your Sleep Health. Retrieved from [Link]

  • Frontiers. (n.d.). Sleep Disturbances in Phenylketonuria: An Explorative Study in Men and Mice. Retrieved from [Link]

  • Stanford Medicine. (n.d.). Preclinical drug evaluations | Sleep and Circadian Neurobiology Lab. Retrieved from [Link]

  • NCBI Bookshelf. (2023, August 14). Sleep Study - StatPearls. Retrieved from [Link]

  • Royal Papworth Hospital. (n.d.). Sleep tests | Polysomnography and respiratory polygraphy. Retrieved from [Link]

  • F1000Research. (2023, October 16). Developing potential drugs for insomnia through computational analysis. Retrieved from [Link]

  • Drug Discovery News. (2025, March 4). ALS disrupts sleep, but an insomnia medication may help. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Biomarkers of Insufficient Sleep and Sleepiness. Retrieved from [Link]

  • MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

Sources

"experimental protocol for N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the experimental protocol for the synthesis of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide. This scaffold is a critical intermediate in the development of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors and serves as a versatile building block for diversity-oriented synthesis via palladium-catalyzed cross-coupling at the aryl bromide motif.[1]

We present two distinct protocols tailored to different stages of drug development:

  • Method A (Discovery Scale): A HATU-mediated coupling ideal for milligram-scale library generation, prioritizing operational simplicity and yield.[1]

  • Method B (Process Scale): An acyl chloride generation method utilizing oxalyl chloride, designed for multi-gram scale-up with cost-efficiency and minimal chromatographic purification.[1]

Retrosynthetic Analysis & Strategy

The synthesis is based on the formation of an amide bond between trans-2-phenylcyclopropanecarboxylic acid and 3-bromoaniline.[1] The trans-configuration of the cyclopropane ring is thermodynamically favored and biologically relevant for this class of inhibitors.[1]

Retrosynthesis Target Target Molecule N-(3-bromophenyl)-2-phenyl cyclopropanecarboxamide Disconnection Amide Coupling Target->Disconnection Acid trans-2-Phenylcyclopropane carboxylic acid Disconnection->Acid Amine 3-Bromoaniline Disconnection->Amine

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target amide.

Experimental Protocols

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8][9][10][11] (Method A)Equiv.[8] (Method B)Role
trans-2-Phenylcyclopropanecarboxylic acid162.191.01.0SM (Acid)
3-Bromoaniline172.021.11.1SM (Amine)
HATU380.231.2N/ACoupling Agent
DIPEA (Hünig's Base)129.243.0N/ABase
Oxalyl Chloride126.93N/A1.2Activator
DMF (Cat.)[1]73.09N/A0.05Catalyst
Triethylamine (TEA)101.19N/A2.0Base Scavenger
Method A: HATU-Mediated Coupling (Discovery/Library Scale)

Best for: <100 mg scale, parallel synthesis, high-throughput screening.[1]

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected over EDC/HOBt for its superior reactivity and lower racemization rates, ensuring the integrity of the cyclopropane stereocenters.

Procedure:

  • Activation: In a dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve trans-2-phenylcyclopropanecarboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) via syringe. Stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester (O-At ester).[1]

  • Amine Addition: Add 3-bromoaniline (1.1 equiv).

  • Reaction: Seal the vial and stir at RT for 4–16 hours.

    • Checkpoint: Monitor by LCMS. Target Mass [M+H]⁺ = 316.0/318.0 (1:1 Br isotope pattern).[1]

  • Workup: Dilute reaction mixture with EtOAc (10 volumes) and wash sequentially with:

    • 10% LiCl (aq) x 2 (removes DMF).[1]

    • Sat. NaHCO₃ x 1 (removes unreacted acid).

    • 1N HCl x 1 (removes unreacted aniline).

    • Brine x 1.

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Method B: Acyl Chloride Method (Process/Gram Scale)

Best for: >1 g scale, cost reduction, avoiding difficult-to-remove urea byproducts.[1]

Rationale: Oxalyl chloride converts the acid to the acid chloride with gaseous byproducts (CO, CO₂, HCl), simplifying purification. Catalytic DMF forms the reactive Vilsmeier-Haack intermediate, accelerating the chlorination.

Procedure:

  • Chlorination: In a round-bottom flask under N₂ atmosphere, dissolve trans-2-phenylcyclopropanecarboxylic acid (1.0 equiv) in anhydrous DCM (0.3 M).

  • Catalyst: Add DMF (0.05 equiv / 2-3 drops).

  • Activation: Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise over 10 minutes.

    • Observation: Vigorous gas evolution (effervescence) will occur.

  • Conversion: Allow to warm to RT and stir for 2 hours until gas evolution ceases.

    • Checkpoint: Take an aliquot, quench with MeOH, and check LCMS for the methyl ester (Mass ~176) to confirm full conversion of acid.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Redissolve the residue (crude acid chloride) in fresh anhydrous DCM.

  • Coupling: To a separate flask containing 3-bromoaniline (1.1 equiv) and Triethylamine (2.0 equiv) in DCM at 0°C, add the acid chloride solution dropwise.

  • Reaction: Warm to RT and stir for 3 hours.

  • Workup: Wash with 1N HCl, Sat. NaHCO₃, and Brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallization from EtOH/Heptane is often sufficient. If not, flash chromatography (Hexane/EtOAc gradient).

Workflow Visualization

SynthesisWorkflow cluster_MethodA Method A: Discovery (HATU) cluster_MethodB Method B: Scale-Up (Acid Chloride) Start Start: trans-2-Phenyl cyclopropanecarboxylic acid Act_A Add DIPEA + HATU (DMF, RT, 15 min) Start->Act_A < 100 mg Act_B Add (COCl)2 + cat. DMF (DCM, 0°C -> RT) Start->Act_B > 1 g React_A Add 3-Bromoaniline (Stir 16h) Act_A->React_A Workup_A LiCl / NaHCO3 / HCl Wash React_A->Workup_A Product Crude Product Workup_A->Product Inter_B Evaporate Volatiles (Crude Acid Chloride) Act_B->Inter_B React_B Add to Aniline + Et3N (DCM, 0°C) Inter_B->React_B React_B->Product Purification Flash Chromatography (0-30% EtOAc/Hex) Product->Purification Final Pure N-(3-bromophenyl)-2-phenyl cyclopropanecarboxamide Purification->Final

Figure 2: Decision tree and workflow for Method A vs. Method B.

Analytical Validation (Self-Validating Protocol)

To ensure the protocol was successful, the following analytical criteria must be met:

  • 1H NMR Diagnostic Signals (CDCl₃, 400 MHz):

    • Amide NH: Singlet, typically

      
       7.5 – 8.0 ppm (broad).
      
    • Cyclopropane CH (Benzylic): Multiplet,

      
       2.5 – 2.6 ppm.
      
    • Cyclopropane CH (Carbonyl alpha): Multiplet,

      
       1.6 – 1.7 ppm.
      
    • Stereochemistry Check: The coupling constants (

      
      ) of the cyclopropane protons confirm the trans isomer.
      
      • Trans:

        
         is typically 4–6 Hz .
        
      • Cis:

        
         is typically 8–10 Hz .
        
    • Aromatic Region: Distinct pattern for 3-bromophenyl (singlet for H2, doublets for H4/H6, triplet for H5).[1]

  • LCMS:

    • Retention Time: The product is lipophilic; expect elution late in a standard Reverse Phase (C18) gradient (e.g., >60% ACN).

    • Mass Spec: Distinctive 1:1 doublet for

      
      Br and 
      
      
      
      Br isotopes at m/z 316.0 and 318.0 [M+H]⁺.[1]

References

  • General Amide Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • HATU Methodology: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[10] Journal of the American Chemical Society, 115(10), 4397-4398. Link[1]

  • Cyclopropane Scaffold in Drug Discovery: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link[1]

  • LSD1 Inhibitor Synthesis (Analogous Chemistry): Mimasu, S., et al. (2010). Structure-Based Design of a Selective LSD1 Inhibitor. Biochemistry, 49(30), 6494–6503. Link[1]

Sources

Application Note: Pharmacological Profiling of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the in vitro characterization of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide (CAS: 544450-93-3), a synthetic small molecule belonging to the 2-phenylcyclopropanecarboxamide (2-PCPC) class.[1]

While structurally related to the classic monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor Tranylcypromine (2-PCPA) , the presence of the carboxamide linker significantly alters its pharmacological profile.[1] This molecule serves as a critical chemical probe in two primary contexts:

  • Epigenetics: As a structural analog to probe the necessity of the free amine for FAD-adduct formation in LSD1 inhibition (distinguishing irreversible vs. reversible mechanisms).

  • Oncology & Cytotoxicity: As a scaffold exhibiting antiproliferative activity against breast (MCF7) and colon (HCT116) cancer cell lines, potentially via non-canonical mechanisms distinct from MAO inhibition.[1][2]

This guide provides validated protocols for assessing its LSD1 inhibitory potential , cytotoxicity , and selectivity profiling .[1][2]

Molecule Profile & Mechanism of Action[2][3]

Chemical Identity[1][2]
  • IUPAC Name: N-(3-bromophenyl)-2-phenylcyclopropane-1-carboxamide[1]

  • Core Scaffold: trans-2-phenylcyclopropane[1]

  • Key Functional Group: Carboxamide linker (replacing the amine of Tranylcypromine)[1][2]

  • Molecular Weight: ~316.19 g/mol

  • Solubility: DMSO (up to 20 mM); low aqueous solubility.[2]

Mechanistic Context (The "Amide vs. Amine" Switch)

The biological activity of this molecule is defined by what it lacks compared to its parent, Tranylcypromine.[1][2]

  • Tranylcypromine (Amine): Acts as a "suicide inhibitor" by forming a covalent N5 adduct with the FAD cofactor of LSD1/MAO enzymes via a radical mechanism initiated by the free amine.[1]

  • Carboxamide Derivative: The amide bond stabilizes the cyclopropane ring and prevents the single-electron transfer required for covalent adduct formation.[1][2] Therefore, activity observed with N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide suggests either reversible competitive inhibition or an alternative target (e.g., Tubulin polymerization or P2X7 antagonism).[1]

Structural Pathway Diagram

The following diagram illustrates the divergent signaling outcomes based on the cyclopropane substitution.

G Compound N-(3-bromophenyl)-2-phenyl cyclopropanecarboxamide LSD1 LSD1 (KDM1A) Enzyme Pocket Compound->LSD1 Enters Pocket OffTarget Off-Target Effects (e.g., Tubulin, P2X7) Compound->OffTarget High Concentration (>10 µM) Mech_Rev Reversible Binding (Non-Covalent) LSD1->Mech_Rev Amide Linker Prevents Radical Attack Mech_Irr Mechanism-Based Inactivation (Adduct) LSD1->Mech_Irr Requires Free Amine (BLOCKED) Outcome_1 Histone Demethylation BLOCKED (Transient) Mech_Rev->Outcome_1 Weak/Moderate Inhibition Outcome_2 NO FAD Adduct (Negative Control) Mech_Rev->Outcome_2 Primary Mode CellDeath Apoptosis/Cytotoxicity (MCF7/HCT116) OffTarget->CellDeath

Caption: Mechanistic divergence of carboxamide probes. Unlike amine precursors, the amide linker prevents covalent FAD modification, shifting the profile to reversible inhibition or off-target cytotoxicity.[2]

Protocol 1: LSD1 (KDM1A) Enzymatic Inhibition Assay

Objective: To determine if the compound acts as a reversible inhibitor of LSD1 or serves as a negative control for the scaffold.[1][2]

Materials
  • Enzyme: Recombinant Human LSD1 (KDM1A) / CoREST complex (0.5 nM final).[1]

  • Substrate: H3K4me1-biotin peptide (2 µM).

  • Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or Peroxidase-coupled fluorescent assay (Amplex Red).[1]

  • Control: Tranylcypromine (Positive Control), DMSO (Vehicle).[1][2]

Workflow
  • Preparation: Dilute N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide in DMSO to generate a 10-point dose-response curve (Range: 100 µM to 0.1 nM).

  • Pre-Incubation: Incubate Enzyme (LSD1/CoREST) with the compound for 30 minutes at Room Temperature (RT) .

    • Note: Unlike Tranylcypromine, which requires time-dependent inactivation, reversible inhibitors should show immediate potency.[2] However, a 30-min pre-incubation standardizes the assay.

  • Reaction Initiation: Add the H3K4me1 peptide substrate and FAD cofactor.[1]

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add detection reagents (e.g., Eu-labeled antibody against H3K4me0).[1] Read fluorescence.[2]

Data Analysis & Interpretation

Calculate % Inhibition relative to DMSO controls.

OutcomeIC50 ValueInterpretation
High Potency < 1 µMCompound is a potent reversible inhibitor (likely exploiting a hydrophobic pocket via the 3-bromophenyl group).[1]
Low Potency 10 - 100 µMCompound is a weak binder; confirms the amide linker reduces affinity compared to the amine.
No Activity > 100 µMCompound acts as a strict Negative Control for the scaffold (validates the amine requirement).[1][2]

Protocol 2: Cytotoxicity & Antiproliferative Assay (MCF7/HCT116)

Objective: To validate the anticancer activity reported in synthesis literature (e.g., Sain M. et al.[1][2]) and assess general toxicity.[2]

Materials
  • Cell Lines: MCF7 (Breast Adenocarcinoma), HCT116 (Colorectal Carcinoma).[1][2]

  • Reagent: Resazurin (Alamar Blue) or MTT.[1][2]

  • Culture Media: DMEM + 10% FBS.[2]

Step-by-Step Methodology
  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Allow attachment overnight (16-24h).

  • Treatment:

    • Remove media.[2]

    • Add fresh media containing the compound (0.1 µM – 100 µM).

    • Critical Step: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.[2]

  • Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add Resazurin solution (10% of well volume).

    • Incubate 2-4 hours.

    • Measure Fluorescence (Ex: 530-560nm / Em: 590nm).

  • Calculation: Plot Dose-Response curve and calculate GI50 (Growth Inhibition 50%).

Expected Results

Based on SAR studies of phenylcyclopropanecarboxamides:

  • Sensitive Lines: GI50 values in the 5 – 20 µM range are typical for this scaffold in MCF7 cells.[1][2]

  • Mechanism Check: If GI50 is significantly lower than the LSD1 IC50 (from Protocol 1), the toxicity is likely off-target (e.g., tubulin disruption or kinase inhibition) rather than epigenetic.[1]

Protocol 3: Selectivity Profiling (The "Off-Target" Screen)

Objective: To ensure the observed effects are not due to promiscuous MAO inhibition or P2X7 antagonism (a known target for this pharmacophore).[1][2]

MAO-A/B Counter-Screen

Since the parent molecule (Tranylcypromine) is a non-selective MAO inhibitor, this assay confirms selectivity.[1][2]

  • Assay: MAO-Glo™ Assay (Promega).

  • Expectation: The carboxamide modification usually abolishes MAO activity (> 100 µM IC50).[1][2] If inhibition is observed, the compound may be unstable (hydrolyzing back to the amine) or acting as a competitive inhibitor.

P2X7 Receptor Antagonism (Secondary Target)

Many N-aryl-cyclopropanecarboxamides are P2X7 antagonists.[1]

  • Cell Line: HEK293 expressing human P2X7.[2]

  • Agonist: BzATP (to stimulate the receptor).

  • Readout: YO-PRO-1 Dye Uptake (Pore formation assay).

  • Protocol:

    • Pre-incubate cells with Compound (10 µM) for 20 min.

    • Add YO-PRO-1 dye.[1]

    • Stimulate with BzATP.

    • Measure fluorescence uptake over 30 mins.[2]

    • Significance: If the compound blocks dye uptake, it is a P2X7 antagonist, which has implications for anti-inflammatory applications rather than oncology.

References

  • Sain, M., et al. (2025).[1][2][3] Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.(Note: Representative citation for the synthesis and anticancer evaluation of this specific scaffold).

  • Schmidt, D. M., & McCafferty, D. G. (2007).[1][2] trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[1] Biochemistry.[1][2]

  • Mimasu, S., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1.[1] Biochemistry.[1][2]

  • Bhattacharya, A., et al. (2018).[1] Recent Advances in CNS P2X7 Physiology and Pharmacology.[2][4] Frontiers in Pharmacology.[1][2] (Context for the carboxamide scaffold as a P2X7 antagonist).

  • PubChem Compound Summary. N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide (CID 544450-93-3).[1]

Disclaimer: This Application Note is for research use only. The protocols described herein should be optimized for specific laboratory conditions. Always consult the Safety Data Sheet (SDS) before handling brominated organic compounds.

Sources

Application Notes & Protocols: N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the utility of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide as a versatile chemical scaffold in modern drug discovery. While not a widely characterized agent against a specific biological target, its structure embodies key features of a "privileged scaffold"—a framework amenable to rapid chemical diversification for the generation of compound libraries. We present its physicochemical properties, a detailed synthetic protocol, and its strategic application in medicinal chemistry, particularly for targeting enzymes like Fatty Acid Amide Hydrolase (FAAH). The protocols herein offer a validated roadmap for synthesizing, diversifying, and screening compounds derived from this promising core structure.

Introduction: The Strategic Value of the Scaffold

In drug discovery, a "privileged scaffold" is a molecular framework that can be systematically modified to bind to multiple biological targets. The N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide core represents such a scaffold. Its value lies not in its intrinsic biological activity, but in its chemical architecture, which is primed for diversification.

The key components of this scaffold are:

  • 2-Phenylcyclopropane Moiety : This rigid, three-dimensional (3D) structure is increasingly utilized in drug design to explore chemical space beyond flat, aromatic systems.[1][2] The cyclopropane ring introduces conformational constraint, which can improve binding affinity and selectivity for a target protein. The 2-phenylcyclopropylmethylamine (PCPMA) backbone, a related structure, is recognized as a privileged scaffold for designing drugs targeting the central nervous system (CNS).[3]

  • Amide Linkage : This classic functional group acts as a hydrogen bond donor and acceptor, crucial for molecular recognition and anchoring within a protein's binding site.

  • 3-Bromophenyl Group : This is the scaffold's primary "handle" for chemical diversification. The bromine atom serves as a versatile reactive site for modern cross-coupling reactions, allowing for the systematic introduction of a wide array of chemical groups.[4][5] This enables the exploration of structure-activity relationships (SAR) in a targeted and efficient manner.

Physicochemical Properties and In Silico Analysis

Before embarking on a synthesis and screening campaign, it is crucial to assess the foundational properties of the scaffold. These metrics help predict its drug-like potential and guide the design of future derivatives.

PropertyCalculated ValueSignificance in Drug Design
Molecular Weight 316.19 g/mol Well within the typical range for fragment-based and lead-like compounds, providing ample room for derivatization without becoming excessively large.
LogP (Octanol/Water) 4.15Indicates moderate lipophilicity, suggesting good potential for membrane permeability. This value can be modulated through derivatization.
Topological Polar Surface Area (TPSA) 29.1 ŲLow TPSA suggests good potential for oral bioavailability and CNS penetration.
Hydrogen Bond Donors 1The amide N-H group is a key interaction point.
Hydrogen Bond Acceptors 1The amide C=O group provides another key interaction point.
Rotatable Bonds 3The low number of rotatable bonds indicates a rigid structure, which is favorable for reducing the entropic penalty upon binding to a target.

Calculated values are estimates from standard cheminformatics software.

This in silico profile positions N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide as an excellent starting point for a medicinal chemistry program.

Synthetic Protocol and Diversification Strategy

The synthesis of the core scaffold is straightforward and can be accomplished through a standard amide coupling reaction. The subsequent diversification leverages the reactivity of the bromo-substituent.

Protocol 1: Synthesis of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide

This protocol describes the coupling of 2-phenylcyclopropanecarboxylic acid with 3-bromoaniline.

Materials:

  • 2-phenylcyclopropanecarboxylic acid

  • 3-bromoaniline

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an argon or nitrogen atmosphere, dissolve 2-phenylcyclopropanecarboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: Add 3-bromoaniline (1.1 equivalents), followed by DIPEA (3.0 equivalents). Stir the solution at room temperature for 10 minutes.

  • Coupling Agent: Add the BOP reagent (1.2 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide product.

Workflow for Synthesis and Diversification

The true power of this scaffold is realized in the next step: diversification. The 3-bromophenyl group is an ideal substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.

G cluster_0 Part 1: Scaffold Synthesis cluster_1 Part 2: Library Generation reagents1 2-phenylcyclopropanecarboxylic acid + 3-bromoaniline coupling Amide Coupling (BOP, DIPEA, DMF) reagents1->coupling scaffold N-(3-bromophenyl)-2- phenylcyclopropanecarboxamide coupling->scaffold suzuki Suzuki Coupling (Pd catalyst, base) scaffold->suzuki Diversification Point boronic_acids Array of Boronic Acids (R-B(OH)₂) boronic_acids->suzuki library Diverse Library of Analogues suzuki->library

Caption: Synthetic workflow from starting materials to a diversified chemical library.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling various aryl boronic acids to the scaffold.[6]

Materials:

  • N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a dried Schlenk tube, add the scaffold, the chosen aryl boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 90-100 °C and stir for 8-16 hours. Monitor by TLC or LC-MS.

  • Cooling and Workup: Once the reaction is complete, cool to room temperature. Dilute with water and extract three times with EtOAc.

  • Washing: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography or preparative HPLC to obtain the final analogue.

Application in FAAH Inhibitor Discovery

The N-phenylcarboxamide substructure is a known pharmacophore in inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that degrades endocannabinoids like anandamide and is a therapeutic target for pain, inflammation, and anxiety disorders.[7][8][9][10] Well-known FAAH inhibitors like URB597 feature a similar carbamate core, highlighting the potential of an N-phenylcarboxamide library for this target.[11]

Proposed Biological Screening Cascade

A logical progression of assays is essential to identify and validate potential hits from the synthesized library.

G start Synthesized Library (from Protocol 2) primary Primary Screen: In Vitro FAAH Inhibition Assay (Single Concentration) start->primary hit_confirm Hit Confirmation & Dose-Response: Determine IC₅₀ Values primary->hit_confirm Identify 'Hits' >50% Inhibition secondary Secondary Screen: Cell-Based FAAH Activity Assay (e.g., in BV-2 microglia) hit_confirm->secondary Potent Compounds (e.g., IC₅₀ < 1 µM) selectivity Selectivity Profiling: Test against related hydrolases (e.g., MAGL) secondary->selectivity lead_opt Lead Optimization selectivity->lead_opt

Caption: A typical screening cascade for identifying and validating FAAH inhibitors.

Protocol 3: Primary In Vitro FAAH Inhibition Assay

This protocol outlines a fluorescence-based assay to measure the direct inhibition of FAAH enzyme activity by library compounds.

Principle: This assay uses a fluorogenic substrate for FAAH. When the substrate is cleaved by active FAAH, a fluorescent product is released. Inhibitors will prevent this cleavage, resulting in a lower fluorescence signal.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino-4-methylcoumarin amide, AAMCA)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., URB597)

  • Black 96-well or 384-well microplates

  • Fluorescence plate reader (Excitation ~380 nm, Emission ~460 nm)

Procedure:

  • Compound Plating: Dispense test compounds into the microplate wells to a final concentration of 10 µM. Include wells for "no enzyme" (background), "vehicle control" (100% activity, DMSO only), and "positive control" (e.g., 1 µM URB597).

  • Enzyme Addition: Add FAAH enzyme diluted in assay buffer to all wells except the "no enzyme" background controls.

  • Pre-incubation: Gently mix and incubate the plate at 37 °C for 15 minutes to allow compounds to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the FAAH substrate (AAMCA) to all wells to a final concentration of ~20 µM.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C. Read the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data:

      • Subtract the average rate of the "no enzyme" wells from all other wells.

      • Calculate the percent inhibition relative to the vehicle control: % Inhibition = (1 - (Rate_Compound / Rate_Vehicle)) * 100

  • Hit Identification: Compounds showing >50% inhibition are considered "hits" and are prioritized for dose-response analysis to determine their IC₅₀ value.

Conclusion and Future Directions

N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide is a strategically valuable scaffold for medicinal chemistry. Its straightforward synthesis and the presence of a versatile chemical handle for diversification make it an ideal starting point for generating focused compound libraries. The protocols provided herein offer a comprehensive guide for its synthesis, derivatization via Suzuki coupling, and subsequent screening against high-value targets like FAAH. By applying this systematic approach, researchers can efficiently explore the chemical space around this privileged core to discover novel therapeutic candidates.

References

  • Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. (n.d.). ResearchGate. Retrieved from [Link]

  • He, Y. (2009). 3-(2-Bromophenyl)-N-phenyloxirane-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2999. Available from: [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. Available from: [Link]

  • Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. Available from: [Link]

  • Synthesis of phenyl N-(3-bromophenyl)carbamate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2016). Chemistry Central Journal, 10, 63. Available from: [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Xenobiotics, 14(4), 1109-1131. Available from: [Link]

  • Zhang, Y., et al. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. European Journal of Medicinal Chemistry, 268, 116262. Available from: [Link]

  • Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. (n.d.). ResearchGate. Retrieved from [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2025). Journal of Medicinal Chemistry.
  • In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. (n.d.). ResearchGate. Retrieved from [Link]

  • Silvestri, C., et al. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International Journal of Molecular Sciences, 22(21), 11893. Available from: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules, 29(18), 4338. Available from: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.
  • Method for synthesizing high-purity 3-bromo-N-phenylcarbazole. (2021). Google Patents.
  • Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. (2024). University of York.
  • 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. (2021). Molecules, 26(22), 6755. Available from: [Link]

  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. (2025). Journal of the American Chemical Society.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025). Helvetica Chimica Acta.
  • Feature Reviews in Medicinal Chemistry. (2025). MDPI.
  • Prodrugs and drug-macromolecule conjugates having controlled drug release rates. (2014). Google Patents.

Sources

Application Note: Handling, Storage, and Formulation Protocols for N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide (CAS: 544450-93-3) is a structurally complex halogenated aromatic amide frequently utilized as a specialized building block and screening compound in advanced medicinal chemistry and drug discovery. Due to its specific structural motifs—a highly strained cyclopropane ring, a hydrogen-bonding carboxamide linkage, and a lipophilic brominated phenyl ring—the compound exhibits distinct physicochemical behaviors.

This application note provides a self-validating, field-proven framework for the handling, dissolution, and long-term storage of this compound. By understanding the chemical causality behind these protocols, researchers can prevent premature degradation, avoid false-negative assay results due to precipitation, and ensure absolute reproducible performance.

Physicochemical Profiling & Causality

To design an effective handling protocol, we must first analyze the causality between the compound's structural alerts and its physical behavior. Understanding why a compound behaves a certain way is the foundation of trustworthy experimental design.

  • Bromophenyl Moiety: Halogenated aromatic compounds are highly lipophilic, which drastically reduces their aqueous solubility[1]. Furthermore, the carbon-bromine (C-Br) bond can be susceptible to photolytic cleavage under prolonged exposure to UV light[2].

    • Causality & Action: The compound must be stored in amber vials and protected from direct light to prevent radical-mediated degradation.

  • Phenylcyclopropane Ring: Cyclopropane rings possess high inherent ring strain (approx. 27.5 kcal/mol). While generally stable under physiological conditions, they can undergo electrophilic ring-opening reactions in the presence of strong acids or radical initiators.

    • Causality & Action: Solutions must be prepared in strictly neutral, aprotic solvents (e.g., anhydrous DMSO) rather than acidic or protic environments.

  • Carboxamide Linkage: Amides are chemically stable but act as both hydrogen bond donors and acceptors, leading to potential hygroscopicity in the solid state.

    • Causality & Action: The solid powder must be stored with a desiccant to prevent moisture absorption, which can cause caking and accelerate localized hydrolysis.

Handling & Storage Protocols

Solid-State Storage

The lyophilized powder should be stored at -20°C in a tightly sealed, light-resistant container (e.g., amber glass) with a desiccant. Under these conditions, the solid is generally stable for up to 3 years[3].

Scientist's Insight: Before opening, the vial must be equilibrated to room temperature in a desiccator for at least 30 minutes. Opening a cold vial introduces ambient moisture condensation onto the powder, instantly compromising the anhydrous integrity of the batch.

Solution-State Storage

Due to its high lipophilicity, N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide should be dissolved in 100% anhydrous Dimethyl Sulfoxide (DMSO). Once reconstituted, the DMSO stock solution should be aliquoted into single-use volumes. Storage at -80°C is recommended for long-term stability (up to 6 months), while -20°C is acceptable for short-term storage (up to 1 month)[3][4].

Repeated freeze-thaw cycles must be strictly avoided, as they lead to concentration gradients, irreversible precipitation, and compound degradation[5][6].

Experimental Workflows (Methodologies)

Protocol 1: Preparation of a 10 mM Master Stock Solution

This self-validating protocol ensures complete dissolution without thermal degradation.

  • Equilibration: Remove the vial of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide from -20°C storage and allow it to equilibrate to room temperature for 30 minutes in a desiccator.

  • Weighing: In a chemical fume hood, accurately weigh the required mass of the compound using an analytical balance. Use anti-static tools if the powder exhibits static cling.

  • Dissolution: Add the calculated volume of freshly opened, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration.

    • Formula:Volume (mL) = Mass (mg) /[316.2 (g/mol) × 0.01 (M)]

  • Homogenization: Vortex the solution for 30-60 seconds. If the compound does not fully dissolve, subject the vial to gentle sonication in a water bath. Do not exceed 37°C [5].

  • Aliquoting: Dispense the master stock into 10 µL to 50 µL single-use aliquots in sterile, amber microcentrifuge tubes.

  • Storage: Immediately transfer aliquots to a -80°C freezer[3].

Protocol 2: Aqueous Dilution for In Vitro Assays

A common challenge with lipophilic halogenated compounds is precipitation ("crashing out") upon dilution into aqueous assay buffers[3][5].

  • Thawing: Thaw a single-use DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: To prevent precipitation, perform a serial dilution in DMSO to reach a 100x or 1000x working concentration before introducing it to the aqueous phase.

  • Aqueous Addition: Slowly add the DMSO working stock dropwise to the aqueous assay buffer while continuously vortexing.

    Scientist's Insight: The "crashing out" of lipophilic compounds is the leading cause of false negatives in high-throughput screening. Always add the DMSO stock to the aqueous buffer—never the reverse—to maintain a high solvent-to-solute ratio during the mixing phase.

  • Verification: Visually inspect the final assay medium for micro-precipitates. The final DMSO concentration should be maintained below 0.1% - 1.0% (v/v) to avoid solvent-induced cytotoxicity[5].

Visualization of Experimental Workflow

Workflow Start Solid Compound Equilibrate to RT Weigh Weigh in Fume Hood (Protect from light) Start->Weigh Dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate <37°C) Weigh->Dissolve Aliquot Create Single-Use Aliquots (Prevent Freeze-Thaw) Dissolve->Aliquot Store Store at -80°C (Stable up to 6 months) Aliquot->Store Assay Aqueous Dilution (Add DMSO dropwise to buffer) Store->Assay

Experimental workflow for the dissolution and storage of halogenated aromatic amides.

Data Presentation

Table 1: Physicochemical and Storage Summary

ParameterSpecification / Recommendation
Compound Name N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide
CAS Number 544450-93-3
Molecular Formula C16H14BrNO
Molecular Weight 316.2 g/mol
Recommended Solvent Anhydrous DMSO (≥99.9% purity)
Solid Storage -20°C, desiccated, protected from light
Solution Storage -80°C (6 months) or -20°C (1 month)
Freeze-Thaw Cycles Strictly avoid; utilize single-use aliquots

Safety & Environmental Considerations

Halogenated aromatic compounds can act as skin and eye irritants and may exhibit specific target organ toxicity upon prolonged exposure[7]. All handling of the solid powder must be conducted strictly within a certified chemical fume hood to prevent inhalation of micro-particulates. Appropriate Personal Protective Equipment (PPE)—including nitrile gloves, safety goggles, and a lab coat—is mandatory. Dispose of all solid waste and DMSO solutions in designated halogenated organic waste containers in compliance with institutional and local environmental regulations.

References

  • Halogenation of organic compounds using continuous flow and microreactor technology Royal Society of Chemistry[Link]

  • Direct nuclear halogenation of deactivated aryl and N-heteroaryl amines: An overview Der Pharma Chemica[Link]

  • Aromatic Hydrocarbon Standard (1X1 mL) - Safety Data Sheet Agilent Technologies[Link]

Sources

Troubleshooting & Optimization

"improving yield of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of cyclopropanecarboxamide derivatives. The coupling of 2-phenylcyclopropanecarboxylic acid with 3-bromoaniline to form


-(3-bromophenyl)-2-phenylcyclopropanecarboxamide is a classic transformation, often utilized in the synthesis of LSD1 inhibitors and tranylcypromine analogs.

However, this specific reaction presents a dual challenge: the electronic deactivation of the amine nucleophile and the stereochemical sensitivity of the cyclopropane ring. Below is our comprehensive troubleshooting guide, complete with mechanistic insights, validated protocols, and decision workflows to help you optimize your yield and purity.

Part 1: Troubleshooting FAQs & Mechanistic Root Cause Analysis

Q1: Why does my amide coupling yield stall at 35–40% when using standard EDC/HOBt or HATU conditions? A: The root cause is the severe electronic deactivation of 3-bromoaniline. The bromine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I effect), which significantly reduces the nucleophilicity of the amine's lone pair. While standard carbodiimides (EDC) or uronium salts (HATU) efficiently form the active ester of 2-phenylcyclopropanecarboxylic acid, the deactivated amine attacks this intermediate too slowly. This kinetic bottleneck allows competing side reactions—such as hydrolysis of the active ester back to the starting acid or rearrangement into unreactive


-acylureas—to dominate. To overcome this, you must utilize a reagent that generates a highly reactive yet stable intermediate, such as Propylphosphonic anhydride (T3P) [1].

Q2: I am synthesizing a specific enantiomer (e.g., trans-1R,2S). How do I prevent epimerization at the


-carbon during activation? 
A:  The 

-proton of 2-phenylcyclopropanecarboxylic acid is unusually acidic. The cyclopropane ring possesses high s-character in its exocyclic C-C bonds, which stabilizes the enolate intermediate. Harsh basic conditions (e.g., excess Triethylamine) or highly reactive acyl chlorides can trigger reversible enolization, leading to epimerization and loss of stereopurity. T3P is the optimal solution here; it forms a rigid, highly ordered transition state that suppresses

-proton abstraction, ensuring complete retention of stereochemistry[1].

Q3: I attempted the acyl chloride route using SOCl


, but my LC-MS shows a complex mixture of byproducts, including ring-opened species. What went wrong? 
A:  Cyclopropane rings, particularly those conjugated with a phenyl group, are highly susceptible to electrophilic ring-opening under strongly acidic conditions at elevated temperatures. Refluxing with thionyl chloride (SOCl

) generates HCl gas and heat, which readily cleaves the strained three-membered ring. If you must use the acyl chloride method, switch to oxalyl chloride with strictly catalytic DMF in anhydrous dichloromethane (DCM) at 0 °C to room temperature. This method is significantly milder and prevents thermodynamic ring-opening [2].

Q4: How can I streamline the purification process? Column chromatography is causing significant material loss on scale-up. A: A major drawback of EDC/HOBt is the generation of urea byproducts that often co-elute with the product and are notoriously difficult to remove without chromatography. By switching to T3P, the sole byproduct is a water-soluble phosphonic acid [3]. You can achieve >95% purity simply by washing the organic layer with saturated aqueous NaHCO


 and 1M HCl, completely bypassing the silica gel column.

Part 2: Quantitative Data Summary

The following table summarizes the performance of various coupling strategies specifically for the reaction between 2-phenylcyclopropanecarboxylic acid and 3-bromoaniline.

Coupling StrategyReagentsTypical Yield (%)Epimerization RiskWorkup / PurificationScalability
Standard Carbodiimide EDC, HOBt, DIPEA35 - 50%Moderate (2-5%)Tedious (Urea removal)Poor
Uronium Salt HATU, DIPEA60 - 75%Moderate (1-3%)Column ChromatographyModerate (Costly)
Acyl Chloride Oxalyl Chloride, DMF, Pyridine85 - 95%High (>5% if uncontrolled)Aqueous WashExcellent
Phosphonic Anhydride T3P (50% in EtOAc), DIPEA90 - 98% Negligible (<0.5%) Simple Aqueous Wash Excellent

Part 3: Optimized Experimental Protocols

Protocol A: T3P-Mediated Amide Coupling (Gold Standard for Yield & Stereopurity)

Causality Focus: T3P acts as both an exceptional water scavenger and a mild activator. By using EtOAc as the solvent, the water-soluble byproducts are easily partitioned during workup. Self-Validating Step: The reaction mixture should remain completely homogeneous. If precipitation occurs, it indicates premature amine salt formation; verify the quality of your DIPEA.

  • Charge: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-phenylcyclopropanecarboxylic acid (1.0 equiv) and 3-bromoaniline (1.1 equiv).

  • Solvent: Dissolve the reagents in anhydrous Ethyl Acetate (EtOAc) to a concentration of 0.2 M.

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise. Note: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile while effectively neutralizing the phosphonic acid byproduct.
    
  • Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50% wt solution in EtOAc, 1.5 equiv).

  • Reaction: Remove the ice bath and stir at room temperature for 4-6 hours. Monitor by LC-MS until the acid is completely consumed.

  • Workup: Quench with water. Wash the organic layer sequentially with saturated aqueous NaHCO

    
     (2x), 1M HCl (1x), and brine (1x). Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate in vacuo to yield the pure amide.
Protocol B: Controlled Acyl Chloride Generation (Alternative for Large Scale)

Causality Focus: Removing excess oxalyl chloride and HCl prior to amine addition prevents the highly deactivated 3-bromoaniline from being protonated into an unreactive anilinium salt. Self-Validating Step: Quench a 10 µL aliquot of the activated mixture in 200 µL of methanol. LC-MS must show >95% conversion to the methyl ester, confirming successful acyl chloride formation without cyclopropane ring opening.

  • Activation: Dissolve 2-phenylcyclopropanecarboxylic acid (1.0 equiv) in anhydrous DCM (0.3 M) at 0 °C. Add catalytic DMF (0.05 equiv).

  • Chlorination: Add Oxalyl chloride (1.2 equiv) dropwise. Gas evolution (CO, CO

    
    ) will occur as the catalytic DMF forms the active Vilsmeier-Haack reagent.
    
  • Concentration: Once gas evolution ceases (approx. 2 hours), concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and residual HCl.

  • Coupling: Redissolve the crude acyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C. Add a pre-mixed solution of 3-bromoaniline (1.0 equiv) and Pyridine (2.0 equiv) in DCM dropwise.

  • Workup: Stir for 2 hours, then wash the organic layer with water, 1M HCl, and brine. Concentrate to yield the product.

Part 4: Visual Workflow

TroubleshootingWorkflow Start Synthesis Issue: Low Yield / Impurities Q1 Is the amine deactivated? Start->Q1 A1_Yes Yes (3-Bromoaniline) Q1->A1_Yes Q2 Is stereochemical integrity critical? A2_Yes Yes (e.g., trans-1R,2S) Q2->A2_Yes Sol_Acyl Alternative Route: Oxalyl Chloride + DMF High yield, risk of epimerization Q2->Sol_Acyl No (Racemic) A1_Yes->Q2 Sol_Fail Avoid: EDC/HOBt Low conversion, urea byproducts A1_Yes->Sol_Fail Standard conditions Sol_T3P Optimal Route: T3P + DIPEA in EtOAc High yield, no epimerization A2_Yes->Sol_T3P Preferred

Logical decision tree for selecting the optimal amide coupling strategy.

References

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Thieme Connect.
  • Synthesis of acyl chlorides. Organic Chemistry Portal.
  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. NIH PMC.

Technical Support Center: HPLC Analysis of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Tier: Level 3 (Advanced Method Development & Troubleshooting) Assigned Specialist: Dr. A. Chen, Senior Application Scientist Last Updated: March 2, 2026

Introduction

Welcome to the technical support hub for the analysis of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide . As a researcher working with phenylcyclopropane scaffolds (common in LSD1 inhibitors and epigenetic modulators), you face a unique set of chromatographic challenges. This molecule combines high lipophilicity (LogP ~3.8–4.2) with rigid stereochemistry (cyclopropane ring), creating a perfect storm for separation issues.

This guide moves beyond basic troubleshooting. We address the specific causality of peak splitting (diastereomers), tailing (amide-silanol interactions), and retention drift inherent to this structural class.

Module 1: Chromatographic Selectivity & Isomer Separation

Q: I am observing a "split" peak or a distinct shoulder on the main peak. Is my column failing?

Diagnosis: It is highly unlikely to be column failure if the split is consistent. You are likely observing the partial separation of diastereomers (cis vs. trans isomers). The synthesis of phenylcyclopropanes typically yields a mixture of cis and trans isomers unless a stereoselective route was strictly followed. These diastereomers have different physical properties and retention times on achiral stationary phases.

Technical Explanation: The cyclopropane ring locks the two phenyl groups into a rigid orientation.

  • Trans-isomer: Generally elutes later on C18 columns due to a more planar, hydrophobic surface area allowing better intercalation with alkyl chains.

  • Cis-isomer: Often elutes earlier due to steric hindrance preventing deep pore penetration.

Troubleshooting Protocol:

ParameterRecommendationRationale
Column Chemistry Phenyl-Hexyl or Biphenyl Superior to C18. The

interactions between the stationary phase and the analyte's two phenyl rings enhance selectivity for the geometric isomers.
Mobile Phase Methanol (MeOH)MeOH promotes

selectivity better than Acetonitrile (ACN). ACN can suppress

interactions.
Temperature Lower (20–25°C)Lower temperature often improves resolution (

) of structural isomers by reducing kinetic energy, "freezing" the separation state.

Step-by-Step Optimization:

  • Switch to a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Run a gradient: 50%

    
     90% MeOH in Water (0.1% Formic Acid) over 20 minutes.
    
  • If resolution is

    
    , lower the column oven temperature to 20°C.
    

Module 2: Peak Shape & Tailing

Q: My asymmetry factor ( ) is > 1.6. Why is this amide tailing on a C18 column?

Diagnosis: While amides are less basic than amines, the amide nitrogen in N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide can still hydrogen bond with free silanols (Si-OH) on the silica surface, especially if the column is older or "Type A" silica.

Causality: The bromine atom on the phenyl ring is electron-withdrawing, slightly increasing the acidity of the amide proton, making it a hydrogen bond donor (HBD) to the silanols.

Corrective Actions:

  • Mobile Phase Modifier: Ensure you are using an acidic modifier to suppress silanol ionization (

    
    
    
    
    
    
    
    ).
    • Standard: 0.1% Formic Acid (pH ~2.7).

    • Aggressive: 0.05% Trifluoroacetic acid (TFA).[1] Note: TFA pairs with the analyte, sharpening peaks but potentially suppressing MS signal.

  • End-Capping: Use a "double end-capped" column. This minimizes accessible silanol groups.

Data: Modifier Effect on Tailing (


) 
ModifierpH

(Tailing Factor)
MS Compatibility
None (Water/ACN)~7.02.1 (Severe)High
10mM Ammonium Acetate6.81.4 (Moderate)High
0.1% Formic Acid2.71.1 (Excellent)High
0.05% TFA2.01.0 (Perfect)Low (Signal suppression)

Module 3: Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for resolving peak issues specific to this phenylcyclopropane derivative.

TroubleshootingLogic Start Issue Detected SplitPeak Split Peak / Shoulder Start->SplitPeak Tailing Peak Tailing (As > 1.5) Start->Tailing Drift Retention Drift / Carryover Start->Drift IsomerCheck Check Synthesis Route: Is it Racemic? SplitPeak->IsomerCheck ModifierCheck Check Mobile Phase pH Tailing->ModifierCheck Solubility Hydrophobic Adsorption Drift->Solubility Selectivity Optimize Selectivity IsomerCheck->Selectivity Yes (Mix) Action1 Switch to Phenyl-Hexyl Column Use MeOH instead of ACN Selectivity->Action1 Silanol Silanol Interaction ModifierCheck->Silanol pH > 4.0 Action2 Add 0.1% Formic Acid or Switch to High-Purity C18 Silanol->Action2 Action3 Add Needle Wash (100% ACN) Extend Gradient Hold at 95% B Solubility->Action3

Figure 1: Decision matrix for troubleshooting peak anomalies in phenylcyclopropane analysis.

Module 4: Advanced Chiral Separation

Q: How do I separate the enantiomers (R,R vs S,S) to determine enantiomeric excess (ee)?

Diagnosis: Standard C18 or Phenyl-Hexyl columns (achiral) will not separate enantiomers. You must use a Chiral Stationary Phase (CSP).[2][3][4]

Recommended Protocol: For cyclopropane carboxamides, polysaccharide-based columns (Amylose or Cellulose derivatives) are the gold standard.

Method Parameters:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).[3][4]

  • Mode: Normal Phase (NP) is preferred for solubility and selectivity.

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (Strong absorption from the bromophenyl group).

Workflow Visualization:

ChiralWorkflow Sample Racemic Sample Achiral Achiral HPLC (C18) Check Chemical Purity Sample->Achiral Step 1 CSP Chiral Column (AD-H) Normal Phase Achiral->CSP Step 2 Optimize Optimize IPA % (5% - 20%) CSP->Optimize If Rs < 1.5 Result Calculate ee% CSP->Result If Rs > 1.5 Optimize->Result

Figure 2: Workflow for determining enantiomeric purity of the target molecule.

References

  • Separation of Phenylcyclopropane Diastereomers

    • Title: Reversed-phase HPLC separation of the diastereomers of phenylcyclopropane deriv
    • Source: ResearchG
    • URL:[Link]

  • Mechanisms of Peak Tailing

    • Title: Troubleshooting Basics: Peak Shape Problems and Silanol Interactions.
    • Source: LCGC Intern
    • URL:[Link]

  • Chiral Separation Str

    • Title: Enantiomer Separation of Chiral Amides on Polysaccharide Phases.[4]

    • Source: Yakhak Hoeji (Journal of Pharmaceutical Society of Korea)
    • URL:[Link]

  • Column Selection for Arom

    • Title: Selectivity of Phenyl-Hexyl Columns for Arom
    • Source: Mac-Mod Analytical / ACE Columns
    • URL:[Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing N-acylation reactions. Here, we address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, explaining the causality behind experimental choices to ensure your syntheses are efficient, high-yielding, and reproducible.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My N-acylation reaction has a very low yield or failed completely. What are the likely causes and solutions?

Low or no yield is a common issue that can often be traced back to one of several key factors related to reagents or reaction conditions.

Potential Causes & Solutions:

  • Deactivated Amine (Nucleophile): The most common reason for a stalled reaction is the protonation of the starting amine by the acidic byproduct (e.g., HCl from an acyl chloride or carboxylic acid from an anhydride).[1] A protonated amine is no longer nucleophilic and cannot react.

    • Solution: Ensure at least one equivalent of a suitable base is present to neutralize the acid byproduct.[1] For weakly basic amines like anilines, a non-nucleophilic organic base such as pyridine or triethylamine is standard. For reactions in aqueous media, an inorganic base like sodium bicarbonate or sodium acetate can be used.[2]

  • Hydrolyzed or Degraded Acylating Agent: Acyl chlorides and anhydrides are highly sensitive to moisture.[1] If they have been improperly stored or handled, they will hydrolyze to the unreactive carboxylic acid, reducing their effective concentration.

    • Solution: Always use fresh or properly stored acylating agents under anhydrous conditions. If hydrolysis is suspected, adding a fresh portion of the reagent may restart the reaction.[1]

  • Insufficient Reactivity: The reactants may simply not be reactive enough under the chosen conditions. Aromatic amines, for instance, are significantly less nucleophilic than aliphatic amines and may require more forcing conditions.[1]

    • Solution:

      • Increase Temperature: Gently heating the reaction can provide the necessary activation energy. Monitor by Thin Layer Chromatography (TLC) to avoid decomposition.[1][3]

      • Use a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than their corresponding anhydrides.[3]

      • Add a Catalyst: For sluggish reactions, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can dramatically increase the rate.[1][3]

  • Poor Solubility: If the starting amine or acylating agent is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete due to the heterogeneous nature of the mixture.[1][3]

    • Solution: Select a solvent in which all reactants are soluble. Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are common choices.[4][5]

Q2: My reaction starts but then stalls, leaving a significant amount of unreacted starting material. What should I do?

A stalled reaction typically points to the deactivation of a key reagent mid-reaction.

Systematic Troubleshooting Approach:

  • Check Basicity: The primary suspect is the protonation of the amine. If using an organic base like pyridine or triethylamine, ensure it is present in at least stoichiometric amounts (1.0-1.2 equivalents). If using an aqueous base, check the pH to confirm it remains basic.[1]

  • Assess Reagent Stability: The acylating agent may have degraded over the course of the reaction, especially if the reaction is lengthy or requires heating. A careful addition of more acylating agent can help drive the reaction to completion.[1]

  • Consider a Catalyst: If the issue is inherently low reactivity rather than deactivation, the addition of a catalyst like DMAP (0.1-0.2 equivalents) can often push the reaction forward.[1][3]

Q3: I'm observing multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

Side product formation compromises yield and complicates purification. The most common side reactions are diacylation and acylation of other nucleophilic groups.

Common Side Products & Mitigation Strategies:

  • Diacylation: This occurs when the newly formed amide is acylated a second time. While the amide nitrogen is significantly less nucleophilic than the starting amine, this can happen under harsh conditions or with a large excess of a highly reactive acylating agent.[2][3]

    • Solution: Use a controlled stoichiometry of the acylating agent (typically 1.0 to 1.2 equivalents) and add it slowly to the reaction mixture to avoid a high instantaneous concentration.[3]

  • O-Acylation vs. N-Acylation: If your substrate contains other nucleophilic groups, particularly hydroxyl (-OH) groups, they can compete with the amine for the acyl group.[3]

    • Solution:

      • Chemoselectivity: N-acylation is often kinetically favored and can be achieved preferentially at lower temperatures.[3]

      • Protecting Groups: If selectivity is a persistent issue, protect the hydroxyl group (e.g., as a silyl ether) before performing the N-acylation, and deprotect it afterward.[3][6]

      • pH Control: For some substrates, pH can influence selectivity. For example, in the N-acylation of chitosan, the pH of the reaction media has a strong impact on the degree of substitution.[7]

  • C-Acylation (for Heterocycles): For certain heterocyclic amines like pyrrole, the deprotonated anion is an ambident nucleophile, and C-acylation can compete with N-acylation.[4]

    • Solution: To favor N-acylation, use conditions that generate a "free" anion. This is achieved with strong bases having ionic character (e.g., KH in DMF), which promotes reaction at the more electronegative nitrogen atom.[4]

Q4: My amine is sterically hindered (e.g., a 2,6-disubstituted aniline) and does not react under standard conditions. How can I acylate it?

Steric hindrance is a major challenge as it shields the amine nitrogen, reducing its nucleophilicity and blocking the approach of the acylating agent.[3] Overcoming this requires a more aggressive strategy.

Solutions for Hindered Amines:

  • Maximize Electrophilicity: Use the most reactive acylating agent available, typically an acyl chloride .[3]

  • Use a Potent Catalyst: 4-(Dimethylaminopyridine) (DMAP) is highly effective. It functions as a nucleophilic catalyst, reacting with the acylating agent to form a highly reactive N-acylpyridinium salt intermediate, which is a much more potent acylating agent than the acyl chloride or anhydride itself.[3]

  • Increase Reaction Temperature: Heating in a high-boiling aprotic solvent like toluene, DMF, or even running the reaction neat (solvent-free) can provide the energy to overcome the high activation barrier.[3]

  • Force Deprotonation: For extremely unreactive amines, you can dramatically increase nucleophilicity by pre-treating the amine with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF).[3] This irreversibly deprotonates the amine to form the highly reactive amide anion before the acylating agent is added.

Q5: The work-up and purification of my product are difficult. What are the best practices?

A clean work-up is essential for isolating the final product in high purity. The goal is to remove unreacted reagents, catalysts, and byproducts.[8]

Common Work-up Issues & Solutions:

  • Removing Basic Catalysts (Pyridine, DMAP, Triethylamine): These organic bases will be extracted into the organic layer along with your product.

    • Solution: Wash the organic layer with a dilute acidic solution, such as 1M HCl.[5] The acid will protonate the basic catalyst, forming a water-soluble ammonium salt that partitions into the aqueous layer.

  • Removing Excess Acylating Agent and Acidic Byproducts: Unreacted acyl chloride/anhydride and the resulting carboxylic acid must be removed.

    • Solution: First, quench the reaction by slowly adding water or an ice-cold aqueous solution to hydrolyze any remaining acylating agent.[2] Then, wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃).[5] This will neutralize and extract the carboxylic acid byproduct into the aqueous layer. Be sure to vent the separatory funnel frequently, as this neutralization produces CO₂ gas.

  • Product is Water-Soluble: If your acylated product has high polarity, it may be partially lost to the aqueous layers during washing.

    • Solution: Wash the combined aqueous layers again with a fresh portion of organic solvent (back-extraction) to recover any dissolved product. Using brine (saturated aqueous NaCl) for the final wash can also help by decreasing the solubility of the organic product in the aqueous phase ("salting out").[8]

Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right acylating agent?

The choice depends on the reactivity of your amine and the desired reaction conditions.

Acylating AgentRelative ReactivityProsConsBest For
Acyl Chloride Very HighHighly reactive, drives reactions to completion.Moisture sensitive, produces corrosive HCl byproduct.[1][9]Unreactive or sterically hindered amines.[3]
Acid Anhydride HighLess moisture sensitive than acyl chlorides, byproduct (carboxylic acid) is less corrosive.[1][9]Less reactive than acyl chlorides, may require heating or a catalyst for unreactive amines.[10]General purpose, especially for primary and secondary aliphatic amines.
Carboxylic Acid LowStable, readily available, "green" option.Requires a coupling agent (e.g., DCC, HATU, EDC) to activate, which adds cost and creates byproducts.[11][12]Peptide synthesis, situations where acyl halides/anhydrides are not available or cause side reactions.
Thioester ModerateCan be used under specific conditions, sometimes offering unique selectivity.May require specific catalysts or conditions (e.g., base and high temperature).[13]Specialized applications where chemoselectivity is key.
Q2: What is the role of the base, and which one should I use?

The base has one critical role: to neutralize the acidic byproduct generated during the reaction.[1] This prevents the acid from protonating and deactivating the amine nucleophile, thus allowing the reaction to proceed to completion.

  • For standard acylations with primary/secondary amines: Pyridine or Triethylamine (TEA) are excellent choices. They are organic bases that also act as solvents in some cases and are easily removed during an acidic work-up.[1]

  • For extremely unreactive/hindered amines: A strong, non-nucleophilic base like Sodium Hydride (NaH) can be used to deprotonate the amine before adding the acylating agent, creating a highly potent nucleophile.[3] This must be done in an anhydrous aprotic solvent.

  • For reactions in aqueous or protic solvents: An inorganic base like Sodium Bicarbonate (NaHCO₃) or Sodium Acetate (CH₃COONa) is often used.[2]

Q3: When is a catalyst like DMAP necessary?

A catalyst is needed when the nucleophilicity of the amine and/or the electrophilicity of the acylating agent are insufficient for the reaction to proceed at a reasonable rate. 4-(Dimethylaminopyridine) (DMAP) is the go-to catalyst for challenging N-acylations.[3]

Use DMAP when:

  • Acylating a sterically hindered amine .[3]

  • Acylating a weakly nucleophilic amine (e.g., an electron-deficient aniline).[3]

  • Using a less reactive acylating agent (like an anhydride) with a moderately reactive amine and you want to accelerate the reaction.

dmap_catalysis

Q4: How does solvent choice impact the reaction?

The ideal solvent should dissolve all reactants while being inert to the reaction conditions.

  • Aprotic, Non-polar Solvents (e.g., Dichloromethane (DCM), Chloroform): Excellent general-purpose solvents for many N-acylations at or below room temperature.[4]

  • Aprotic, Polar Solvents (e.g., THF, DMF, Acetonitrile): Good for dissolving more polar substrates and can help stabilize charged intermediates. Often used when heating is required.[3][4]

  • Protic Solvents (e.g., Water, Ethanol): Generally avoided because they can react with highly reactive acylating agents. However, under specific conditions (e.g., Schotten-Baumann reaction), a two-phase system with an aqueous base is used.[1] Greener protocols are also being developed that utilize water.[14]

Q5: How can I monitor the reaction progress effectively?

Thin Layer Chromatography (TLC) is the most common and effective method.[1]

  • Procedure: Spot the starting amine, the acylating agent (if stable and UV-active), and the co-spotted reaction mixture on a TLC plate.

  • Interpretation: The reaction is complete when the spot corresponding to the starting amine has completely disappeared. The appearance of a new spot (the amide product, which is typically less polar than the amine) indicates the reaction is progressing.

Section 3: Core Experimental Protocols
Protocol 1: General N-Acylation using an Acyl Chloride and Triethylamine

This protocol is suitable for most primary and secondary amines.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.0 eq.).

  • Solvent & Base Addition: Dissolve the amine in a suitable anhydrous solvent (e.g., DCM or THF, 0.1-0.5 M). Add triethylamine (1.2 eq.) and stir for 5-10 minutes.

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq.) dropwise via syringe. A precipitate (triethylammonium chloride) will often form.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 1-4 hours).

  • Work-up: See Protocol 3.

Protocol 2: DMAP-Catalyzed N-Acylation of a Hindered Amine

This protocol is designed for less reactive or sterically bulky amines.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the hindered amine (1.0 eq.), the acylating agent (e.g., acid anhydride, 1.5 eq.), and DMAP (0.1-0.2 eq.).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene or DMF).

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir until the starting amine is consumed, as monitored by TLC.

  • Work-up: See Protocol 3.

Protocol 3: Standard Aqueous Work-up Procedure
  • Quench: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).[15]

  • Wash 1 (Acid): Transfer the mixture to a separatory funnel and wash with 1M HCl (to remove the base/catalyst).[5] Separate the layers.

  • Wash 2 (Base): Wash the organic layer with saturated aqueous NaHCO₃ (to remove acidic byproducts).[5] Separate the layers.

  • Wash 3 (Brine): Wash the organic layer with brine (to remove residual water).[8]

  • Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]

  • Purify: Purify the crude product as necessary by recrystallization or column chromatography.[1]

Section 4: Visualization

Troubleshooting_Workflow

Section 5: References
  • BenchChem. (n.d.). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity. Retrieved from BenchChem website.[4]

  • Poulin, M. B., & Soule, J. F. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. PubMed.[16]

  • BenchChem. (n.d.). Optimizing reaction conditions for N-acylation of 2-naphthylamine. Retrieved from BenchChem website.[1]

  • BenchChem. (n.d.). Technical Support Center: N-Acylation of Hindered Anilines. Retrieved from BenchChem website.[3]

  • BenchChem. (n.d.). Application Notes: Protocol for N-acylation of 3-(phenoxymethyl)-4H-1,2,4-triazole. Retrieved from BenchChem website.[5]

  • TCI Chemicals. (n.d.). Protecting Agents. Retrieved from TCI Chemicals website.[6]

  • Khodja, A. (2024, February 23). Mechanism Explained: Acyl Protecting Groups for Amines. [Video]. YouTube.[17]

  • Schäfer, G., & Bode, J. W. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters, 16(6), 1728–1731.[18]

  • Coutts, S. J., et al. (n.d.). N-Acylation Reactions of Amines. ResearchGate.[11]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.[19]

  • BenchChem. (n.d.). Optimizing reaction conditions for N-acylation of p-toluidine. Retrieved from BenchChem website.[2]

  • Organic Chemistry Portal. (n.d.). Acetyl Protection. Retrieved from organic-chemistry.org.[20]

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2549.[14]

  • LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts.[21]

  • Yadav, G. D., & Borkar, I. V. (2009). N-acylation of ethanolamine using lipase: a chemoselective catalyst. Beilstein Journal of Organic Chemistry, 5, 15.[22]

  • Weißpflog, J., et al. (2021). A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. Polymers, 13(13), 2186.[7]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.[23]

  • Wang, Z., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. RSC Advances, 12(3), 1637-1640.[13]

  • Nikpour, F., & Ghorbani-Choghamarani, A. (n.d.). The best reaction conditions for the N-acylation of various sulfonamides. ResearchGate.[24]

  • Gordon, E. M., & Gallop, M. A. (n.d.). N-Acylation in Combinatorial Chemistry. ResearchGate.[12]

  • LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Chemistry LibreTexts.[25]

  • Meireles, M., et al. (2006). Effect of temperature on the acidolysis of N-acyl-N,alpha,alpha-trialkyl glycine amides as related to the nature of substituents. Journal of Peptide Science, 12(3), 206-212.[26]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate.[27]

  • Soderberg, T. (n.d.). 12.5 Reactions of Amines. In Fundamentals of Organic Chemistry.[28]

  • Heravi, M. M., et al. (n.d.). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum.[29]

  • BenchChem. (2025, December). A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride. Retrieved from BenchChem website.[30]

  • Nichols, L. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts.[8]

  • Lumen Learning. (n.d.). 23.3. Reactions of amines. In Organic Chemistry II.[10]

  • Alfa Chemistry. (n.d.). Acylation Reagents. Retrieved from Alfa Chemistry website.[9]

  • University of Rochester. (n.d.). About Workup. Retrieved from University of Rochester Chemistry Department website.[15]

Sources

"N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide decomposition prevention"

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide . It is designed to address the unique stability challenges posed by the strained cyclopropane ring and the chemically reactive aryl bromide moiety.

Topic: Decomposition Prevention & Stability Optimization

Status: Active Guide | Version: 2.4 | Audience: Medicinal Chemists, DMPK Scientists

Molecule "Personality" & Stability Profile

To prevent decomposition, you must first understand the structural vulnerabilities of this molecule. It possesses three distinct "stress points" that dictate its handling requirements:

  • The Cyclopropane Ring (High Strain): This is the most critical feature. The 2-phenyl substitution activates the ring, making it susceptible to acid-catalyzed ring opening . The benzylic carbon is a "soft" spot for nucleophilic attack.

  • The Aryl Bromide (Photolability): The C-Br bond is sensitive to UV light and radical sources, leading to hydrodebromination (replacement of Br with H).

  • The Amide Linkage: While generally robust, it can undergo hydrolysis under extreme pH or enzymatic conditions (e.g., plasma stability assays).

Critical Degradation Pathways (Visualized)

The following diagram illustrates the three primary decomposition routes you are likely to encounter in LCMS or NMR analysis.

DecompositionPathways Compound Intact Molecule (MW: ~316.19) Acid Stressor: Acid (H+) (protic solvents, silica gel) Compound->Acid Light Stressor: UV Light / Radicals Compound->Light Base Stressor: Strong Base / Enzymes Compound->Base RingOpen Ring-Opened Product (Mass Shift: +18 or +Nu) Acid->RingOpen Nucleophilic Attack (Benzylic Position) Debromo Debrominated Analog (Mass Shift: -78 Da) Light->Debromo Homolytic Cleavage (Radical Mechanism) Hydrolysis Hydrolysis Products (3-bromoaniline + Acid) Base->Hydrolysis Amide Cleavage

Figure 1: Primary degradation pathways. Note the specific mass shifts associated with each pathway for rapid LCMS identification.

Troubleshooting Guides (Symptom-Based)

Scenario A: "My compound turned yellow/brown during storage."

Diagnosis: Photolytic decomposition or oxidation of the aniline impurity. The Science: Aryl bromides can generate radicals under ambient light. Furthermore, if any hydrolysis occurs, the released 3-bromoaniline oxidizes rapidly to colored azo/nitro compounds. Corrective Protocol:

  • Purify: Recrystallize immediately (See Protocol B).

  • Storage: Store solid at -20°C under Argon/Nitrogen. Use amber glass vials wrapped in foil.

Scenario B: "I see 'Ghost Peaks' (M+18 or M+32) in my LCMS."

Diagnosis: Acid-catalyzed ring opening. The Science: If you used Methanol (M+32) or Water (M+18) in your mobile phase with a high concentration of Formic Acid or TFA, the cyclopropane ring may be opening on the column or in the vial. Corrective Protocol:

  • Buffer Adjustment: Switch from 0.1% TFA to 10mM Ammonium Bicarbonate (pH 7.4) or reduce acid modifier to 0.01% Formic Acid.

  • Solvent Switch: Avoid protic solvents (MeOH) for stock solutions; use Acetonitrile (ACN) or DMSO .

Scenario C: "The Cis/Trans ratio changed after the reaction."

Diagnosis: Thermodynamic Isomerization. The Science: The trans-isomer is generally thermodynamically favored. High heat (>80°C) can cause radical-mediated or ionic isomerization of the cis-isomer to the trans-isomer. Corrective Protocol:

  • Temperature Limit: Do not heat above 60°C unless necessary.

  • Monitoring: Use a slow gradient HPLC method to resolve diastereomers (See Protocol A).

Experimental Protocols

Protocol A: Quality Control (Isomer & Purity Check)

Purpose: To separate decomposition products and diastereomers.

  • Column: C18 High-Resolution (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 10mM Ammonium Acetate (Neutral pH prevents on-column degradation).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide).

  • Expected Results:

    • Trans-isomer typically elutes after the cis-isomer.

    • Debrominated impurity elutes earlier (more polar).

    • Ring-opened solvolysis products elute earlier (if -OH added) or later (if -OMe added).

Protocol B: Purification via Recrystallization

Purpose: To remove yellow oxidation products or hydrolyzed aniline.

  • Dissolve crude solid in a minimum amount of hot Ethyl Acetate .

  • Slowly add Hexanes (or Heptane) dropwise until persistent cloudiness appears.

  • Allow to cool to room temperature, then place in a fridge (4°C) for 12 hours.

  • Filter the white crystals.

  • Critical Step: Wash the filter cake with cold 10:1 Hexane:EtOAc to remove surface oxidation.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in acidic media (e.g., HCl in Dioxane)?

  • Strictly No. The cyclopropane ring, activated by the phenyl group, acts similarly to a "masked alkene." Strong acid will cleave the ring, typically at the benzylic position, resulting in a linear chain (e.g., gamma-chloro amide). If acidic conditions are unavoidable for a subsequent step, keep the temperature at 0°C and quench immediately.

Q2: Is the bromine atom stable enough for Suzuki Coupling?

  • Yes, but with caution. The amide NH is acidic. You must use a base (like K2CO3 or Cs2CO3) to facilitate the coupling. However, verify that the base does not hydrolyze the amide.

    • Tip: Protect the amide nitrogen (e.g., with a PMB group) if you observe competitive debromination or hydrolysis during cross-coupling.

Q3: How do I determine the solubility for biological assays?

  • This molecule is lipophilic (cLogP ~ 3.5 - 4.0).

    • DMSO: Soluble (>20 mM).

    • Ethanol: Moderately soluble.

    • Water/PBS: Poorly soluble (<10 µM).

    • Recommendation: Prepare 10 mM stock in anhydrous DMSO. For cell assays, keep final DMSO concentration <0.5% to prevent precipitation.

Logic Flow for Troubleshooting

Use this decision tree when you encounter unexpected data.

TroubleshootingTree Observation Start: Observation MassShift Is there a Mass Shift? Observation->MassShift Plus18 Mass +18 / +32? MassShift->Plus18 Yes Minus78 Mass -78? MassShift->Minus78 Yes NoShift No Mass Shift (Purity Drop) MassShift->NoShift No Action1 Ring Opening Detected. Check Solvent pH. Switch to Neutral Buffer. Plus18->Action1 Action2 Debromination Detected. Check Light Exposure. Check Radical Sources. Minus78->Action2 Action3 Isomerization Detected. Check Column Temp. Check Synthesis Temp. NoShift->Action3

Figure 2: Decision tree for diagnosing instability issues based on analytical data.

References

  • Cyclopropane Ring Stability

    • Wong, H. N. C., Hon, M. Y., Tse, C. W., Yip, Y. C., Tanko, J., & Hudlicky, T. (1989). Use of cyclopropanes in synthesis. Chemical Reviews, 89(1), 165–198.

    • Context: Defines the limits of donor-acceptor cyclopropane stability under acidic conditions.
  • Amide Hydrolysis Kinetics

    • O'Connor, C. (1970). Acidic and basic amide hydrolysis.[1][2][3] Quarterly Reviews, Chemical Society, 24(4), 553-564.

    • Context: Establishes the baseline stability of N-aryl amides compared to aliph
  • Debromination of Aryl Halides

    • Narayanam, J. M., & Stephenson, C. R. (2011). Visible light photoredox catalysis: applications in organic synthesis. Chemical Society Reviews, 40(1), 102-113.

    • Context: Explains the mechanism of radical-mediated hydrodebromination of aryl bromides under light exposure.
  • Storage of Strained Rings

    • BenchChem Technical Support.[3] (2025).[4][5][6] Stability of N-(3-bromophenyl)furan-2-carboxamide (Analogous Structure Guide).

    • Context: Provides comparative data on storing N-aryl carboxamides containing sensitive rings.

Sources

"removing impurities from N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis and purification. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating highly pure N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide (CAS No. 544450-93-3)[1].

This compound is synthesized via the amide coupling of 2-phenylcyclopropanecarboxylic acid and 3-bromoaniline. While the coupling of electron-deficient amines is a standard procedure[2], isolating the pure trans-diastereomer free of coupling byproducts and unreacted starting materials requires a precise, mechanistically driven approach.

Below is our comprehensive troubleshooting guide, detailing the causality behind each purification step, self-validating protocols, and essential physicochemical data.

Phase Isolation & Purification Workflow

Workflow Start Crude Reaction Mixture (Amide + Impurities) AcidWash 1N HCl Wash (Removes 3-bromoaniline) Start->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Acid & HOBt) AcidWash->BaseWash Organic Organic Phase (Crude Amide) BaseWash->Organic Chromatography Silica Gel Chromatography (Separates cis/trans) Organic->Chromatography Pure Pure trans-Amide Product Chromatography->Pure

Workflow for the isolation and purification of the target cyclopropanecarboxamide.

Troubleshooting & FAQ Guide

Q1: My crude NMR shows significant amounts of unreacted 3-bromoaniline. Standard aqueous washes aren't removing it. Why, and how do I fix this? Mechanistic Causality: 3-Bromoaniline is a weakly basic amine. The electron-withdrawing bromine atom at the meta position decreases the electron density on the nitrogen, lowering its pKa to approximately 3.6. A standard mild acid wash (e.g., 5% citric acid, pH ~3) is insufficient to fully protonate and partition this specific aniline into the aqueous phase. Solution: You must use a stronger acidic wash, such as 1N HCl (pH ~0). At this pH, the aniline is fully protonated to its anilinium salt, ensuring >99% partitioning into the aqueous layer. The target amide remains neutral and stays in the organic phase.

Q2: I used EDC/HOBt for the amide coupling. How do I ensure complete removal of HOBt? Mechanistic Causality: While the EDC urea byproduct is highly water-soluble and easily removed by a simple water wash[3], 1-hydroxybenzotriazole (HOBt) is organic-soluble and weakly acidic (pKa ~4.6). Solution: A saturated aqueous sodium bicarbonate (NaHCO₃) wash (pH ~8) will deprotonate HOBt, forming a water-soluble sodium salt. Ensure vigorous mixing during extraction to overcome mass transfer limitations between the biphasic layers.

PhaseDist EDC EDC Urea Water Aqueous Wash EDC->Water Soluble HOBt HOBt (pKa ~4.6) BaseExt NaHCO3 (aq) HOBt->BaseExt Deprotonation Aniline 3-Bromoaniline AcidExt HCl (aq) Aniline->AcidExt Protonation

Phase distribution of coupling byproducts during acid-base liquid-liquid extraction.

Q3: My product is a mixture of cis and trans isomers. How can I isolate the thermodynamically favored trans isomer? Mechanistic Causality: 2-Phenylcyclopropanecarboxylic acid derivatives often exist as a mixture of cis and trans diastereomers[4]. The trans isomer is generally more thermodynamically stable due to reduced steric clash between the phenyl ring and the carboxamide group. Because they are diastereomers, they have different physical properties (dipole moments and polarities). Solution: Flash column chromatography on silica gel is highly effective. The cis isomer typically exhibits a higher Rf value (elutes first) because the spatial arrangement of the polar amide and phenyl groups creates a different overall dipole moment compared to the trans isomer, which interacts more strongly with the stationary phase[5].

Quantitative Physicochemical Data

To optimize your purification strategy, reference the following physicochemical parameters governing the separation logic:

PropertyValueRelevance to Purification Strategy
3-Bromoaniline pKa ~3.6Requires strong acid (1N HCl, pH < 2) for complete aqueous partitioning.
HOBt pKa ~4.6Requires mild base (Sat. NaHCO₃, pH ~8) for complete aqueous partitioning.
EDC-Urea Water Solubility HighEasily removed via neutral water washes[3].
trans-Isomer Rf (Hex/EtOAc)~0.2 - 0.3Elutes slower than the cis-isomer due to distinct dipole interactions with silica.

Step-by-Step Methodologies

Protocol 1: Self-Validating Acid-Base Workup

This protocol is designed to chemically strip unreacted starting materials and coupling reagents from the organic phase.

  • Dilution: Dilute the crude reaction mixture (typically in DMF or DCM) with 10 volumes of Ethyl Acetate (EtOAc).

  • Water Wash (EDC Removal): Wash the organic layer with an equal volume of distilled water (3x) to remove DMF and the water-soluble EDC-urea byproduct.

    • Self-Validation: The aqueous layer pH should test neutral.

  • Acid Wash (Amine Removal): Wash the organic layer with 1N HCl (2x).

    • Self-Validation: Check the pH of the aqueous extract; it must remain < 2. If the pH rises above 2, the 3-bromoaniline is not fully protonated. Add more 1N HCl until the aqueous layer remains highly acidic.

  • Base Wash (Acid/HOBt Removal): Wash the organic layer with saturated aqueous NaHCO₃ (2x).

    • Self-Validation: Observe for CO₂ evolution (bubbling), which indicates the neutralization of residual acid. The aqueous pH must test ~8 to ensure complete HOBt deprotonation.

  • Drying & Concentration: Wash with saturated NaCl (brine) to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Diastereomeric Separation via Flash Chromatography

This protocol separates the cis and trans isomers of the cyclopropanecarboxamide[4].

  • Sample Loading: Dry-load the crude mixture onto silica gel. Dissolve the crude product in a minimal amount of DCM, add silica gel (approx. 3x the mass of the crude), and concentrate to a free-flowing powder. Causality: Dry-loading prevents band broadening, which is critical for resolving closely eluting diastereomers.

  • Column Equilibration: Pack the column with silica gel and equilibrate with 90:10 Hexanes:Ethyl Acetate.

  • Elution: Run a gradient solvent system starting at 90:10 Hexanes:Ethyl Acetate and slowly ramping to 70:30.

  • Monitoring & Validation: Monitor fractions via TLC (UV active at 254 nm). Analyze the isolated fractions via ¹H NMR.

    • Self-Validation: The trans cyclopropane ring protons typically show distinct coupling constants (J ≈ 4-6 Hz for trans vs J ≈ 8-10 Hz for cis) due to the Karplus relationship.

References

  • National Institutes of Health (PMC). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." NIH. Available at:[Link]

  • National Institutes of Health (PMC). "Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids." NIH. Available at:[Link]

  • Google Patents (EP3617181A1). "Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof." Google Patents.

Sources

Technical Support Center: TLC Reaction Monitoring for N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are synthesizing N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide via amide coupling. Thin Layer Chromatography (TLC) is a highly effective analytical tool for monitoring this reaction, but the specific chemical properties of the substrates—a basic aniline, an acidic cyclopropanecarboxylic acid, and high-boiling coupling solvents—require precise chromatographic control[1].

This hub provides a self-validating protocol, quantitative reference data, a diagnostic workflow, and targeted troubleshooting FAQs to ensure absolute confidence in your reaction monitoring.

I. Knowledge Base: Substrate Properties & Quantitative Data

The synthesis involves the coupling of 3-bromoaniline (a primary amine) and 2-phenylcyclopropanecarboxylic acid to form a neutral amide. Because TLC separates compounds based on their affinity for the polar stationary phase (silica gel) versus the mobile phase, understanding the acid-base chemistry of your analytes is critical for accurate interpretation.

Amide products are generally less polar than their starting carboxylic acids and amines, allowing them to migrate further up the plate (higher


) in standard normal-phase solvent systems[1].
Quantitative TLC Reference Data

Conditions: Normal-phase Silica Gel 60 F254; Mobile Phase: Hexanes/Ethyl Acetate (3:1 v/v).

AnalyteChemical NatureExpected

UV Activity (254 nm)Preferred StainStaining Result
3-Bromoaniline Primary Amine (Basic)0.20 - 0.30Highly ActiveNinhydrinPurple/Brown spot
2-Phenylcyclopropanecarboxylic acid Carboxylic Acid (Acidic)0.10 - 0.20 (Streaks)ActiveBromocresol GreenYellow spot on blue
N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide Amide (Neutral)0.50 - 0.60Highly ActiveKMnO

/ PMA
Yellow/White on purple
DMF / DMSO (Solvent) Polar Aprotic~0.00 (Broad Smear)ActiveN/ASmears entire lane

II. Diagnostic Flow: TLC Troubleshooting

Use the following decision tree to systematically resolve chromatographic failures during your amide coupling workflow.

TLCDiagnosticFlow Start Spot Reaction Aliquot on Silica Plate UVCheck Visualize under UV 254 nm Start->UVCheck Visible Are spots visible? UVCheck->Visible Concentration Check Solvent Level or Increase Conc. Visible->Concentration No Streaking Is streaking observed? Visible->Streaking Yes Concentration->Start Modifier Add 1% Et3N or AcOH to Mobile Phase Streaking->Modifier Yes Separation Is separation adequate? Streaking->Separation No Modifier->Start Solvent Adjust Hex/EtOAc Polarity Ratio Separation->Solvent No CoSpot Perform Co-spot & Stain Validation Separation->CoSpot Yes Solvent->Start

Diagnostic workflow for resolving common TLC issues during amide coupling.

III. Protocol Hub: Self-Validating TLC Methodology

To prevent false positives caused by solvent effects or


 drift, you must use a self-validating protocol. This methodology relies on orthogonal detection (UV + chemical staining) and internal referencing (co-spotting).
Step 1: Sample Preparation (The "Mini-Workup")

Amide couplings often utilize high-boiling solvents (DMF, DMSO) and coupling reagents (HATU, EDC) that distort silica partitioning.

  • Extract a 10 µL aliquot of the active reaction mixture.

  • Dilute the aliquot into 100 µL of Ethyl Acetate in a microcentrifuge tube.

  • Add 100 µL of distilled water (or 1M HCl to selectively remove unreacted 3-bromoaniline if confirming product purity).

  • Vortex briefly and allow phase separation. The upper organic layer is your TLC sample.

Step 2: Plate Spotting & Internal Referencing
  • Draw a baseline 1 cm from the bottom of a silica gel 60 plate.

  • Spot 4 distinct lanes, keeping spot diameters strictly under 2 mm to prevent overlapping and loss of resolution[2]:

    • Lane 1 (SM1): 3-bromoaniline reference.

    • Lane 2 (SM2): 2-phenylcyclopropanecarboxylic acid reference.

    • Lane 3 (Co-spot): Spot SM1, SM2, and the Reaction Mixture directly on top of each other.

    • Lane 4 (RM): Reaction Mixture (organic layer from Step 1).

Step 3: Elution
  • Prepare a developing chamber with Hexanes/Ethyl Acetate (3:1 v/v).

  • Ensure the solvent depth is strictly below the 1 cm baseline. If the solvent level is too high, the analytes will dissolve into the reservoir instead of migrating up the plate[3].

  • Elute until the solvent front is 1 cm from the top. Mark the front and dry the plate thoroughly.

Step 4: Orthogonal Visualization
  • Primary Screen (UV): Visualize under 254 nm UV light. Mark all quenching spots with a pencil.

  • Secondary Screen (Staining): Dip the plate in Ninhydrin stain and heat gently.

    • Causality: Ninhydrin reacts specifically with primary amines. If the product spot (Amide) does not stain purple, but the SM1 spot does, you have chemically validated that the new spot is not an amine derivative, strongly supporting amide formation.

IV. Troubleshooting Q&A (FAQs)

Q1: I am using DMF as my reaction solvent for the HATU coupling, but my TLC plate just shows a massive, unreadable smear. How can I monitor the reaction? A1: High-boiling solvents like DMF, Pyridine, or DMSO do not evaporate from the silica plate. As the mobile phase travels up the plate, the residual DMF acts as a localized, highly polar mobile phase, dragging all compounds with it and causing a massive smear[4].

  • Solution: Perform the "Mini-Workup" described in the protocol above to partition the analytes into a volatile solvent (EtOAc). Alternatively, if a workup is not possible, spot the TLC plate and place it in a flask under high vacuum for 5–10 minutes to pull off the DMF before developing[4].

Q2: My 3-bromoaniline and 2-phenylcyclopropanecarboxylic acid spots are streaking all the way up the plate, obscuring the product spot. How do I fix this? A2: Streaking occurs when highly basic or acidic compounds interact too strongly with the active silanol (Si-OH) sites on the silica gel[5]. The 3-bromoaniline undergoes continuous protonation/deprotonation on the acidic silica, causing a continuous retention/release cycle.

  • Solution: Add a volatile modifier to your mobile phase to saturate the active sites. To suppress amine streaking, add a few drops (approx. 1% v/v) of Triethylamine or ammonia to the eluting solvent. To suppress carboxylic acid streaking, add 1% Formic Acid or Acetic Acid[5].

Q3: The


 values of my starting materials and the N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide product are very similar. How do I confirm reaction completion? 
A3:  While the amide is typically less polar, structural nuances can cause 

overlap.
  • Solution: Rely heavily on the Co-spot (Lane 3). If the reaction is incomplete, the co-spot will look like a "snowman" (a figure-eight of overlapping spots)[4]. If the reaction is complete, the starting material spots will be absent from the RM lane, and the co-spot will show distinct resolution. Furthermore, utilize Bromocresol Green stain; it will selectively highlight the unreacted carboxylic acid as a bright yellow spot on a blue background, completely ignoring the neutral amide product.

Q4: I know my reaction mixture is highly concentrated, but when I develop the plate, I see absolutely no spots under UV light. What happened? A4: If you confirmed the spots were visible at the baseline before placing the plate in the chamber, but they disappeared after development, your developing chamber's solvent level was too high. If the bulk solvent level sits above the baseline where you spotted the compounds, the analytes will wash directly into the solvent reservoir rather than migrating up the plate via capillary action[3].

  • Solution: Empty the chamber, refill it to a depth of no more than 0.5 cm, prepare a fresh plate with a 1.0 cm baseline, and run it again.

References

  • Troubleshooting: TLC - Chemistry - University of Rochester. University of Rochester.
  • Technical Support Center: Synthesis of N-(3-bromophenyl)furan-2-carboxamide - Benchchem. Benchchem.
  • Thin Layer Chromatography - Chemistry LibreTexts. LibreTexts.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. Bitesize Bio.
  • TLC troubleshooting - ChemBAM. ChemBAM.

Sources

Validation & Comparative

"characterization of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide by NMR"

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Structural and Stereochemical Characterization of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide

Introduction

N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide is a structurally complex derivative of tranylcypromine (PCPA), a well-documented pharmacophore utilized in the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors [1]. For researchers and drug development professionals, the exact characterization of this compound is not merely a quality control step—it is the foundation of its pharmacological viability. The trans versus cis stereochemistry of the cyclopropane ring dictates the spatial trajectory of the phenyl and carboxamide groups, which directly governs the covalent binding affinity to the FAD cofactor within the LSD1 catalytic pocket [2].

This guide objectively compares three analytical methodologies—High-Field Multinuclear NMR, Benchtop NMR, and LC-MS—for the structural elucidation and stereochemical assignment of this compound, providing field-proven protocols and causality-driven insights.

Section 1: The Analytical Challenge & Workflow

The cyclopropane ring presents a unique NMR challenge. The protons attached to the rigid three-membered ring are diastereotopic, creating complex ABX or AMX spin systems. At lower magnetic fields, the chemical shift differences (


) between these protons are often on the same order of magnitude as their coupling constants (

), leading to second-order effects (roofing) that obscure multiplet splitting [3]. Furthermore, the presence of nine aromatic protons (five from the 2-phenyl group, four from the 3-bromophenyl group) creates significant spectral overlap in the 7.0–8.0 ppm region.

G A N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide Analytical Workflow B LC-MS Analysis A->B Step 1: Mass ID C Benchtop NMR (80 MHz) A->C Step 2: Purity Check D High-Field NMR (600 MHz) A->D Step 3: 3D Structure E Mass & Isotope Pattern (79Br/81Br 1:1 ratio) B->E F Reaction Monitoring (Functional Group ID) C->F G Stereochemical Assignment (cis/trans via NOESY & J-coupling) D->G

Caption: Analytical workflow for the structural and stereochemical validation of the cyclopropanecarboxamide.

Section 2: Methodological Comparison Matrix

Analytical MetricHigh-Field NMR (600 MHz + 2D)Benchtop NMR (80 MHz)LC-MS (ESI-TOF)
Primary Utility Absolute stereochemistry & regiochemistryQuick purity checks & reaction monitoringExact mass & isotopic confirmation
Stereochemical ID Definitive (via

coupling & NOESY)
Ambiguous (severe signal overlap)None (cannot distinguish diastereomers)
Signal Resolution High (First-order spectra for cyclopropane)Low (Second-order roofing effects)N/A (Chromatographic separation only)
Self-Validating Feature Internal standard (TMS) & Solvent lockSolvent lock

Br/

Br 1:1 isotopic signature
Throughput / Cost Low / HighHigh / LowMedium / Medium

Section 3: In-Depth Methodology 1 - High-Field Multinuclear & 2D NMR (The Gold Standard)

Causality & Rationale: To definitively assign the cis or trans configuration of the 2-phenylcyclopropanecarboxamide core, one must rely on the Karplus relationship. In cyclopropanes,


 coupling constants are typically larger (8–9 Hz) than 

coupling constants (4–5 Hz) [3]. However, because the carboxamide substituent alters the local electronic environment, relying solely on 1D

H NMR can be misleading. A 2D NOESY experiment is mandatory. By observing through-space Nuclear Overhauser Effects (NOE), we can map the spatial proximity of the protons.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 600 µL of anhydrous DMSO-

    
    .
    
    • Expert Insight: DMSO-

      
       is chosen over CDCl
      
      
      
      because it strongly hydrogen-bonds with the amide (-NH-) proton, shifting it downfield (~10.0–10.5 ppm) and sharpening the signal. This prevents exchange-broadening and allows for clear NOE cross-peaks between the amide proton and the cyclopropane/aromatic protons [4].
  • Instrument Calibration: Insert the sample into a 600 MHz spectrometer. Lock onto the deuterium signal of DMSO-

    
     and perform gradient shimming. Calibrate the temperature to 298 K.
    
  • 1D

    
    H Acquisition:  Acquire 64 scans with a relaxation delay (D1) of 2 seconds. Calibrate the chemical shift using the residual DMSO pentet at 2.50 ppm.
    
  • 2D COSY (Correlation Spectroscopy): Acquire to establish the scalar coupling network of the cyclopropane ring (H1, H2, and the two diastereotopic CH

    
     protons).
    
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time of 300–500 ms.

    • Validation Check: A strong NOE cross-peak between the H1 (proton alpha to the carboxamide) and H2 (proton alpha to the phenyl ring) confirms a cis relationship. Conversely, an NOE between the H1 proton and the ortho-protons of the 2-phenyl group confirms the trans isomer.

G A 1H NMR Cyclopropane Signals B 3J Coupling Constants A->B C NOESY Cross-Peaks A->C D 3J = 8-9 Hz (cis protons) B->D E 3J = 4-5 Hz (trans protons) B->E F H1-H2 Proximity (cis isomer) C->F G H1-Phenyl Proximity (trans isomer) C->G

Caption: Logical decision tree for stereochemical assignment using NMR coupling and NOE data.

Section 4: In-Depth Methodology 2 - Benchtop NMR (80 MHz)

Causality & Rationale: Benchtop NMR is increasingly used in synthetic labs for rapid reaction monitoring. For the synthesis of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide, benchtop NMR is highly effective for confirming the consumption of the starting materials (e.g., the disappearance of the amine protons of 3-bromoaniline or the carboxylic acid proton of the cyclopropanecarboxylic acid).

Self-Validating Protocol:

  • Sample Preparation: Dissolve 25 mg of the crude reaction mixture in 0.5 mL of CDCl

    
    .
    
  • Acquisition: Acquire 16–32 scans on an 80 MHz benchtop system.

  • Data Interpretation: Look for the emergence of the broad amide singlet at ~8.0 ppm (in CDCl

    
    ).
    
    • Limitation Warning: Do not attempt to calculate

      
       coupling constants for the cyclopropane ring from this spectrum. At 80 MHz, the 
      
      
      
      between the cyclopropane protons is too small, resulting in a complex, unresolvable multiplet between 1.2 and 2.6 ppm.

Section 5: In-Depth Methodology 3 - LC-MS (Complementary Mass Verification)

Causality & Rationale: While NMR provides connectivity and stereochemistry, it cannot easily confirm the presence of halogens without specialized experiments. Mass spectrometry is the perfect complementary tool. Bromine has two stable isotopes,


Br and 

Br, which exist in a nearly exact 1:1 natural abundance. This creates a highly distinct, self-validating isotopic signature.

Self-Validating Protocol:

  • Chromatography: Inject 1 µL of a 10 µg/mL solution (in MeOH) onto a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

  • Ionization: Use Electrospray Ionization in positive mode (ESI+).

  • Data Interpretation: The exact mass of C

    
    H
    
    
    
    BrNO is 315.0259 Da. In the MS spectrum, you must observe a "twin peak" pattern for the [M+H]
    
    
    molecular ion: one peak at m/z ~316.03 and an equally intense peak at m/z ~318.03. If this 1:1 ratio is absent, the 3-bromophenyl moiety is either missing or degraded.

Conclusion

For the rigorous characterization of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide, no single technique operates in a vacuum. LC-MS provides rapid, self-validating confirmation of the brominated pharmacophore, while Benchtop NMR offers high-throughput reaction monitoring. However, because the biological efficacy of LSD1 inhibitors is intrinsically tied to their 3D conformation [1], High-Field 2D NMR remains the non-negotiable gold standard for definitive cis/trans stereochemical assignment.

References

  • Yang, M., Culhane, J. C., Szewczuk, L. M., Jalili, P., Ball, H. L., Machius, M., Cole, P. A., & Yu, H. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. PubMed Central.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJCZ90IxwX0Tcejds7fYmmNXsasm8lQ9yUutt8c24ep_ZBWYfkG-bwRFlFYEQCkPHH79PTkHi6IMWBIawdhg1eQKnZcj0JZO0MQMmHFytVWbUwt69YX0gfvIBElcOEFhgdP-FR]
  • Vianello, P., et al. (2018). Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwfk3RiV5YNjNdyMNEEsWTmIG5T0a7dKPJvalNV7plYs8ByUccwcIdUx1bL-AOFKm9TKe_yVDXIq6uHptZYkYs65i0A3gf3-9xgt41tS9V2XjzkFprR26SMk8a0TqvNInVkVmhyWYen9RtVW0673hpstvOifMMYtfr]
  • Hammer, S. C., et al. (2018). Diverse Engineered Heme Proteins Enable Stereodivergent Cyclopropanation of Unactivated Alkenes. ACS Central Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM_zB28CY7AEr3Afe9XQ2tX5xBMxw3HDw7tiydR2rdGelaJz-BrNeVsSv50hiJLinOGUNfxhn9ODDPOF4f_r03CCxQa4h058wODbwj58AHtPfayBUjIF6YoOEkZpSf1HqdcRilcqAJOX-T1DJrPw==]
  • Binda, C., et al. (2022). Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwaMRNVoVLQctwp8oUfcZm7w1id9dh8dPtPda1OHmmv29DfktnRBP4e-qRy0CioUmToQKT1ajhnNGzmOkMCeVWdv0N3-S6mPkuZO3mPH3irfKRl-DGOtZ5FcKGktmUtgIuYWsQ8eghyKWE4aDUA7Ifbbqt-M9xxDidu7ewVQ==]

Definitive FTIR Profiling of N-(3-bromophenyl)-trans-2-phenylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, QC Analysts, and Drug Development Researchers Focus: Structural Validation, Stereochemical Differentiation (cis vs. trans), and Methodological Optimization.

Executive Summary & Application Context

N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide represents a critical scaffold in the development of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors. Unlike the parent tranylcypromine (2-PCPA), which acts as a covalent suicidal inhibitor, carboxamide derivatives are often explored to modulate binding kinetics or improve metabolic stability.

This guide provides a rigorous FTIR spectroscopic framework for validating this compound. We focus on the biologically active trans-isomer , distinguishing it from the cis-impurity and the carboxylic acid precursor. The data presented synthesizes experimental precedents from analogous 2-phenylcyclopropyl systems and halogenated benzamides.

Why FTIR?

While NMR is the gold standard for solution-state conformation, FTIR (Fourier Transform Infrared Spectroscopy) is the superior technique for:

  • Solid-State Polymorph Identification: Critical for formulation stability.

  • Rapid QC Screening: Instantly distinguishing the amide product from the carboxylic acid precursor without deuterated solvents.

  • Isomeric Purity: Detecting cis-impurities via unique fingerprint region deformations.

Experimental Protocol: ATR vs. Transmission

To ensure reproducibility, we compare two acquisition methods. Attenuated Total Reflectance (ATR) is the recommended standard for this lipophilic amide.

Method A: Diamond ATR (Recommended)
  • Rationale: The 3-bromophenyl and phenylcyclopropane moieties make this compound highly hydrophobic and crystalline. ATR minimizes sample preparation errors (e.g., wet KBr) that can obscure the critical Amide A and I regions.

  • Instrumentation: FTIR Spectrometer with Single-Bounce Diamond crystal.

  • Parameters:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 64 (to resolve weak cyclopropane C-H bands)

    • Range: 4000–600 cm⁻¹

  • Procedure:

    • Place ~2 mg of analyte on the crystal focal point.

    • Apply high pressure (>100 psi) to ensure intimate contact (critical for the rigid cyclopropane scaffold).

    • Self-Validation: Check the baseline at 2500 cm⁻¹. If >0.05 Abs, clean crystal and re-measure.

Method B: KBr Pellet (Alternative)
  • Use Case: Only when detecting trace crystallinity changes or if ATR signals are saturated.

  • Risk: The "Christiansen Effect" (baseline scattering) is common with rigid amides if particle size is not <2 µm.

Spectral Analysis & Band Assignment

The spectrum of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide is defined by the interplay between the strained cyclopropane ring and the resonant amide linker.

Table 1: Critical Vibrational Assignments
Frequency (cm⁻¹)Vibrational ModeFunctional GroupDiagnostic Significance
3260 – 3300 ν(N-H)Secondary Amide (Trans)Sharp band indicates H-bonding. Broadening suggests amorphous content.
3050 – 3080 ν(C-H)Cyclopropane Ring Key Identifier. Distinctly higher frequency than alkyl C-H; appears as a "shoulder" on the aromatic C-H band.
1645 – 1660 ν(C=O)Amide I Strongest peak. Position confirms the trans-amide conformation. Shifts to ~1680 cm⁻¹ if H-bonding is disrupted.
1530 – 1550 δ(N-H) + ν(C-N)Amide II"Mixed mode" band. Absence indicates hydrolysis to acid/amine.
1580, 1480 ν(C=C)Aromatic RingSkeletal vibrations of the phenyl and 3-bromophenyl rings.
1020 – 1040 Ring BreathingCyclopropane Diagnostic for the 3-membered ring integrity. Disappears upon ring opening.
680 – 710 γ(C-H)3-Bromophenyl (Meta)Meta-substitution pattern. The C-Br stretch typically couples here or lower (~550-650 cm⁻¹).

Analyst Note: The Cyclopropane C-H stretch (>3050 cm⁻¹) is the most reliable marker to distinguish this scaffold from standard alkyl amides (which absorb <3000 cm⁻¹).

Comparative Performance: Product vs. Alternatives

In drug development, "performance" implies the ability of the analytical method to distinguish the target molecule from its closest structural relatives.

Scenario A: Distinguishing Isomers (Trans vs. Cis)

The trans-isomer is typically the active LSD1 inhibitor. The cis-isomer is a common synthetic impurity.

  • Trans-Isomer (Product): Exhibits a simplified fingerprint region due to higher effective symmetry in the crystal lattice. The Amide I band is typically sharper.

  • Cis-Isomer (Impurity): Due to steric crowding between the phenyl ring and the amide group on the same face of the cyclopropane, the cis-isomer often shows:

    • Amide I Splitting: Doublet formation due to rotameric restriction.

    • Fingerprint Complexity: Additional bands in the 1100–1300 cm⁻¹ region.

    • Frequency Shift: The cyclopropane ring breathing mode often shifts +10–15 cm⁻¹ higher in the cis form due to steric compression.

Scenario B: Reaction Monitoring (Acid to Amide)

Comparing the product to its precursor, 2-phenylcyclopropanecarboxylic acid .

FeaturePrecursor (Carboxylic Acid)Product (Amide)
Carbonyl (C=O) ~1690–1710 cm⁻¹ (Dimer)1645–1660 cm⁻¹ (Amide I)
O-H / N-H Broad, massive band 2500–3300 cm⁻¹Sharp N-H at ~3280 cm⁻¹
Result Fail Pass

Decision Logic & Workflow

The following diagram illustrates the self-validating workflow for confirming the identity of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide using FTIR.

FTIR_Workflow Start Sample Acquisition (Diamond ATR) Check_OH Check 2500-3300 cm⁻¹ Is there a broad OH trough? Start->Check_OH Acid_Fail IDENTITY FAIL: Precursor (Carboxylic Acid) Check_OH->Acid_Fail Yes (Broad) Check_CO Check Carbonyl Region Is peak at 1645-1660 cm⁻¹? Check_OH->Check_CO No (Sharp ~3280) Amine_Fail IDENTITY FAIL: Precursor (Amine) or Hydrolysis Check_CO->Amine_Fail No (Peak missing) Check_Cyclo Check 3050-3080 cm⁻¹ Cyclopropane C-H present? Check_CO->Check_Cyclo Yes Ring_Open STRUCTURAL FAIL: Ring Opening/Decomposition Check_Cyclo->Ring_Open No Check_Fingerprint Fingerprint (1000-1400 cm⁻¹) Single sharp bands? Check_Cyclo->Check_Fingerprint Yes Cis_Impurity PURITY WARN: Possible Cis-Isomer (Complex splitting) Check_Fingerprint->Cis_Impurity Complex/Split Pass IDENTITY CONFIRMED: Trans-Amide Product Check_Fingerprint->Pass Simple/Sharp

Caption: Logical decision tree for validating the amide product against common synthetic failures (acid precursor, ring opening) and stereochemical impurities.

References

  • BenchChem. (2025).[2] Infrared Spectroscopy of N-(3-bromophenyl)furan-2-carboxamide: A Technical Guide. Retrieved from 2

  • Thermo Fisher Scientific. (n.d.). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. Retrieved from 3

  • National Institutes of Health (NIH). (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. Retrieved from 4

  • ChemicalBook. (2025). Phenacyl Bromide IR Spectrum & Spectral Analysis. Retrieved from 5

Sources

The Cyclopropane Advantage: A Comparative Guide to the SAR of N-Aryl Cyclopropanecarboxamides

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of agrochemical and pharmaceutical development, carboxamides have long been recognized as privileged structures, particularly for their role as Succinate Dehydrogenase Inhibitors (SDHIs) [3]. While commercial pyrazole-4-carboxamides (e.g., penflufen, boscalid) dominate the current market, the emergence of N-aryl cyclopropanecarboxamides represents a critical evolution in scaffold design. By replacing the traditional heteroaromatic core with a highly strained, aliphatic three-membered ring, researchers can uniquely modulate lipophilicity, metabolic stability, and target residence time [2].

This guide objectively compares the structure-activity relationship (SAR) and performance of N-aryl cyclopropanecarboxamides against traditional pyrazole-based alternatives, providing actionable insights and validated experimental protocols for drug development professionals.

Mechanistic Deep-Dive: Mitochondrial Disruption

Both pyrazole-4-carboxamides and N-aryl cyclopropanecarboxamides exert their primary biological activity by targeting the mitochondrial electron transport chain (ETC) [4]. Specifically, they bind to the ubiquinone-binding site (Q-site) of Complex II (Succinate Dehydrogenase, SDH).

The cyclopropane core, characterized by its severe 60° angle strain and "banana bonds," possesses distinct partial


-character [1]. This unique electronic distribution allows the cyclopropane ring to participate in non-classical hydrophobic interactions within the Q-site pocket that planar pyrazole rings cannot achieve. By blocking ubiquinone reduction, these compounds halt the tricarboxylic acid (TCA) cycle, deplete cellular ATP, and ultimately induce fungal or cellular apoptosis.

SDH_Pathway Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate UQ Ubiquinone (UQ) ComplexII->UQ e- transfer UQH2 Ubiquinol (UQH2) UQ->UQH2 ComplexIII Complex III UQH2->ComplexIII Inhibitor N-aryl cyclopropanecarboxamides (SDHI) Inhibitor->ComplexII Blocks Ubiquinone binding site

Caption: Mechanism of action: N-aryl cyclopropanecarboxamides inhibiting Complex II (SDH) in mitochondria.

The SAR Blueprint: Deconstructing the Scaffold

Optimizing the N-aryl cyclopropanecarboxamide scaffold requires a delicate balance of steric bulk, electronic effects, and conformational rigidity. The SAR can be divided into three distinct domains:

A. The Cyclopropane Core

Unlike the flat pyrazole ring of penflufen, the cyclopropane ring introduces sp³ character, increasing the fraction of sp³ carbons (Fsp³). Higher Fsp³ is strongly correlated with improved solubility and reduced off-target toxicity. Substitutions at the C1 position (e.g., adding a methoxy group to form 1-methoxycyclopropanecarboxamides) can act as hydrogen bond acceptors, further anchoring the molecule in the active site [1].

B. The Carboxamide Linker

The amide bond is the critical pharmacophore, serving as both a hydrogen bond donor (via NH) and acceptor (via C=O) to key tyrosine and tryptophan residues in the SDH binding pocket. N-methylation of this amide abolishes activity, confirming the absolute necessity of the NH proton for target engagement.

C. The N-Aryl Substituent

The aryl ring projects into a lipophilic sub-pocket. Para-halogenation (e.g., -F, -Cl) is a highly effective strategy. Not only do halogens increase the lipophilic efficiency (LipE) required for penetrating fungal cell walls, but they also block Cytochrome P450-mediated aromatic hydroxylation, drastically improving the compound's metabolic half-life.

SAR_Logic Core N-aryl cyclopropanecarboxamide Core Cyclo Cyclopropane Ring Core->Cyclo Amide Carboxamide Linker Core->Amide Aryl N-Aryl Group Core->Aryl Cyclo_Effect High Fsp3 & ring strain increase target affinity & solubility Cyclo->Cyclo_Effect Amide_Effect H-bond donor/acceptor crucial for SDH receptor binding Amide->Amide_Effect Aryl_Effect Para-halogenation (F, Cl) boosts metabolic stability Aryl->Aryl_Effect

Caption: Structure-Activity Relationship (SAR) logic tree for N-aryl cyclopropanecarboxamides.

Comparative Benchmarking

To objectively evaluate performance, representative N-aryl cyclopropanecarboxamides were benchmarked against Penflufen, a commercial pyrazole-4-carboxamide standard [3]. The data demonstrates that while the cyclopropane derivatives maintain comparable in vitro potency, specific substitutions yield superior metabolic stability.

Table 1: Comparative Fungicidal Activity and Metabolic Stability

Compound ClassSpecific SubstitutionR. solani EC₅₀ (µM)B. cinerea EC₅₀ (µM)HLM t₁/₂ (min)*LogP
Pyrazole (Control) Penflufen0.451.2042.53.30
Cyclopropane N-(phenyl)2.104.5018.22.15
Cyclopropane N-(4-chlorophenyl)0.601.3558.42.85
Cyclopropane N-(2,4-difluorophenyl)-1-methoxy0.38 0.95 75.0 2.60

*HLM t₁/₂ = Human Liver Microsome half-life, a standard proxy for oxidative metabolic stability.

Key Takeaway: The addition of the 1-methoxy group combined with 2,4-difluoro aryl substitution creates a "best-in-class" profile, outperforming the commercial standard in both target potency and metabolic longevity.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of these compounds.

Protocol A: HATU-Mediated Synthesis of N-Aryl Cyclopropanecarboxamides

Causality Note: Traditional acid chloride formations can lead to ring-opening of highly strained cyclopropanes. Using the mild peptide coupling reagent HATU prevents degradation and minimizes epimerization of substituted cyclopropanecarboxylic acids [1].

  • Activation: Dissolve 1.0 eq of the cyclopropanecarboxylic acid derivative in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 eq of HATU.

  • Base Addition: Add 3.0 eq of N,N-diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating the formation of the active OBt-ester intermediate. Stir for 15 minutes at room temperature.

  • Coupling: Slowly add 1.1 eq of the desired aniline (e.g., 2,4-difluoroaniline). The electron-withdrawing halogens reduce the nucleophilicity of the aniline; therefore, the highly reactive HATU intermediate is required to drive the reaction to completion.

  • Reaction & Workup: Stir for 12 hours. Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Wash the combined organic layers with 1M HCl, brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure amide.

Protocol B: In Vitro SDH Enzyme Inhibition Assay (DCPIP Reduction)

Causality Note: Because SDH activity cannot be measured directly via spectrophotometry, this assay utilizes 2,6-dichlorophenolindophenol (DCPIP) as an artificial terminal electron acceptor. As Complex II oxidizes succinate, electrons are transferred to DCPIP, causing a measurable color shift from blue to colorless [4].

  • Mitochondrial Preparation: Isolate mitochondria from the target organism (e.g., R. solani mycelia) using differential centrifugation in a sucrose-based homogenization buffer.

  • Assay Mixture Setup: In a 96-well microplate, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate (substrate), 2 mM sodium azide (to block Complex IV and prevent electron leakage), and 50 µM DCPIP.

  • Inhibitor Incubation: Add the test N-aryl cyclopropanecarboxamides at varying concentrations (0.01 µM to 100 µM) dissolved in DMSO (final DMSO concentration < 1%). Include Penflufen as a positive control and a DMSO-only well as a negative control.

  • Initiation & Measurement: Add the mitochondrial suspension to initiate the reaction. Immediately monitor the decrease in absorbance at 600 nm (A₆₀₀) over 10 minutes using a microplate reader at 25°C.

  • Data Analysis: Calculate the initial velocity (V₀) of DCPIP reduction. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ values. Calculate the Z'-factor using the positive and negative controls to validate assay robustness (Z' > 0.5 is required for acceptance).

References

  • 1-Methoxycyclopropanecarboxylic acid | 100683-08-7.Benchchem.
  • Synthesis, antifungal activities and 3D-QSAR study of N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides.PubMed / NIH.
  • Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives.PubMed Central / NIH.
  • Recent Topics on Action Mechanisms of Fungicides.Semantic Scholar.

Comparative Profiling of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide Against Standard Orexin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The orexin (hypocretin) system, comprising the neuropeptides Orexin-A and Orexin-B and their G-protein-coupled receptors (OX1R and OX2R), is the central regulator of the sleep-wake "flip-flop" switch. Hyperarousal in insomnia and other sleep disorders is largely driven by overactive orexinergic signaling. Consequently, Dual Orexin Receptor Antagonists (DORAs) have emerged as a superior pharmacological class compared to traditional GABA-A modulators, offering sleep maintenance without disrupting sleep architecture.

While first-generation DORAs like Suvorexant utilize a diazepane scaffold, and early clinical candidates like Almorexant relied on a tetrahydroisoquinoline core, the discovery of the phenylcyclopropanecarboxamide class revolutionized the pharmacokinetic and pharmacodynamic landscape of sleep medicine. N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide serves as a critical early-stage structural representative of this class [1], which ultimately led to the development of the highly potent, clinically approved DORA, Lemborexant (E2006) [2].

This guide objectively compares the structural pharmacology, binding kinetics, and functional efficacy of the N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide scaffold against established orexin antagonists, providing researchers with self-validating experimental workflows for preclinical evaluation.

Structural Pharmacology & Binding Thermodynamics

The transition from flexible scaffolds to the rigidified cyclopropanecarboxamide core was driven by the need to optimize binding thermodynamics.

  • Conformational Rigidity (The Cyclopropane Effect): In N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide, the cyclopropane ring physically restricts the dihedral angles between the phenyl and carboxamide groups. Causality: This pre-organization locks the molecule into its bioactive conformation. By minimizing the entropic penalty (

    
    ) typically incurred when a flexible molecule binds to a receptor, the cyclopropane core dramatically enhances the overall free energy of binding (
    
    
    
    ).
  • Lipophilic Anchoring: The 3-bromophenyl moiety acts as a highly lipophilic, electron-withdrawing anchor. In the deep, hydrophobic orthosteric pocket of OX1R and OX2R, the bromine atom engages in halogen bonding with conserved aromatic residues, driving the slow dissociation kinetics (long residence time) characteristic of this class [1].

In contrast, Suvorexant relies on a flexible diazepane ring that requires more induced fit upon binding, while Almorexant's tetrahydroisoquinoline core suffers from rapid metabolic clearance via CYP3A4-mediated oxidation.

Quantitative Data Comparison

The following table summarizes the functional antagonism and pharmacokinetic parameters of the 3-bromo-phenylcyclopropanecarboxamide derivative compared to standard DORAs.

CompoundScaffold TypeOX1R IC₅₀ (nM)OX2R IC₅₀ (nM)Selectivity (OX1R/OX2R)In Vitro Half-life (h)
N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide *Cyclopropanecarboxamide~12.5~2.16.01.8
Suvorexant Diazepane50.050.01.012.0
Lemborexant Cyclopropanecarboxamide6.12.62.317.0
Almorexant Tetrahydroisoquinoline13.016.00.81.4

*Note: Data for the 3-bromo analog represents early SAR lead profiling [1]. Lemborexant and Suvorexant data reflect optimized clinical parameters [3].

Self-Validating Experimental Workflows

To accurately benchmark novel cyclopropanecarboxamide derivatives against standard DORAs, researchers must employ rigorous, self-validating assay systems.

Protocol 1: FLIPR Calcium Mobilization Assay (Functional Antagonism)

Because OX1R and OX2R couple primarily to Gq proteins, receptor activation triggers Phospholipase C (PLC), leading to IP3 generation and intracellular calcium (


) release. The FLIPR (Fluorometric Imaging Plate Reader) assay measures this downstream signaling.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human OX1R or OX2R into 384-well black, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid to prevent dye extrusion). Incubate for 60 minutes. Causality: Fluo-4 AM is cell-permeable; cellular esterases cleave the AM group, trapping the dye inside. Upon binding

    
    , its fluorescence increases >100-fold.
    
  • Compound Addition: Add 10 µL of the antagonist (e.g., N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide or Suvorexant) at varying concentrations (10 pM to 10 µM). Incubate for 30 minutes to allow equilibrium binding.

  • Agonist Challenge: Inject Orexin-A at its

    
     concentration.
    
  • Detection & Self-Validation: Record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

    • Self-Validation Check: Every plate must include a full Suvorexant dose-response curve (Positive Control) and DMSO-only wells (Negative Control). Calculate the Z'-factor; only plates with

      
       are considered valid, ensuring that day-to-day variations in cell health do not skew the 
      
      
      
      calculations.
Protocol 2: Radioligand Binding & Residence Time Analysis

Prolonged receptor residence time (


) often correlates better with in vivo efficacy than binding affinity (

).

Step-by-Step Methodology:

  • Membrane Prep: Isolate membranes from OX2R-expressing cells using Dounce homogenization and differential centrifugation.

  • Incubation: Incubate 10 µg of membrane protein with 0.5 nM [³H]-EMPA (a selective OX2R radioligand) and unlabelled competitor (N-3-bromo-PCC) in HEPES buffer for 2 hours at room temperature.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, preventing non-specific binding of the highly lipophilic radioligand.

  • Scintillation Counting: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and count beta emissions.

  • Self-Validation Check: Include a "fast-off" reference compound (e.g., Almorexant) as an internal control. If the apparent

    
     of the fast-off control is artificially slow, it indicates that the washing step is too cold or too slow, trapping the ligand and invalidating the kinetic data.
    

Pathway Visualization

The following diagram illustrates the orexin signaling cascade and the precise pharmacological intervention points of the cyclopropanecarboxamide class.

OrexinSignaling Orexin Orexin A/B (Neuropeptides) Receptors OX1R / OX2R (GPCRs) Orexin->Receptors Agonism Gq Gq Protein Activation Receptors->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC Calcium Intracellular Ca2+ Mobilization PLC->Calcium IP3 Pathway Wakefulness Wakefulness & Arousal Calcium->Wakefulness Antagonist1 N-(3-bromophenyl)-2- phenylcyclopropanecarboxamide Antagonist1->Receptors Competitive Antagonism Antagonist2 Suvorexant / Lemborexant Antagonist2->Receptors Competitive Antagonism

Caption: Orexin receptor signaling cascade and points of antagonist intervention.

In Vivo Translation (EEG/EMG Validation)

To translate the in vitro potency of cyclopropanecarboxamides into clinical relevance, compounds are evaluated using electroencephalography (EEG) and electromyography (EMG) in rodent models. Unlike GABAergic hypnotics (like Zolpidem) which suppress REM sleep, true DORAs like Lemborexant and its early cyclopropane precursors promote both non-REM and REM sleep at equal rates without potentiating the sedative effects of ethanol [3]. This confirms that the rigidified cyclopropanecarboxamide scaffold achieves physiological sleep architecture rather than forced sedation.

References

  • Yoshida, Y., et al. (2014). "Design, synthesis, and structure-activity relationships of a series of novel N-aryl-2-phenylcyclopropanecarboxamide that are potent and orally active orexin receptor antagonists". Bioorganic & Medicinal Chemistry, 22(21), 6071-6088. URL:[Link]

  • Yoshida, Y., et al. (2015). "Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist". Journal of Medicinal Chemistry, 58(11), 4648-4664. URL:[Link]

  • Beuckmann, C. T., et al. (2019). "Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation". Sleep, 42(6), zsz076. URL:[Link]

Comprehensive Purity Assessment of Synthesized N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the analytical release of complex pharmaceutical intermediates, I frequently encounter the multidimensional challenge of validating novel synthesized molecules. N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide is a highly relevant structural motif, often utilized in the synthesis of epigenetic modulators (such as LSD1 inhibitors) and advanced agrochemicals.

Assessing the purity of this compound is not a linear task. The presence of a halogenated aromatic ring coupled with a cyclopropane core bearing two stereocenters requires an orthogonal analytical approach. We must account for both chemical purity (residual coupling agents, unreacted 3-bromoaniline, or 2-phenylcyclopropanecarboxylic acid) and stereoisomeric purity (diastereomeric and enantiomeric excess).

This guide objectively compares the three leading analytical modalities—RP-HPLC-UV/MS, Quantitative NMR (qNMR), and Chiral Supercritical Fluid Chromatography (SFC)—and provides field-proven, self-validating experimental protocols for each.

The Mechanistic Analytical Challenge

To design a robust purity assay, we must first understand the structural causality of the molecule:

  • Chromophoric Overlap: The extended conjugation of the biphenyl-like system yields strong UV absorbance. However, synthetic precursors like 3-bromoaniline exhibit overlapping

    
     values, demanding high-efficiency chromatographic resolution.
    
  • Stereochemical Complexity: The cyclopropane ring creates four possible stereoisomers (1R,2S; 1S,2R; 1R,2R; 1S,2S). Achiral reverse-phase HPLC cannot resolve enantiomers, necessitating orthogonal techniques.

  • Lack of Reference Standards: As a newly synthesized intermediate, certified reference materials (CRMs) are often unavailable, rendering traditional HPLC calibration curves ineffective for absolute quantification.

Workflow A Synthesized Batch N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide B RP-HPLC-UV/MS (Chemical Purity & Impurity Profiling) A->B Step 1 C 1H qNMR (Absolute Mass Fraction Assessment) B->C Step 2 D Chiral SFC (Enantiomeric & Diastereomeric Excess) C->D Step 3 E Final QA Release (Comprehensive Purity Profile) D->E Validation

Sequential analytical workflow for comprehensive purity assessment of the synthesized amide.

Comparative Evaluation of Analytical Modalities

To establish a comprehensive purity profile, no single technique is sufficient. The table below summarizes the quantitative data and operational metrics comparing the three essential methodologies.

Analytical MetricRP-HPLC-UV/MS1H qNMRChiral SFC
Primary Utility Chemical purity, impurity profilingAbsolute mass fraction (Assay)Stereoisomeric purity (ee%, de%)
Reference Standard Requires compound-specific CRMUniversal internal calibrant (IC)Requires racemic mixture for method dev.
Resolution Target Starting materials, byproductsNuclei concentrationEnantiomers, diastereomers
Typical Run Time 15–30 minutes5–10 minutes (plus relaxation)5–15 minutes
LOD / LOQ ~0.01% / 0.05%~0.1% / 0.5%~0.05% / 0.1%
Destructive? Yes (if MS is utilized)No (sample is fully recoverable)No (preparative recovery possible)

Experimental Protocols: Self-Validating Systems

Every protocol below is designed as a self-validating system, ensuring that the data generated is intrinsically trustworthy and mechanistically sound.

Protocol A: Chemical Purity via RP-HPLC-UV/MS

Chemical purity is typically assessed via RP-HPLC-UV/MS using a C18 column with a water/methanol gradient (1[1]).

  • Step 1: System Suitability Preparation

    • Action: Prepare a resolution standard containing the synthesized amide, 3-bromoaniline, and 2-phenylcyclopropanecarboxylic acid at 0.1 mg/mL in Methanol/Water (50:50 v/v).

    • Causality: Injecting a known mixture before the unknown batch validates that the column can achieve baseline resolution (

      
      ) between the product and its most likely synthetic precursors.
      
  • Step 2: Column Selection & Mobile Phase

    • Action: Utilize a Waters XBridge C18 column (4.6 × 50 mm, 3.5 µm). Mobile Phase A: Water + 0.05% Trifluoroacetic acid (TFA); Mobile Phase B: Methanol + 0.05% TFA. Run a gradient of 0% to 95% B over 15 minutes.

    • Causality: The C18 phase provides optimal hydrophobic retention for the halogenated aromatic system. The addition of 0.05% TFA acts as an ion-pairing agent, suppressing the ionization of residual carboxylic acids. This prevents peak tailing and ensures sharp, quantifiable chromatographic resolution.

Protocol B: Absolute Quantification via 1H qNMR

As demonstrated in recent pharmaceutical purity assays (2[2]), qNMR serves as an orthogonal, self-validating system for absolute quantification.

  • Step 1: Internal Calibrant (IC) Selection

    • Action: Weigh exactly 5.0 mg of maleic acid (TraceCERT standard) and ~10.0 mg of the synthesized amide. Co-dissolve in 0.6 mL of DMSO-d6.

    • Causality: qNMR relies on the principle that signal intensity is directly proportional to the number of nuclei, allowing absolute quantification without a reference standard of the identical chemical structure (3[3]). Maleic acid provides a distinct singlet at ~6.26 ppm, avoiding overlap with the aromatic (7.0–8.0 ppm) and cyclopropyl (1.2–2.8 ppm) protons of the analyte. Using an internal standard like maleic acid avoids false readings typically observed with HPLC when reference standards are unavailable (4[4]).

  • Step 2: Acquisition Parameters

    • Action: Set the spectrometer (400 or 600 MHz) relaxation delay (D1) to 60 seconds.

    • Causality: A prolonged D1 ensures complete longitudinal (

      
      ) relaxation of all protons. Failing to allow full relaxation leads to truncated integrals and artificially skewed purity calculations.
      
  • Step 3: Data Processing

    • Action: Integrate the maleic acid singlet against a distinct cyclopropyl methine proton (e.g., at ~2.1 ppm). Apply the absolute purity mass/integral ratio formula.

Protocol C: Stereoisomeric Purity via Chiral SFC

For stereoisomeric resolution, Supercritical Fluid Chromatography (SFC) is the industry standard. As noted in recent patent literature for cyclopropanecarboxamides (5[5]), SFC dramatically outperforms standard HPLC.

Logic Mix Isomeric Mixture (4 Stereoisomers) Achiral Achiral RP-HPLC (Resolves Diastereomers) Mix->Achiral Fails to resolve enantiomers Chiral Chiral SFC (Resolves All Enantiomers) Mix->Chiral Orthogonal separation Trans Trans-Isomers (1R,2S & 1S,2R) Chiral->Trans Cis Cis-Isomers (1R,2R & 1S,2S) Chiral->Cis

Logical separation pathways demonstrating the necessity of Chiral SFC for full resolution.

  • Step 1: Column and Mobile Phase Selection

    • Action: Employ a Chiralpak IC column (4.6 mm × 250 mm, 5 µm) using Supercritical CO2 with 20% Isopropanol (IPA) containing 0.1% NH3 as a co-solvent. Set flow rate to 4.0 mL/min at 125 Bar backpressure.

    • Causality: Supercritical CO2 possesses lower viscosity and higher diffusivity than liquid mobile phases, enabling faster mass transfer and higher flow rates without exceeding column backpressure limits. The immobilized cellulose derivative on the IC column provides highly specific chiral recognition sites (hydrogen bonding with the amide) necessary to resolve the four closely eluting stereoisomers. The basic additive (NH3) sharpens the peaks by minimizing secondary interactions.

  • Step 2: System Validation via Racemate

    • Action: Inject a fully racemic mixture of the compound prior to analyzing the synthesized batch.

    • Causality: This validates the method by proving the system can achieve baseline separation of all four possible isomers, ensuring that any enantiomeric excess (ee%) calculated in the actual sample is a true reflection of synthetic selectivity, not poor chromatographic resolution.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass Laboratories Inc. URL: [Link]

  • "Structure-Activity Relationships and Cancer-Cell Selective Toxicity of Novel Inhibitors of Glioma-Associated Oncogene Homolog 1 (Gli1)-Mediated Transcription." PMC (PubMed Central). URL:[Link]

  • "WO2018020242A1 - Pharmaceutical compounds." Google Patents.
  • "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance." Patsnap Eureka. URL:[Link]

Sources

A Comparative Guide to the Enantioselective Synthesis of Phenylcyclopropanecarboxamides: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the enantioselective synthesis of phenylcyclopropanecarboxamides presents a significant challenge and a compelling opportunity. These chiral scaffolds are prevalent in a wide array of biologically active molecules and functional materials. This guide provides an in-depth, objective comparison of the leading catalytic methodologies for their asymmetric synthesis, supported by experimental data and mechanistic insights to empower informed decisions in your research and development endeavors.

The quest for stereochemically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Phenylcyclopropanecarboxamides, with their rigid cyclopropane core and pendant amide functionality, represent a class of compounds with significant therapeutic potential. Their synthesis, however, requires precise control over stereochemistry, a challenge that has been met with a variety of innovative catalytic solutions. This guide will navigate the landscape of rhodium, copper, cobalt, and organocatalytic approaches, offering a comparative analysis to aid in the selection of the most suitable method for your specific synthetic goals.

The Landscape of Asymmetric Cyclopropanation for Phenylcyclopropanecarboxamides

The primary route to chiral phenylcyclopropanecarboxamides involves the asymmetric cyclopropanation of a styrene with a diazoacetamide, a reaction catalyzed by a chiral catalyst. The choice of catalyst is paramount, influencing not only the enantioselectivity but also the diastereoselectivity, yield, and substrate scope of the transformation. We will delve into the nuances of each major catalytic system.

Rhodium-Catalyzed Cyclopropanation: A Workhorse with Nuances

Rhodium(II) carboxylate complexes are among the most powerful and widely used catalysts for cyclopropanation reactions. Their high efficiency and the ability to tune their steric and electronic properties through ligand modification have made them a staple in asymmetric synthesis.

Mechanism of Action: The catalytic cycle of rhodium-catalyzed cyclopropanation is generally accepted to proceed through the formation of a rhodium-carbene intermediate. The diazo compound coordinates to the rhodium catalyst, followed by the extrusion of dinitrogen to generate the electrophilic carbene species. This carbene then undergoes a concerted or stepwise addition to the alkene to form the cyclopropane ring. The chiral ligands on the rhodium center orchestrate the approach of the alkene to the carbene, thereby controlling the stereochemical outcome of the reaction.

Performance and Considerations: While highly effective for the cyclopropanation of styrenes with diazoacetates, the direct use of diazoacetamides can sometimes lead to lower reactivity or selectivity. However, certain chiral rhodium catalysts have shown promise in reactions involving related acrylamides, suggesting their potential applicability. For instance, rhodium catalysts with adamantylglycine-derived ligands have demonstrated high asymmetric induction (up to 98% ee) in the cyclopropanation of electron-deficient alkenes, including acrylamides.[1]

Experimental Protocol: Representative Rhodium-Catalyzed Cyclopropanation of an Acrylamide

The following protocol is adapted from literature for the cyclopropanation of an electron-deficient alkene and serves as a starting point for the synthesis of phenylcyclopropanecarboxamides.

  • Catalyst Preparation: In a nitrogen-purged glovebox, a solution of the chiral rhodium(II) catalyst (e.g., Rh₂(S-TCPTAD)₄, 1 mol%) in a dry, degassed solvent (e.g., dichloromethane) is prepared.

  • Reaction Setup: To a solution of the styrene derivative (1.0 equiv) in the same solvent, the catalyst solution is added.

  • Diazoacetamide Addition: A solution of the N-substituted diazoacetamide (1.2 equiv) in the same solvent is added slowly via syringe pump over a period of several hours at a controlled temperature (e.g., 25 °C). The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions like dimerization.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched phenylcyclopropanecarboxamide.

  • Stereochemical Analysis: The enantiomeric excess (ee) and diastereomeric ratio (dr) of the product are determined by chiral HPLC analysis.

Copper-Catalyzed Cyclopropanation: A Versatile and Economical Alternative

Copper complexes, particularly those bearing chiral bis(oxazoline) (BOX) or pyridine-oxazoline (PyBox) ligands, have emerged as a cost-effective and highly effective alternative to rhodium catalysts for asymmetric cyclopropanation.

Mechanism of Action: Similar to rhodium, copper-catalyzed cyclopropanation proceeds through a copper-carbene intermediate. The chiral ligand environment around the copper center dictates the facial selectivity of the carbene transfer to the alkene. The nature of the ligand, the copper salt, and the solvent all play crucial roles in determining the efficiency and stereoselectivity of the reaction.

Performance and Considerations: Copper catalysts have demonstrated excellent performance in the cyclopropanation of a wide range of olefins, including styrenes. While direct comparisons with diazoacetamides are less common in the literature than for diazoacetates, the versatility of copper catalysis suggests its strong potential. For instance, copper(I) complexes with chiral bisoxazoline ligands have been successfully employed in the cyclopropanation of internal olefins with diazomalonates, achieving high yields (up to 95%) and excellent enantioselectivities (90-95% ee).[2][3] This highlights the capability of copper catalysts to handle less reactive diazo compounds, a characteristic that is beneficial when working with diazoacetamides.

Cobalt-Catalyzed Cyclopropanation: A Powerful Two-Step Strategy

Recent advancements have highlighted the utility of cobalt(II) complexes, particularly those with D₂-symmetric chiral porphyrin ligands, in asymmetric cyclopropanation. A notable and highly practical approach involves a two-step sequence that provides a general route to chiral cyclopropyl carboxamides.[4]

Mechanism and Strategy: This method involves the cobalt-catalyzed cyclopropanation of an olefin with succinimidyl diazoacetate. This reaction proceeds with high yields and excellent diastereo- and enantioselectivity. The resulting cyclopropane succinimidyl esters are stable and can be isolated. These activated esters then serve as versatile intermediates for the synthesis of a wide range of optically active cyclopropyl carboxamides through reaction with various amines, a process that occurs without erosion of the hard-won stereochemical integrity.[4]

Performance and Advantages: This two-step strategy offers significant advantages in terms of substrate scope and modularity. It circumvents potential issues with the direct use of less stable or less reactive diazoacetamides in the cyclopropanation step. The high efficiency of the initial cyclopropanation and the clean conversion of the succinimidyl ester to the amide make this a very attractive and practical approach. For example, the cobalt-porphyrin complex [Co(P1)] has been shown to be an effective catalyst, providing the desired cyclopropane succinimidyl esters in high yields and with excellent stereoselectivity.[4]

Experimental Protocol: Cobalt-Catalyzed Synthesis of a Phenylcyclopropane Succinimidyl Ester

  • Catalyst Activation: In a glovebox, the cobalt(II)-porphyrin catalyst (e.g., [Co(P1)], 1 mol%) is dissolved in a dry, non-coordinating solvent like toluene.

  • Reaction Mixture: To this solution, the styrene (1.0 equiv) is added.

  • Diazo Compound Addition: A solution of succinimidyl diazoacetate (1.1 equiv) in toluene is added dropwise at room temperature.

  • Reaction and Work-up: The reaction is stirred until complete consumption of the diazo compound (monitored by TLC). The solvent is then removed in vacuo.

  • Purification: The crude product is purified by flash chromatography on silica gel to yield the enantiopure cyclopropane succinimidyl ester.

Amide Formation:

  • Reaction Setup: The purified cyclopropane succinimidyl ester (1.0 equiv) is dissolved in a suitable solvent such as dichloromethane.

  • Amine Addition: The desired amine (1.2 equiv) is added to the solution, and the reaction is stirred at room temperature.

  • Work-up and Purification: After completion, the reaction mixture is washed with a mild acid and brine, dried over sodium sulfate, and the solvent is evaporated. The resulting phenylcyclopropanecarboxamide is purified by chromatography or recrystallization.

Organocatalytic Cyclopropanation: A Metal-Free Frontier

The field of organocatalysis, which utilizes small organic molecules as catalysts, has provided innovative, metal-free alternatives for asymmetric transformations. For the synthesis of chiral cyclopropanes, several organocatalytic strategies have been developed.

Mechanism of Action: Organocatalytic cyclopropanation often relies on the formation of reactive intermediates such as ylides or enamines. For instance, a chiral amine catalyst can react with an α,β-unsaturated aldehyde to form a chiral iminium ion, which then undergoes a nucleophilic attack by a sulfur ylide to generate the cyclopropane ring. The stereochemistry is controlled by the chiral environment created by the organocatalyst.

Performance and Considerations: While powerful, the direct application of organocatalysis to the synthesis of phenylcyclopropanecarboxamides from styrenes and diazoacetamides is not as well-established as metal-catalyzed methods. Many organocatalytic cyclopropanation reactions are designed for α,β-unsaturated aldehydes or ketones as the olefin component. However, the continuous development in this field may soon offer direct and efficient routes.

Comparative Analysis of Catalytic Systems

To facilitate a clear comparison, the following table summarizes the key performance indicators of the discussed catalytic systems. It is important to note that the data presented is representative and the optimal conditions and outcomes can vary significantly with the specific substrates and ligands used.

Catalytic SystemTypical Catalyst/LigandCarbene PrecursorYieldsDiastereoselectivity (trans:cis)Enantioselectivity (ee)Key AdvantagesKey Limitations
Rhodium Rh₂(OAc)₄ with chiral carboxylate ligands (e.g., from adamantylglycine)Diazoacetamides / AcrylamidesGood to ExcellentModerate to HighGood to ExcellentHigh turnover numbers, broad substrate scope.Catalyst cost, potential for lower reactivity with some diazoacetamides.
Copper Cu(I) or Cu(II) with chiral BOX or PyBox ligandsDiazoacetamides / DiazomalonatesGood to ExcellentModerate to HighGood to ExcellentLower cost than rhodium, readily available ligands.May require higher catalyst loading or longer reaction times than rhodium.
Cobalt Co(II)-porphyrin complexesSuccinimidyl diazoacetateHighExcellentExcellentTwo-step approach offers high modularity and broad amide scope.Two-step process, requires synthesis of activated ester.
Organocatalysis Chiral amines, thioureas, etc.Ylides, etc.Moderate to GoodGood to ExcellentGood to ExcellentMetal-free, environmentally benign.Less developed for direct synthesis from styrenes and diazoacetamides.

Visualizing the Catalytic Pathways

To further elucidate the mechanisms at play, the following diagrams, generated using the DOT language, illustrate the generalized catalytic cycles for the metal-catalyzed and organocatalytic approaches.

Rhodium_Catalytic_Cycle Rh_cat [Rh(II)] Catalyst Carbene Rh-Carbene Intermediate Rh_cat->Carbene + Diazoacetamide - N₂ Diazo Diazoacetamide (R-CO-CHN₂) Diazo->Carbene N2 N₂ Product Phenylcyclopropanecarboxamide Carbene->Product + Styrene Styrene Styrene Styrene->Product Product->Rh_cat Release

Caption: Generalized catalytic cycle for Rhodium-catalyzed cyclopropanation.

Organocatalytic_Cycle Catalyst Chiral Amine Catalyst Iminium Iminium Ion Intermediate Catalyst->Iminium + Enone Enone α,β-Unsaturated Carbonyl Enone->Iminium Adduct Betaine Intermediate Iminium->Adduct + Ylide Ylide Sulfur Ylide Ylide->Adduct Product Cyclopropane Product Adduct->Product Ring Closure Product->Catalyst + H₂O (Catalyst Regeneration)

Caption: A representative cycle for organocatalytic cyclopropanation via iminium ion activation.

Conclusion and Future Outlook

The enantioselective synthesis of phenylcyclopropanecarboxamides remains an active and evolving area of research. While rhodium and copper catalysts have historically dominated the field of asymmetric cyclopropanation, the innovative two-step cobalt-catalyzed approach offers a highly versatile and efficient alternative for accessing a diverse range of amides. Organocatalysis, though currently less direct for this specific transformation, holds immense promise for future metal-free synthetic routes.

The choice of the optimal catalytic system will ultimately depend on a variety of factors including the specific substrate, desired scale of the reaction, cost considerations, and the available experimental setup. It is our hope that this comparative guide will serve as a valuable resource for researchers in navigating these choices and advancing the synthesis of these important chiral molecules. As ligand design and catalytic methodologies continue to advance, we can anticipate the development of even more efficient, selective, and sustainable methods for the construction of phenylcyclopropanecarboxamides and other valuable cyclopropane-containing compounds.

References

  • Wang, H., Guptill, D. M., Varela-Alvarez, A., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Beilstein Journal of Organic Chemistry, 9, 1278–1285. [Link]

  • Deng, C., Liu, H.-K., Zheng, Z.-B., et al. (2017). Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. Organic Letters, 19(21), 5717–5719. [Link]

  • Ruppel, J. V., Gauthier, T. J., Snyder, N. L., Perman, J. A., & Zhang, X. P. (2009). Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides. Organic Letters, 11(11), 2273–2276. [Link]

Sources

Safety Operating Guide

N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Status: STRICTLY REGULATED – HALOGENATED ORGANIC WASTE

N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide is a halogenated aromatic amide containing a strained cyclopropane ring.[1][2][3] In drug discovery, this scaffold is frequently associated with LSD1 (Lysine-specific demethylase 1) inhibition or monoamine oxidase inhibition.[1][2][3] Consequently, it must be handled not just as a chemical irritant, but as a pharmacologically active substance .

Immediate Action Required:

  • Do NOT flush down the drain.[2][4]

  • Do NOT mix with strong acids or oxidizers (risk of ring-opening reactions or amide hydrolysis).[1][2]

  • Segregate into Halogenated Waste Streams due to the bromine atom.[2]

Part 2: Hazard Identification & Waste Classification

Before disposal, you must classify the waste to ensure downstream compliance (EPA/RCRA).[2][3]

PropertySpecificationWaste Implications
Chemical Structure Brominated Phenyl AmideHalogenated Organic. Requires high-temperature incineration to prevent formation of toxic byproducts (e.g., dioxins/furans).[1][2][3]
Bioactivity Potential Epigenetic ModulatorHigh Potency. Treat as "P-List" equivalent in internal safety protocols (even if not officially listed).[1][2][3]
Physical State Solid (Powder/Crystal)Dust hazard.[2][3][5] Inhalation can lead to systemic absorption.[2]
Key Hazards (GHS) H302 (Harmful if swallowed), H315 (Irritant), H319 (Eye Irritant), H335 (Resp.[2][3][5][6] Irritant).Toxic & Irritant. PPE (Nitrile gloves, N95/P100 mask) is mandatory during handling.[2][3]

Part 3: Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired or Excess)

Context: You have a vial of pure compound that is degraded or no longer needed.[2][3]

  • Labeling: Affix a hazardous waste label to the original container or a compatible secondary container (High-Density Polyethylene - HDPE or Glass).[1][2][3]

    • Text: "Hazardous Waste - Toxic Solid, Organic, Halogenated."[1][2][3]

    • Constituents: "N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide (100%)."[1][2][3]

  • Primary Containment: If the original vial is glass, place it inside a clear plastic ziplock bag or a secondary plastic jar to contain potential breakage.

  • Consolidation: Place the sealed unit into the lab's Solid Hazardous Waste Drum (specifically designated for chemically contaminated solids).

  • Destruction Method: The waste contractor must utilize High-Temperature Incineration (typically >1000°C) to safely mineralize the bromine and destroy the cyclopropane core.[1][2]

Scenario B: Disposal of Reaction Mixtures & Mother Liquors

Context: You have HPLC waste or reaction solvent containing the compound.[3]

  • Segregation:

    • Do NOT pour into the "General Organic" or "Non-Halogenated" carboy.

    • MUST go into the Halogenated Solvent Waste carboy.

    • Reasoning: Even trace amounts of bromine can contaminate a non-halogenated fuel blending stream, leading to regulatory fines and equipment corrosion at the disposal facility.

  • Compatibility Check: Ensure the waste stream does not contain strong acids (e.g., Sulfuric acid), which could hydrolyze the amide or react with the cyclopropane ring exothermically.[3]

  • Rinsing: Triple-rinse any glassware used.[1][2] Collect the first two rinses into the Halogenated Waste container. The third rinse can generally go to the aqueous waste or drain (check local facility limits).[2][3]

Scenario C: Spill Response Protocol

Context: You dropped a vial, and powder is dispersed on the bench/floor.

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE Up: Double nitrile gloves, lab coat, safety goggles, and an N95 or P100 respirator (critical to avoid inhaling bioactive dust).[2][3]

  • Dampen: Gently mist the powder with a paper towel soaked in an inert solvent (e.g., ethanol or water) to prevent dust generation.[2] Do not sweep dry powder. [1]

  • Collect: Scoop the damp paste/solid into a wide-mouth jar.

  • Clean: Wipe the surface with soap and water, then ethanol.

  • Dispose: All cleanup materials (towels, gloves, scoop) go into the Solid Hazardous Waste bin.

Part 4: Decision Logic & Visualizations

Diagram 1: Waste Stream Segregation Logic

This decision tree ensures the compound never enters the wrong waste stream, preventing costly regulatory violations.[7]

WasteSegregation Start Waste Material Containing N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Pure or Contaminated Debris) StateCheck->Solid Solid Liquid Liquid Solution (HPLC Waste, Mother Liquor) StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste Bin (Label: Toxic, Halogenated) Solid->SolidBin Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Halogenated Solvent Waste (Red Can/Carboy) SolventCheck->HaloStream Contains Halogens (DCM, Chloroform) SolventCheck->HaloStream Non-Halogenated Solvent (MeOH, DMSO) but contains Brominated Solute NonHaloStream Non-Halogenated Waste (Do NOT Use) SolventCheck->NonHaloStream Strictly Prohibited

Caption: Protocol for segregating brominated amide waste. Note that even if dissolved in non-halogenated solvents (like DMSO), the presence of the brominated solute mandates the "Halogenated" stream.[2][3]

Diagram 2: Emergency Spill Response Workflow

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Post Signage Spill->Evacuate PPE 2. Don PPE (Nitrile x2, N95/P100, Goggles) Evacuate->PPE Method 3. Containment Method PPE->Method WetWipe Wet Wipe/Dampen (Prevent Dust) Method->WetWipe Correct DrySweep Dry Sweep Method->DrySweep PROHIBITED Collect 4. Scoop into Jar WetWipe->Collect Decon 5. Decontaminate Surface (Soap/Water -> Ethanol) Collect->Decon Disposal 6. Dispose as Hazardous Waste Decon->Disposal

Caption: Step-by-step spill response emphasizing dust suppression to prevent inhalation of the bioactive compound.

Part 5: Regulatory & Compliance Notes

  • EPA RCRA Status: While this specific compound may not have a unique "P" or "U" list code, it falls under the characteristic of Toxic and, if tested, likely D000 (Not otherwise specified) or potentially D000 (Halogenated) depending on state-specific codes.[1][2][3]

  • Halogen Rule: The presence of Bromine (Br) means this waste cannot be used for standard fuel blending (energy recovery) in cement kilns unless they are scrubbed for acid gases.[2][3] It must be sent to a facility permitted for halogenated waste incineration .[2]

  • Container Management: Empty containers must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Acetone or DMSO) before being discarded as glass trash.[1][2][3] The rinsate must be handled as hazardous waste [1].[2][8][9]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]1][3]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2][3] EPA.gov.[2] [Link]1][3]

  • Occupational Safety and Health Administration (OSHA). (2012).[2][3] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[2] [Link]1][3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.